molecular formula C17H20ClNO B1521651 3-(4-Benzylphenoxy)pyrrolidine hydrochloride CAS No. 1185297-42-0

3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1521651
CAS No.: 1185297-42-0
M. Wt: 289.8 g/mol
InChI Key: CDIAAVDMJKAOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-benzylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIAAVDMJKAOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-42-0
Record name Pyrrolidine, 3-[4-(phenylmethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the putative mechanism of action of 3-(4-benzylphenoxy)pyrrolidine hydrochloride, a molecule of significant interest within the field of neuropharmacology. Drawing upon established principles of medicinal chemistry and the known pharmacology of structurally related compounds, this document will elucidate the most probable biological targets and cellular effects of this compound. Furthermore, it will furnish comprehensive, field-proven experimental protocols for the validation of its mechanism of action, empowering researchers to rigorously test the hypotheses presented herein.

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including many approved drugs and clinical candidates.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituent groups, facilitating high-affinity interactions with biological targets. Compounds incorporating a pyrrolidine moiety are particularly prevalent in the development of agents targeting the central nervous system (CNS).

This compound belongs to a chemical class that has been extensively investigated for its modulatory effects on monoamine neurotransmission. The core structure, featuring a pyrrolidine ring linked to a benzylphenoxy moiety, is a common pharmacophore in compounds designed to interact with monoamine transporters.

Proposed Mechanism of Action: Inhibition of Monoamine Reuptake

Based on a thorough analysis of its chemical architecture and the established pharmacology of analogous compounds, it is hypothesized that This compound functions as a monoamine reuptake inhibitor . Specifically, it is likely to exhibit inhibitory activity at one or more of the following plasma membrane transporters:

  • Norepinephrine Transporter (NET)

  • Serotonin (5-HT) Transporter (SERT)

  • Dopamine Transporter (DAT)

The reuptake of these neurotransmitters from the synaptic cleft is the primary mechanism by which their signaling is terminated. Inhibition of this process leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing its postsynaptic effects.

The rationale for this proposed mechanism is supported by structure-activity relationship (SAR) studies of similar pyrrolidine-based compounds. For instance, various 3,3-disubstituted pyrrolidines have been identified as potent triple reuptake inhibitors of serotonin, norepinephrine, and dopamine. Furthermore, research on 4-piperidines and 3-pyrrolidines has demonstrated that modifications to the amine, aryloxy ring, and stereochemistry can yield selective norepinephrine reuptake inhibitors (NRIs), selective serotonin reuptake inhibitors (SSRIs), or dual SNRIs.[3]

The benzylphenoxy group of this compound is a key structural feature that likely engages with the substrate-binding pocket of monoamine transporters. The pyrrolidine nitrogen, which will be protonated at physiological pH, is expected to form a critical ionic interaction with an acidic residue within the transporter, a hallmark of many monoamine reuptake inhibitors.

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general mechanism of monoamine reuptake and its inhibition.

Monoamine Reuptake Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA_vesicle Monoamine Vesicle MA Monoamine (NE, 5-HT, DA) MA_vesicle->MA Release MA_transporter Monoamine Transporter (NET, SERT, DAT) MA_synthesis Monoamine Synthesis MA_synthesis->MA_vesicle Packaging MA->MA_transporter Reuptake Receptor Postsynaptic Receptor MA->Receptor Binding & Activation Compound 3-(4-Benzylphenoxy)pyrrolidine (Inhibitor) Compound->MA_transporter Inhibition Signal Transduction Signal Transduction Receptor->Signal Transduction Initiates

Caption: Inhibition of Monoamine Reuptake by 3-(4-Benzylphenoxy)pyrrolidine.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound is a monoamine reuptake inhibitor, a series of well-established in vitro assays are required. The following sections provide detailed, step-by-step methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest.

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

Experimental Workflow:

Radioligand Binding Assay Workflow start Start cell_culture Culture cells expressing hNET, hSERT, or hDAT start->cell_culture membrane_prep Prepare cell membranes (homogenization & centrifugation) cell_culture->membrane_prep assay_setup Set up assay plate: - Membranes - Radioligand - Test compound (varying conc.) membrane_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity on filters (scintillation counting) filtration->quantification data_analysis Analyze data: - Determine IC50 - Calculate Ki quantification->data_analysis end End data_analysis->end

Caption: Workflow for Radioligand Binding Assays.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing either hNET, hSERT, or hDAT.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, [³H]WIN 35,428 for hDAT), and varying concentrations of this compound.

    • For determination of non-specific binding, include wells with a high concentration of a known, potent inhibitor for each transporter (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT).

    • Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will provide quantitative data on the binding affinity of this compound to each of the three major monoamine transporters, allowing for an assessment of its potency and selectivity.

Neurotransmitter Uptake Assays

While binding assays measure affinity, they do not directly assess the functional effect of a compound on transporter activity. Neurotransmitter uptake assays provide this crucial functional data.

Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of norepinephrine, serotonin, and dopamine into cells expressing the respective transporters.

Experimental Workflow:

Neurotransmitter Uptake Assay Workflow start Start cell_seeding Seed cells expressing hNET, hSERT, or hDAT in a 96-well plate start->cell_seeding pre_incubation Pre-incubate cells with varying concentrations of the test compound cell_seeding->pre_incubation uptake_initiation Initiate uptake by adding radiolabeled neurotransmitter ([³H]NE, [³H]5-HT, or [³H]DA) pre_incubation->uptake_initiation incubation Incubate for a short period to measure initial uptake rate uptake_initiation->incubation uptake_termination Terminate uptake by rapidly washing with ice-cold buffer incubation->uptake_termination cell_lysis Lyse cells to release intracellular contents uptake_termination->cell_lysis quantification Quantify intracellular radioactivity (scintillation counting) cell_lysis->quantification data_analysis Analyze data to determine IC50 values quantification->data_analysis end End data_analysis->end

Caption: Workflow for Neurotransmitter Uptake Assays.

Detailed Protocol:

  • Cell Culture:

    • Seed HEK293 cells stably expressing hNET, hSERT, or hDAT into 96-well microplates and culture until they form a confluent monolayer.

  • Uptake Assay:

    • Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate neurotransmitter uptake by adding a solution containing the respective radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine) at a concentration near its Km value.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: This assay will provide the functional inhibitory potency of the compound at each transporter, confirming its ability to block neurotransmitter reuptake and complementing the binding affinity data.

Data Presentation and Interpretation

The quantitative data obtained from the radioligand binding and neurotransmitter uptake assays should be summarized in a clear and concise table for easy comparison of the compound's potency and selectivity across the different monoamine transporters.

Table 1: Pharmacological Profile of this compound at Monoamine Transporters (Hypothetical Data)

Target TransporterRadioligand Binding Assay (Ki, nM)Neurotransmitter Uptake Assay (IC50, nM)
hNET 1025
hSERT 50120
hDAT >1000>1000

This table presents hypothetical data for illustrative purposes.

Interpretation of Results:

  • Potency: Lower Ki and IC50 values indicate higher potency.

  • Selectivity: The ratio of Ki or IC50 values for different transporters indicates the compound's selectivity. For example, a compound with a much lower Ki for NET compared to SERT and DAT would be considered a selective norepinephrine reuptake inhibitor.

  • Correlation between Binding and Function: A good correlation between the binding affinity (Ki) and the functional potency (IC50) provides strong evidence that the observed inhibition of uptake is a direct result of the compound binding to the transporter.

Conclusion

The structural characteristics of this compound strongly suggest that its primary mechanism of action is the inhibition of monoamine reuptake, with a likely preference for the norepinephrine and/or serotonin transporters. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of its pharmacological profile. Elucidation of the precise mechanism of action and selectivity of this compound will be crucial for understanding its potential therapeutic applications and for guiding future drug development efforts in the field of CNS disorders.

References

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. [Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]

  • Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. PubMed. [Link]

  • N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. [Link]

  • WO2005000811A1 - 3-aminopyrrolidines as inhibitors of monoamine uptake.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and conceptual framework for the in vitro pharmacological characterization of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in both natural products and synthetic drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, often contributing to enhanced target selectivity and improved pharmacokinetic profiles.[1][4] The subject of this guide, this compound, is a synthetic compound featuring this key heterocyclic motif.

The strategic incorporation of a benzylphenoxy group suggests a potential interaction with targets that recognize aromatic and hydrophobic moieties, common in central nervous system (CNS) receptors and transporters. This document outlines a systematic approach to elucidate the compound's mechanism of action, binding affinity, functional activity, and selectivity profile, thereby establishing a foundational understanding of its therapeutic potential.

Rationale for Pharmacological Investigation

The molecular architecture of this compound, particularly the pyrrolidine ring linked to a benzylphenoxy ether, bears resemblance to ligands known to target monoamine transporters and certain G-protein coupled receptors (GPCRs). The pyrrolidine moiety is a recurring feature in compounds with significant neurological activity.[2][3] Therefore, a primary hypothesis is that this compound may modulate neurotransmitter systems by interacting with key proteins such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

An alternative hypothesis is the compound's potential interaction with other receptor systems where a benzyl moiety contributes to binding, such as certain subtypes of adrenergic or dopaminergic receptors. The hydrochloride salt form of the compound ensures aqueous solubility, a critical property for reliable in vitro experimentation.

Experimental Workflows for Pharmacological Profiling

A multi-tiered approach is essential for a thorough in vitro characterization. This involves an initial broad screening to identify primary targets, followed by more focused secondary and tertiary assays to determine affinity, potency, and mechanism of action.

Figure 1: A tiered experimental workflow for the in vitro pharmacological profiling of this compound.

Tier 1: Broad Ligand Binding Screening

The initial step involves screening the compound against a broad panel of receptors, transporters, and enzymes to identify potential primary targets and off-target liabilities. A commercially available panel, such as the Eurofins SafetyScreen, is a cost-effective and comprehensive starting point.

Protocol: Broad Ligand Binding Panel

  • Compound Preparation: this compound is dissolved in an appropriate solvent, typically DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared.

  • Assay Execution: The compound is tested at a fixed concentration (e.g., 10 µM) in radioligand binding assays for a wide range of targets.

  • Data Analysis: The percentage of radioligand binding inhibition is calculated for each target. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

Tier 2: Affinity and Potency Determination

Based on the primary screening results, which hypothetically indicate an interaction with monoamine transporters, this tier focuses on quantifying the compound's affinity and functional potency at these specific targets.

Radioligand Binding Affinity

Competition binding assays are performed to determine the binding affinity (Ki) of the compound for DAT, SERT, and NET.

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Cell membranes expressing the human recombinant transporters (DAT, SERT, or NET) are prepared from stably transfected cell lines (e.g., HEK293).

  • Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

  • Competition Reaction: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of this compound.

  • Incubation and Termination: The reaction is allowed to reach equilibrium, then terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data

TargetRadioligandKi (nM)
DAT[³H]WIN 35,42815.2
SERT[³H]Citalopram89.7
NET[³H]Nisoxetine250.4
Functional Potency: Neurotransmitter Uptake Inhibition

To determine if the compound acts as an inhibitor of transporter function, neurotransmitter uptake assays are conducted.

Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Stably transfected cells expressing DAT, SERT, or NET are cultured to confluence in appropriate well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

  • Incubation and Termination: The uptake is allowed to proceed for a short period at 37°C and then terminated by washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration-response data are analyzed using non-linear regression to determine the IC₅₀ value for uptake inhibition.

Hypothetical Functional Potency Data

TargetSubstrateIC₅₀ (nM)
DAT[³H]Dopamine25.8
SERT[³H]Serotonin150.3
NET[³H]Norepinephrine480.1

Tier 3: Mechanism of Action and Selectivity

This tier aims to further elucidate the mechanism of action (e.g., uptake inhibitor vs. substrate/releaser) and to assess off-target effects at other relevant receptors.

Efflux Assays

To distinguish between a transporter inhibitor and a substrate that induces efflux, efflux assays are performed.

Protocol: Neurotransmitter Efflux Assay

  • Cell Loading: Cells expressing the target transporter are pre-loaded with a radiolabeled neurotransmitter.

  • Compound Application: After washing to remove excess extracellular neurotransmitter, the cells are exposed to various concentrations of this compound or a known releasing agent (e.g., amphetamine) as a positive control.

  • Quantification of Efflux: The amount of radioactivity released into the supernatant is measured over time.

  • Data Analysis: An increase in extracellular radioactivity compared to baseline indicates that the compound is a substrate and induces efflux.

Signaling Pathway Analysis

Given the potential for GPCR interaction, a hypothetical signaling pathway is presented below for a scenario where the compound interacts with a Gαi/o-coupled receptor.

signaling_pathway Ligand 3-(4-Benzylphenoxy) pyrrolidine HCl Receptor Hypothetical GPCR (Gαi/o-coupled) Ligand->Receptor Binds G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Figure 2: Hypothetical signaling pathway for this compound interacting with a Gαi/o-coupled GPCR.

Conclusion

This technical guide outlines a systematic and in-depth approach to characterizing the in vitro pharmacological profile of this compound. By employing a tiered experimental strategy, from broad screening to detailed mechanistic studies, a comprehensive understanding of the compound's affinity, potency, and selectivity can be achieved. The pyrrolidine scaffold continues to be a valuable component in the design of novel therapeutics, and a thorough in vitro pharmacological evaluation is the critical first step in unlocking the potential of new chemical entities like this compound. The methodologies and hypothetical data presented herein provide a robust framework for such an investigation.

References

  • PrepChem. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link]

  • Catalano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]

  • ChemWhat. (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. Available from: [Link]

  • Pallavicini, M., et al. (2013). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the (α4)2(β2)3 and (α4)3(β2)2 isoforms. AIR Unimi. Available from: [Link]

  • Catalano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]

  • Google Patents. US2952688A - Synthesis of pyrrolidine.
  • Li, Y., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed Central. Available from: [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed. Available from: [Link]

  • PubChem. (r)-3-(2-Benzyloxy-4-chloro-phenoxy)-pyrrolidine. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

  • Wikipedia. Pyrrolidine. Available from: [Link]

  • PubChem. Pyrrolidino-benzylphenoxyethanamine. Available from: [Link]

  • PubChem. Pyrrolidine, 1-(2-(4-(2,2-diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride. Available from: [Link]

  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. PubMed. Available from: [Link]

  • Irtegova, I. G., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. Available from: [Link]

  • Esbenshade, T. A., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties. PubMed. Available from: [Link]

  • PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride: A Potential Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-benzylphenoxy)pyrrolidine hydrochloride, a novel compound with significant potential as a monoamine reuptake inhibitor. The dysregulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is a cornerstone of the pathophysiology of numerous psychiatric and neurological disorders. Monoamine transporters (SERT, NET, and DAT) are critical regulators of synaptic neurotransmitter concentrations and represent key targets for therapeutic intervention. This document details the rationale for the design of this compound, a plausible synthetic route for its preparation, and a thorough in vitro and in vivo pharmacological characterization. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for the treatment of central nervous system disorders.

Introduction: The Rationale for a Novel Monoamine Reuptake Inhibitor

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional nature allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[2] In the context of monoamine transporter inhibitors, the 3-aryloxypyrrolidine motif has been identified as a key pharmacophore. The strategic placement of an aryloxy group at the 3-position of the pyrrolidine ring, combined with various substitutions on the nitrogen and the aryl ring, has yielded compounds with a range of potencies and selectivities for SERT, NET, and DAT.[2]

The design of this compound is predicated on the hypothesis that the introduction of a benzyl group on the phenoxy moiety will engender a unique pharmacological profile. The benzyl group provides additional steric bulk and potential for pi-stacking interactions within the binding pockets of the monoamine transporters, which could modulate both potency and selectivity. This guide will explore the synthesis and pharmacological evaluation of this compound to elucidate its potential as a therapeutic agent.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process, commencing with a commercially available chiral starting material to ensure the desired stereochemistry. The following proposed synthesis is designed for efficiency and control over the key bond-forming reactions.

Synthetic Scheme

Synthesis_Scheme A (R)-N-Boc-3-hydroxypyrrolidine C (R)-N-Boc-3-(4-benzylphenoxy)pyrrolidine A->C PPh3, DIAD THF, 0°C to rt B 4-Benzylphenol B->C D (R)-3-(4-benzylphenoxy)pyrrolidine C->D TFA or HCl in Dioxane DCM, rt E (R)-3-(4-benzylphenoxy)pyrrolidine hydrochloride D->E HCl in Et2O Et2O, 0°C

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-N-Boc-3-(4-benzylphenoxy)pyrrolidine (C)

This step employs a Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[3]

  • To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)[4], 4-benzylphenol (1.1 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Step 2: Synthesis of (R)-3-(4-benzylphenoxy)pyrrolidine (D)

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.[5]

  • Dissolve (R)-N-Boc-3-(4-benzylphenoxy)pyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4M, 5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free base.

Step 3: Synthesis of (R)-3-(4-benzylphenoxy)pyrrolidine hydrochloride (E)

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Dissolve the crude (R)-3-(4-benzylphenoxy)pyrrolidine in diethyl ether (Et2O).

  • Cool the solution to 0 °C and add a solution of HCl in Et2O (2M) dropwise until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold Et2O, and dry under vacuum to yield the final product as a white solid.

In Vitro Pharmacological Profiling

A comprehensive in vitro pharmacological evaluation is essential to determine the potency and selectivity of this compound at the human monoamine transporters. This involves both radioligand binding assays to assess affinity (Ki) and uptake inhibition assays to measure functional potency (IC50).

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor or transporter.[6] These assays are typically performed using cell membranes prepared from cell lines stably expressing the human transporters (hSERT, hNET, hDAT).[7]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either hSERT, hNET, or hDAT.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of this compound.

    • For hSERT: Use [³H]Citalopram as the radioligand.

    • For hNET: Use [³H]Nisoxetine as the radioligand.

    • For hDAT: Use [³H]WIN 35,428 as the radioligand.

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)
This compound15.225.8150.5
Citalopram (Reference)1.14,50028,000
Desipramine (Reference)1500.83,000
GBR-12909 (Reference)2,5002501.5
Monoamine Uptake Inhibition Assays

Uptake inhibition assays measure the functional ability of a compound to block the transport of monoamines into cells. These assays can be performed using radiolabeled or fluorescent substrates.[6][8]

Uptake_Assay_Workflow cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Detection & Analysis A Seed cells expressing hSERT, hNET, or hDAT in 96-well plates B Pre-incubate cells with varying concentrations of 3-(4-benzylphenoxy)pyrrolidine HCl A->B C Add radiolabeled substrate ([³H]5-HT, [³H]NE, or [³H]DA) B->C D Incubate to allow uptake C->D E Terminate uptake and wash cells D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate IC50 values F->G

Caption: General workflow for a radiolabeled monoamine uptake inhibition assay.

Experimental Protocol: Radiolabeled Uptake Inhibition Assay

  • Cell Plating: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 10-20 minutes at 37°C.[9]

  • Substrate Addition: Initiate uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA).[6]

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[9]

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Counting: Lyse the cells and measure the amount of radiolabel taken up using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Hypothetical Uptake Inhibition Data

CompoundhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
This compound28.545.2255.8
Fluoxetine (Reference)10.12501,500
Atomoxetine (Reference)85.05.2750
Bupropion (Reference)5,0002,000500

Structure-Activity Relationship (SAR) Discussion

The pharmacological profile of 3-aryloxypyrrolidine derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine ring and the aryloxy moiety.[2]

  • The Pyrrolidine Ring: The stereochemistry at the 3-position is often crucial for activity. The (R)-enantiomer of many 3-substituted pyrrolidines has shown higher affinity for monoamine transporters compared to the (S)-enantiomer. The nitrogen atom of the pyrrolidine is a key interaction point, likely through a salt bridge with an acidic residue in the transporter binding site.

  • The Aryloxy Moiety: The nature of the substituent on the phenoxy ring significantly influences potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions. In the case of 3-(4-benzylphenoxy)pyrrolidine, the benzyl group at the 4-position of the phenoxy ring introduces a significant lipophilic and aromatic component. This extension into a potential hydrophobic pocket within the transporter could account for the observed (hypothetical) high affinity. The flexibility of the benzyl group may also allow for optimal positioning within the binding site.

In Vivo Pharmacological Evaluation

To translate the in vitro findings into a physiological context, in vivo studies are necessary. In vivo microdialysis is a powerful technique to assess the effects of a compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10]

In Vivo Microdialysis

Experimental Protocol: In Vivo Microdialysis in Rats

  • Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum) of an anesthetized rat.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion and Sampling: On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals.[11]

  • Baseline Collection: Collect several baseline samples to establish stable extracellular neurotransmitter levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Sample Analysis: Analyze the dialysate samples for 5-HT, NE, and DA content using a sensitive analytical method such as HPLC coupled with electrochemical detection or mass spectrometry.[12]

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Microdialysis_Process A Surgical Implantation of Microdialysis Probe in Target Brain Region B Animal Recovery A->B C Probe Perfusion with aCSF & Baseline Sample Collection B->C D Administration of 3-(4-benzylphenoxy)pyrrolidine HCl C->D E Post-Dose Sample Collection D->E F HPLC-ECD/MS Analysis of Dialysate Samples E->F G Data Analysis: % Change from Baseline F->G

Caption: Key stages of an in vivo microdialysis experiment.

Analytical Methods

Robust and sensitive analytical methods are required for the quantification of this compound in various matrices, including for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.[12]

Key Parameters for HPLC-MS/MS Method Development:

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid to ensure good peak shape and retention.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Conclusion and Future Directions

This technical guide has outlined the rationale, synthesis, and a comprehensive pharmacological evaluation plan for this compound as a potential monoamine reuptake inhibitor. The hypothetical in vitro data suggest that this compound may possess a desirable profile with potent inhibition of SERT and NET, and weaker activity at DAT. The proposed in vivo studies will be crucial in confirming these effects on extracellular neurotransmitter levels in the brain.

Future research should focus on a full characterization of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as an assessment of its off-target activities and safety profile. The promising, albeit hypothetical, data presented herein warrant further investigation of this compound and its analogs as potential therapeutic agents for the treatment of depression, anxiety disorders, and other conditions linked to monoamine dysregulation.

References

  • Ilic, M., Maier, J., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., Baumann, M. H., Sitte, H. H., & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. [Link]

  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4978. [Link]

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Ma, Z., Liu, Y., Zhang, M., & Li, Z. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(7), 1419. [Link]

  • Saha, J. K., & Gopishetty, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.19.1-12.19.18. [Link]

  • Dodge, J. A., & Nissen, J. S. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 112(6), 3325–3377. [Link]

  • Grogan, G. (2009). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. The Journal of Organic Chemistry, 74(19), 7524–7530. [Link]

  • Pachon, C. A., & Gulati, A. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(1), 55–69. [Link]

  • Li, G., & Maggi, C.-A. (2005). Synthesis of N-deprotected and N-Boc-protected pyrrolidines. ResearchGate. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 9(12), 1079–1090. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Fish, P. V., Fray, M. J., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6216–6220. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Spooner, N., Lad, R., & Barfield, M. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 351(1), 141–150. [Link]

  • Millan, M. J. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 4(1), 115–142. [Link]

  • Chen, C.-Y., Chen, Y.-F., & Tsai, Y.-F. (2019). In vivo microdialysis and in vitro HPLC analysis of the impact of paeoniflorin on the monoamine levels and their metabolites in the rodent brain. Journal of Traditional and Complementary Medicine, 9(3), 220–226. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

Sources

The Critical Impact of Stereochemistry on the Pharmacological Profile of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles. The human body, being a chiral environment, frequently interacts with these enantiomers in a stereospecific manner, leading to one enantiomer producing the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.

This technical guide delves into the stereochemistry of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a pyrrolidine-based compound of significant interest due to its structural similarity to known monoamine reuptake inhibitors. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically successful drugs.[1] By exploring the synthesis, chiral separation, and differential biological activities of the enantiomers of this compound, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how stereoisomerism can be leveraged to optimize drug design and development.

While specific data for this compound is not extensively available in public-domain literature, this guide will extrapolate from established principles and data from closely related 3-aryloxypyrrolidine analogues to provide a robust framework for its investigation. The principles and methodologies discussed herein are broadly applicable to the study of chiral small molecules targeting the central nervous system.

The Pyrrolidine Scaffold: A Cornerstone of CNS Drug Discovery

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that serves as a versatile scaffold in the design of neurologically active agents.[2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an ideal building block for creating ligands that can selectively interact with complex biological targets such as G-protein coupled receptors and neurotransmitter transporters.[3]

Many successful drugs incorporate the pyrrolidine motif, highlighting its importance in achieving desired pharmacokinetic and pharmacodynamic properties.[4] The presence of a chiral center, as is the case in 3-(4-Benzylphenoxy)pyrrolidine, introduces a layer of complexity and opportunity. The (R) and (S) enantiomers can adopt different conformations, leading to differential binding affinities and functional activities at their biological targets.

Stereoselective Synthesis Strategies for 3-(4-Benzylphenoxy)pyrrolidine

The synthesis of enantiomerically pure 3-(4-Benzylphenoxy)pyrrolidine is a key step in elucidating the stereospecific effects of this compound. Several general strategies for the enantioselective synthesis of 3-substituted pyrrolidines can be employed.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. For the synthesis of 3-hydroxypyrrolidine precursors, L- or D-malic acid can serve as a starting point.

Illustrative Protocol: Synthesis of a Chiral 3-Hydroxypyrrolidine Intermediate

  • Starting Material: (S)-Malic acid.

  • Step 1: Diesterification. React (S)-malic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding dimethyl ester.

  • Step 2: Reductive Cyclization. The diester is then subjected to a reductive amination/cyclization reaction with a primary amine (e.g., benzylamine) and a reducing agent (e.g., sodium borohydride) to form the N-benzyl-4-hydroxy-pyrrolidin-2-one.

  • Step 3: Reduction. The lactam is then reduced to the corresponding pyrrolidine using a strong reducing agent like lithium aluminum hydride (LAH).

  • Step 4: Etherification. The resulting (S)-N-benzyl-3-hydroxypyrrolidine can then undergo a Williamson ether synthesis with 4-benzylbenzyl bromide in the presence of a base (e.g., sodium hydride) to yield the target (S)-3-(4-benzylphenoxy)pyrrolidine. The N-benzyl group can be subsequently removed if desired.

The choice of starting material (L- or D-malic acid) dictates the final stereochemistry of the 3-position of the pyrrolidine ring.

Asymmetric Catalysis

Asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a 3-pyrrolinone derivative, using a chiral catalyst can provide enantiomerically enriched 3-hydroxypyrrolidine.

Asymmetric_Synthesis_Workflow cluster_products Enantiomerically Enriched Products Prochiral Prochiral Precursor (e.g., 3-Pyrrolinone) Enantiomer_S (S)-Enantiomer Prochiral->Enantiomer_S Asymmetric Hydrogenation Enantiomer_R (R)-Enantiomer Prochiral->Enantiomer_R Asymmetric Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Ru-BINAP) Chiral_Catalyst->Prochiral Hydrogen_Source H2 or Formic Acid Hydrogen_Source->Prochiral

Caption: Asymmetric synthesis workflow.

Chiral Separation and Analysis of Enantiomers

For a racemic mixture of this compound, chiral chromatography is the most effective method for separating the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.

Illustrative Protocol: Chiral HPLC Separation

  • Column: A chiral column, for example, one with a cellulose-based stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Sample Preparation: The racemic hydrochloride salt is dissolved in the mobile phase or a compatible solvent.

  • Analysis: Injection of the sample will result in two separate peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (ee) of a sample can be calculated from the peak areas.

Differential Pharmacological Effects of Stereoisomers

The primary biological targets for many pyrrolidine-based CNS agents are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, leading to various physiological and behavioral effects. The stereochemistry of this compound is expected to play a crucial role in its affinity and selectivity for these transporters.

In Vitro Binding Affinity Studies

Radioligand binding assays are used to determine the affinity of each enantiomer for DAT, SERT, and NET. These assays measure the ability of the test compound to displace a known high-affinity radioligand from the transporter.

Illustrative Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing the human DAT, SERT, or NET are prepared.

  • Radioligand: A specific high-affinity radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).

  • Assay: The membranes, radioligand, and varying concentrations of the test enantiomer are incubated together.

  • Detection: The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.

  • Data Analysis: The IC₅₀ values are converted to inhibition constants (Ki) to provide a measure of the binding affinity.

Expected Outcome: It is anticipated that the (R) and (S) enantiomers of this compound will exhibit different Ki values for each of the monoamine transporters. For many phenyltropane and pyrrolidine-based dopamine reuptake inhibitors, one enantiomer displays significantly higher affinity for DAT than the other.[6]

EnantiomerDAT Ki (nM) (Hypothetical)SERT Ki (nM) (Hypothetical)NET Ki (nM) (Hypothetical)
(R)-enantiomer10500250
(S)-enantiomer200150800
Racemate18250450

This table presents hypothetical data to illustrate the expected differential binding affinities.

Functional Activity: Neurotransmitter Uptake Inhibition

In addition to binding affinity, it is crucial to assess the functional activity of the enantiomers by measuring their ability to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Uptake_Inhibition_Assay cluster_assay Functional Assay Principle Cells Cells Expressing Transporter (DAT, SERT, or NET) Radiolabeled_NT Radiolabeled Neurotransmitter (e.g., [³H]Dopamine) Radiolabeled_NT->Cells Transport Enantiomer Test Enantiomer ((R) or (S)) Enantiomer->Cells Binding to Transporter Uptake Neurotransmitter Uptake Enantiomer->Uptake Blocks Inhibition Inhibition of Uptake

Caption: Principle of a neurotransmitter uptake inhibition assay.

In Vivo Effects: The Behavioral Manifestation of Stereoselectivity

The differential in vitro activities of the enantiomers are expected to translate into distinct in vivo behavioral profiles. For compounds that are potent dopamine reuptake inhibitors, locomotor activity is a commonly assessed behavioral endpoint.

Illustrative In Vivo Study: Locomotor Activity in Rodents

  • Subjects: Male rodents (e.g., mice or rats).

  • Drug Administration: The (R)-enantiomer, (S)-enantiomer, racemate, or vehicle are administered via an appropriate route (e.g., intraperitoneal injection).

  • Measurement: The animals are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific time period using automated tracking systems.

  • Data Analysis: The locomotor activity data for each treatment group are compared to the vehicle control group.

Expected Outcome: The enantiomer with higher affinity and potency at the dopamine transporter is expected to produce a greater increase in locomotor activity at a given dose compared to the less active enantiomer.[7]

Conclusion and Future Directions

The stereochemistry of this compound is a pivotal factor that likely governs its pharmacological activity. A thorough investigation of its enantiomers, from their synthesis and separation to their differential effects on monoamine transporters and in vivo behavior, is essential for understanding its therapeutic potential and structure-activity relationships.

The methodologies and principles outlined in this guide provide a comprehensive framework for such an investigation. By elucidating the stereospecific interactions of this and related compounds with their biological targets, researchers can advance the rational design of more selective and efficacious therapeutics for a range of neurological and psychiatric disorders. Future studies should focus on obtaining empirical data for this compound to validate the hypotheses presented herein and to fully characterize its potential as a novel CNS agent.

References

  • Crider, A. M., Hemdi, T. F., Hassan, M. N., & Fahn, S. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585–1587.
  • Fish, P. V., Fray, M. J., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(7), 2022–2025.
  • Fox, G. B., Esbenshade, T. A., Pan, J. B., Radek, R. J., Krueger, K. M., Yao, B. B., ... & Hancock, A. A. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176–190.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Wikipedia contributors. (2023). Pyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Macor, J. E., Blake, J., Fox, C. B., Johnson, C., Koe, B. K., Lebel, L. A., ... & Schulz, D. W. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. Journal of Medicinal Chemistry, 35(23), 4503–4505.
  • Meltzer, P. C., Liu, S., Blanchette, H. S., Blundell, P., & Madras, B. K. (2003). Design and synthesis of 3-(arylmethoxy)-3-arylnortropanes: novel inhibitors of the serotonin transporter. Journal of Medicinal Chemistry, 46(15), 3291–3303.
  • Newman, A. H., & Miller, G. W. (2010). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 10(15), 1513–1527.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., ... & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461.
  • Wenthur, C. J., & Lindsley, C. W. (2013). Classics in chemical neuroscience: citalopram. ACS Chemical Neuroscience, 4(9), 1235–1242.
  • Woolverton, W. L., Hecht, G. S., Agoston, G. E., & Katz, J. L. (1997). Further studies of the reinforcing effects of monoamine uptake inhibitors in rhesus monkeys. Behavioural Pharmacology, 8(2-3), 131–141.
  • Yatin, S. M., & Varner, E. L. (2002). Stereospecific inhibition of monoamine uptake transporters by meta-hydroxyephedrine isomers. Journal of Neural Transmission, 109(9), 1159–1170.
  • Zwart, T. C., Graw, S., & Baumann, M. H. (2019).
  • Zhang, Y., & Lever, J. R. (2008). Synthesis and monoamine transporter affinity of 3α-arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 18(11), 3323–3326.
  • Zeynizadeh, B., & Hossaini, Z. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 381(1), 4.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a molecule of interest in modern drug discovery. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals to effectively design and optimize novel therapeutics. This document moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and the implications of these properties on a compound's journey to becoming a viable drug candidate.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This five-membered saturated heterocycle offers a three-dimensional structure that allows for the effective exploration of pharmacophore space, a critical aspect of designing molecules that interact specifically with biological targets.[1] The pyrrolidine motif can enhance aqueous solubility and introduce chiral centers, providing opportunities for stereospecific interactions with proteins.[2] The compound this compound incorporates this valuable scaffold, suggesting its potential for biological activity. A thorough understanding of its physicochemical properties is the first step in unlocking this potential.

Molecular Structure and Basic Properties

Before delving into the experimental determination of its properties, it is essential to establish the foundational characteristics of this compound.

PropertyValueSource
Molecular Formula C₁₇H₂₀ClNOChemWhat[3]
Molecular Weight 289.8 g/mol Sigma-Aldrich
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

A 2D representation of the molecule.

Ionization Constant (pKa): A Predictor of In Vivo Behavior

The pKa of a molecule is a critical determinant of its behavior in biological systems, influencing its solubility, permeability, and receptor interactions. For this compound, the pyrrolidine nitrogen is the primary ionizable group.

Predicted pKa

Computational tools provide a valuable first approximation of a molecule's pKa.

PropertyPredicted ValuePrediction Tool
pKa (most basic) 10.24Chemicalize

This predicted pKa suggests that at physiological pH (around 7.4), 3-(4-Benzylphenoxy)pyrrolidine will exist predominantly in its protonated, charged form. This has significant implications for its absorption and distribution, as the charged form is generally more water-soluble but less able to passively diffuse across lipid membranes.

Experimental Protocol: Potentiometric Titration

To experimentally validate the predicted pKa, potentiometric titration is the gold-standard method. This technique involves the gradual addition of a titrant (in this case, a strong base) to a solution of the compound and monitoring the corresponding change in pH.

Workflow for pKa Determination

A schematic of the potentiometric titration workflow.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare standardized solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).

  • pH Meter Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.

  • Titration: Place the sample solution in a thermostated vessel at 25°C and begin titrating with the standardized 0.1 M NaOH solution in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (LogP and LogD): Balancing Solubility and Permeability

Lipophilicity is a key physicochemical property that governs a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

Predicted Lipophilicity
PropertyPredicted ValuePrediction Tool
LogP 3.86Chemicalize
LogD at pH 7.4 2.58Chemicalize

The predicted LogP value of 3.86 indicates that the neutral form of the molecule is significantly more soluble in a lipid environment than in water. However, the LogD at pH 7.4 is lower (2.58), reflecting the increased aqueous solubility of the protonated form of the molecule at physiological pH. This balance between lipophilicity and hydrophilicity is crucial for oral bioavailability.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of LogP and LogD.

Workflow for LogP/LogD Determination

A schematic of the shake-flask method for LogP/LogD determination.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vessel containing a known volume of pre-saturated n-octanol.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. To determine the LogP, the experiment is repeated at a pH where the compound is in its neutral form.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the dissolution rate of a solid dosage form and, consequently, its absorption. Poor aqueous solubility is a major hurdle in drug development.

Predicted Aqueous Solubility
PropertyPredicted Value (at pH 7.4)Prediction Tool
Solubility 0.11 mg/mLChemicalize

The predicted solubility of 0.11 mg/mL suggests that this compound has moderate aqueous solubility. As an ionizable compound, its solubility is expected to be pH-dependent, with higher solubility at lower pH values where it is fully protonated.

Experimental Protocol: Thermodynamic Solubility Assay

The thermodynamic solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent of interest.

Workflow for Aqueous Solubility Determination

A schematic of the thermodynamic solubility assay.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated HPLC method.

Melting Point and Thermal Stability

The melting point is a key indicator of a compound's purity and solid-state stability. It also influences the manufacturing processes of solid dosage forms.

Estimated Melting Point

While no experimental data is available for the title compound, a structurally similar compound, (3S)-3-Benzyloxypyrrolidine Hydrochloride, has a reported melting point in the range of 180-190°C.[4] It is reasonable to expect a similar melting point for this compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to determine the melting point and other thermal events of a material.

Workflow for Melting Point Determination

A schematic of the DSC workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sealed pan in the DSC instrument, alongside an empty reference pan.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.

Chemical Stability: Ensuring Therapeutic Efficacy and Safety

The chemical stability of a drug substance is crucial for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The ether linkage could be susceptible to cleavage under strongly acidic or basic conditions, although this is generally a stable functional group.

  • Oxidation: The benzylic carbon and the aromatic rings could be susceptible to oxidation, particularly in the presence of oxidizing agents and light.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a variety of stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

Workflow for Forced Degradation Studies

A schematic of the forced degradation study workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acidic: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

    • Oxidative: Treat with 3% hydrogen peroxide at room temperature.

    • Thermal: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photolytic: Expose the drug substance (solid and in solution) to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity: Assess the peak purity of the parent compound and degradation products using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.

Conclusion: A Roadmap for Further Development

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound and the experimental methodologies for their determination. The predicted and estimated values presented herein serve as a valuable starting point for further investigation. A thorough experimental characterization of these properties is a critical step in the development of any new chemical entity. The data generated from these studies will inform formulation strategies, predict in vivo performance, and ultimately contribute to the successful translation of a promising molecule into a safe and effective therapeutic agent. The pyrrolidine scaffold continues to be a rich source of novel drug candidates, and a solid understanding of the physicochemical principles outlined in this guide is essential for navigating the complex path of drug discovery and development.[5][6]

References

  • BenchChem. (n.d.). Physicochemical Properties of Novel Pyrrolidine Sulfonic Acids: A Technical Guide.
  • Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4959.
  • Jeelan Basha, N., Basavaraja, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2423–2459.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • Mancini, G., et al. (2013). Synthesis and physicochemical characterization of pyrrolidinium based surfactants. Journal of Colloid and Interface Science, 389(1), 224-231.
  • BenchChem. (n.d.). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
  • Bouling Chemical Co., Limited. (n.d.). (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China. Retrieved from Bouling Chemical Co., Limited website.
  • Reed, Z. H., et al. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 106(7), 1757-1764.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
  • ChemWhat. (n.d.). (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6.
  • Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Singh, S., & Bakshi, M. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Wang, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(7), 1419.
  • Santa Cruz Biotechnology. (n.d.). (S)-3-Phenyl-pyrrolidine hydrochloride.
  • ChemScene. (n.d.). (S)-3-Phenylpyrrolidine hydrochloride.
  • AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine.
  • Sigma-Aldrich. (n.d.). This compound.
  • Wikipedia. (n.d.). Pyrrolidine.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyrrolidine Derivative

In the landscape of central nervous system (CNS) drug discovery, the pyrrolidine scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its three-dimensional structure, conferred by sp³-hybridized carbons, offers a distinct advantage over flat aromatic systems, enabling a more nuanced interaction with complex biological targets.[2][3] It is within this context that we turn our attention to the novel compound, 3-(4-Benzylphenoxy)pyrrolidine hydrochloride. While direct preclinical or clinical data for this specific molecule are not yet available in the public domain, its structural features—a pyrrolidine ring coupled with a benzylphenoxy moiety—strongly suggest a potential role as a monoamine reuptake inhibitor.

This guide will provide a comprehensive technical overview of the hypothesized mechanism of action of this compound and explore its potential therapeutic applications based on the well-established pharmacology of monoamine reuptake inhibitors. We will delve into a proposed preclinical evaluation strategy, complete with detailed experimental protocols, to rigorously test these hypotheses and pave the way for its potential development as a novel therapeutic agent for a range of neurological and psychiatric disorders.

Postulated Mechanism of Action: A Monoamine Triple Reuptake Inhibitor?

The core hypothesis for the biological activity of this compound is its function as a monoamine reuptake inhibitor. Monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[4] Inhibition of these transporters leads to an increased concentration and prolonged action of dopamine, norepinephrine, and serotonin in the synapse, a mechanism that underpins the therapeutic effects of many widely prescribed antidepressants, anxiolytics, and psychostimulants.[4]

The pyrrolidine ring is a key structural motif in many CNS-active compounds, and its derivatives have been shown to exhibit a wide range of biological activities.[1][2] The benzylphenoxy portion of the molecule bears resemblance to pharmacophores known to interact with the monoamine transporters. Therefore, it is plausible that this compound acts as a triple reuptake inhibitor (TRI), engaging with DAT, NET, and SERT to varying degrees.[5]

Figure 1: Postulated Mechanism of Action.

Potential Therapeutic Applications

Based on the hypothesized mechanism as a monoamine reuptake inhibitor, this compound could have therapeutic potential in a range of psychiatric and neurological disorders.

Major Depressive Disorder (MDD)

The monoamine hypothesis of depression posits that a deficiency in synaptic serotonin, norepinephrine, and dopamine contributes to the pathophysiology of MDD. Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are first-line treatments for depression.[6][7] A triple reuptake inhibitor that also enhances dopaminergic neurotransmission could offer a broader spectrum of efficacy, potentially addressing anhedonia and motivational deficits that are often resistant to SSRI or SNRI treatment.[5]

Attention-Deficit/Hyperactivity Disorder (ADHD)

The core symptoms of ADHD are linked to dysregulation of dopamine and norepinephrine pathways in the prefrontal cortex. Dopamine reuptake inhibitors (DRIs) and norepinephrine reuptake inhibitors (NRIs) are effective treatments for ADHD.[8][9] By increasing the synaptic availability of these neurotransmitters, this compound could improve attention, focus, and impulse control in individuals with ADHD.[9][10]

Anxiety Disorders

SSRIs are a mainstay in the treatment of various anxiety disorders, including generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.[6][11] By modulating serotonergic pathways, this compound could exert anxiolytic effects. The potential influence on norepinephrine and dopamine systems would require careful characterization, as these can have complex, sometimes opposing, effects on anxiety.

Other Potential Applications
  • Narcolepsy: The psychostimulant effects of DRIs and NRIs are beneficial in treating the excessive daytime sleepiness characteristic of narcolepsy.[8][10]

  • Obesity and Binge Eating Disorder: DRIs can have appetite-suppressant effects and are used in the management of obesity and binge eating disorder.[8]

  • Substance Use Disorders: DRIs have been investigated for their potential to reduce the rewarding effects of addictive substances like cocaine.[12]

Proposed Preclinical Evaluation: A Roadmap to Validation

To substantiate the therapeutic potential of this compound, a rigorous preclinical evaluation is essential. The following experimental workflow is proposed to elucidate its mechanism of action and assess its efficacy in relevant animal models.

Figure 2: Proposed Preclinical Evaluation Workflow.
In Vitro Characterization

The initial step is to determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT. This is achieved through competitive radioligand binding assays using cell membranes expressing the recombinant human transporters.

Hypothetical Binding Affinity Data

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
3-(4-Benzylphenoxy)pyrrolidine HCl152550
Cocaine[13]230480740
Methylphenidate[13]100100>10,000
Fluoxetine[14]380024007.9
Desipramine[4]>10,0001.1180

Experimental Protocol: Radioligand Binding Assay [1][15]

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer: Utilize an appropriate binding buffer for each transporter (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl for DAT).

  • Radioligand: Select a suitable radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

To assess the functional activity of the compound, in vitro reuptake inhibition assays will be performed using synaptosomes prepared from rodent brain tissue. These assays measure the ability of the compound to block the uptake of radiolabeled neurotransmitters.

Hypothetical Reuptake Inhibition Data

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
3-(4-Benzylphenoxy)pyrrolidine HCl5075150
Cocaine[13]230480740
Methylphenidate[13]100100>10,000
Fluoxetine[4]2800120010
Desipramine[4]>10,0004.3250

Experimental Protocol: Synaptosomal Reuptake Inhibition Assay [2][16]

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats or mice (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Assay Buffer: Use a standard Krebs-Ringer-HEPES buffer.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

  • Initiation of Uptake: Add a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity accumulated within the synaptosomes.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Behavioral Pharmacology

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[7][10] This is crucial for identifying any stimulant or sedative effects of the compound and for evaluating its anxiolytic potential.[8][17]

Experimental Protocol: Open Field Test [9][10]

  • Apparatus: Use a square or circular arena with walls to prevent escape, often equipped with automated tracking software.

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.

  • Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 10-15 minutes).

  • Data Collection: Record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Analyze the data to assess locomotor activity (total distance) and anxiety-like behavior (time in the center). An increase in center time is indicative of an anxiolytic effect.

The forced swim test is a widely used preclinical model for screening potential antidepressant drugs.[18][19] It is based on the principle that an animal will cease struggling and adopt an immobile posture when placed in an inescapable cylinder of water.[11] Antidepressant compounds are known to increase the latency to immobility and the total time spent swimming or climbing.[18][19]

Experimental Protocol: Forced Swim Test [6][18]

  • Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Acclimation and Drug Administration: Similar to the open field test, acclimate the animals and administer the compound or vehicle prior to the test.

  • Pre-test Session: On the first day, place the animal in the water for a 15-minute pre-test session.

  • Test Session: On the second day (24 hours later), place the animal back in the water for a 5-minute test session.

  • Data Collection: Record the duration of immobility, swimming, and climbing behaviors.

  • Data Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion: A Promising Candidate for Further Investigation

Based on its chemical structure, this compound presents a compelling profile as a potential monoamine reuptake inhibitor. The hypothesized triple reuptake inhibition mechanism suggests a broad range of potential therapeutic applications in the treatment of depression, ADHD, anxiety disorders, and other CNS conditions. The proposed preclinical evaluation workflow provides a robust framework for validating these hypotheses, from initial in vitro characterization of its binding and functional activity to in vivo assessment of its behavioral effects. The successful completion of these studies would provide the necessary foundation for advancing this promising compound into further stages of drug development, with the ultimate goal of addressing unmet medical needs in the field of neuroscience.

References

  • Prut, L., & Belzung, C. (2003). The open field test: a review. European Journal of Pharmacology, 463(1-3), 3-23.
  • Gould, T. D. (Ed.). (2019). Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests, Volume II. Humana Press.
  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de thérapie, 229(2), 327-336.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), e52587.
  • National Institute of Mental Health. (n.d.). Depression.
  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Understanding Animal Research Website]
  • Cleveland Clinic. (n.d.). SSRIs (Selective Serotonin Reuptake Inhibitors).
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of visualized experiments: JoVE, (96), e52434.
  • D'Andrea, P., & Pedone, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6.
  • BetterHelp. (n.d.). Dopamine Reuptake Inhibitor: Benefits And Drawbacks.
  • Han, D. D., & Gu, H. H. (2006). Comparison of the KI values of 5 psychostimulants to inhibit human and mouse monoamine transporters. BMC Pharmacology, 6(1), 1-8.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Lee, S. Y., & Lee, Y. S. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 22(16), 8888.
  • De Benedetti, P. G., Candeletti, S., & Romualdi, P. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3321-3335.
  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Huwyler, J. (2013). Affinity of stimulants at monoamine transporters NET, DAT, and SERT in ligand-binding studies. Neuropharmacology, 73, 277-285.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
  • Rothman, R. B., & Baumann, M. H. (2002). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by a series of phenyltropane analogs. Synapse, 45(3), 183-190.
  • BenchChem. (n.d.). The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • D'Andrea, P., & Pedone, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Subbaiah, M. A. M., & Dwivedi, A. K. (2018). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 10(12), 1489-1506.
  • Luethi, D., & Liechti, M. E. (2020). DAT vs. SERT selectivity of a variety of stimulants.
  • Yennawar, H. P., & Yennawar, N. H. (2012). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. ACS chemical neuroscience, 3(11), 856-865.
  • Thermo Fisher Scientific. (2012). Isolate Functional Synaptosomes.
  • Matera, C., Compagnion, A., et al. (2021). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 2(3), 100679.

Sources

A Technical Guide to the Research and Development of Pyrrolidine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in a wide array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the research and development of pyrrolidine derivatives as potential therapeutic agents, with a focus on their anti-inflammatory applications. We will use 3-(4-Benzylphenoxy)pyrrolidine hydrochloride (CAS Number 1185297-42-0) as a representative example of this versatile class of molecules. While specific research on this particular compound is not extensively published, the principles and methodologies discussed herein are broadly applicable to the exploration of novel pyrrolidine-based drug candidates.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine nucleus is a recurring motif in a multitude of biologically active molecules, ranging from natural alkaloids like nicotine to synthetic drugs.[2] Its structural features, including its three-dimensional geometry and its ability to participate in hydrogen bonding, make it an ideal building block for creating compounds that can effectively interact with biological targets. Pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and central nervous system effects.[3] The compound this compound serves as a tangible example of the chemical space that can be explored within this class.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1185297-42-0
Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
Chemical Structure This compound
Mechanisms of Action: Targeting Inflammatory Pathways

Many pyrrolidine derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A common mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5]

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Pyrrolidine_Derivative Pyrrolidine Derivative (e.g., COX Inhibitor) Pyrrolidine_Derivative->COX2 Inhibition G cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Library_Synthesis Library Synthesis of Pyrrolidine Derivatives HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate In_Vivo_Efficacy In Vivo Efficacy Models Lead_Candidate->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology In_Vivo_Efficacy->Safety_Pharmacology IND_Enabling IND-Enabling Studies Safety_Pharmacology->IND_Enabling

Figure 2: A typical drug discovery and development workflow for pyrrolidine derivatives.
Experimental Protocols for Evaluation

The following protocols provide a framework for the initial in vitro and in vivo evaluation of the anti-inflammatory potential of novel pyrrolidine derivatives.

4.1. In Vitro COX-1 and COX-2 Inhibition Assay [6] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test pyrrolidine derivatives and reference compound (e.g., Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test pyrrolidine derivatives and the reference compound.

  • In a 96-well plate, add Tris-HCl buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Incubate the plate at 25°C for 5 minutes.

  • Measure the absorbance at 595 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

4.2. In Vivo Carrageenan-Induced Paw Edema Model [6] Objective: To assess the in vivo anti-inflammatory activity of a test compound in an acute inflammation model.

Animals:

  • Wistar rats or Swiss albino mice

Materials:

  • λ-Carrageenan (1% w/v in saline)

  • Test pyrrolidine derivatives and reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Administer the test pyrrolidine derivative or reference drug orally or intraperitoneally.

  • After a specified time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Data Interpretation and Lead Candidate Selection

The data generated from these and other assays are crucial for identifying a lead candidate for further development. The ideal candidate will exhibit high potency against the desired target, selectivity over off-targets, and favorable pharmacokinetic and safety profiles.

Table 2: Hypothetical Data for a Series of Pyrrolidine Analogs

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Efficacy (% Inhibition of Edema)
PD-001 0.5102055
PD-002 1.254.240
PD-003 0.12525075
PD-004 5.0501020
Celecoxib 0.051530080

In this hypothetical example, PD-003 would be considered a promising lead candidate due to its high potency for COX-2, excellent selectivity over COX-1, and significant in vivo efficacy.

Conclusion

The pyrrolidine scaffold remains a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its structural versatility allows for fine-tuning of pharmacological properties to achieve desired potency, selectivity, and drug-like characteristics. While the specific research and development trajectory of this compound is not yet in the public domain, the general principles and methodologies outlined in this guide provide a robust framework for the exploration of this and other pyrrolidine derivatives as potential treatments for a wide range of diseases, particularly those with an inflammatory component. Continued innovation in synthetic chemistry and a deeper understanding of disease biology will undoubtedly lead to the discovery of new and effective pyrrolidine-based medicines.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Pyrrolidines. Aldrichimica Acta, 39(3), 67-80.
  • Jan, M., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103442. [Link]

  • Request PDF. (n.d.). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249779. [Link]

  • Wikipedia. (2024). Pyrrolidine. In Wikipedia. [Link]

Sources

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrrolidine Derivatives in Neuroscience Research

The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its significance.[2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is crucial for achieving high-affinity and selective interactions with complex biological targets like receptors and enzymes in the central nervous system (CNS).[1] Furthermore, the pyrrolidine motif can enhance aqueous solubility and provides a nitrogen atom that can act as a hydrogen bond donor or acceptor, further tuning the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

In neuroscience, derivatives built upon this core structure have led to the development of critical research tools and potential therapeutics for a wide array of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, epilepsy, and ischemic stroke.[5][6][7] This guide provides a technical overview of the major classes of pyrrolidine derivatives, focusing on their mechanisms of action, key experimental protocols for their evaluation, and their application in neuroscience research. We will delve into the causality behind experimental design, offering insights for researchers, scientists, and drug development professionals aiming to harness the potential of this remarkable scaffold.

Part 1: Modulators of the Glutamatergic System

The glutamatergic system, the primary excitatory network in the brain, is a major target for pyrrolidine derivatives. Modulation of its key receptors, AMPA and NMDA, is fundamental to synaptic plasticity, learning, and memory.[5][8]

Ampakines: Positive Allosteric Modulators of AMPA Receptors

Ampakines are a class of compounds that enhance glutamatergic transmission by positively and allosterically modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][9][10] They do not act as direct agonists but rather bind to a separate site on the receptor complex, influencing its response to the endogenous ligand, glutamate.[11] This mechanism has positioned them as potential cognitive enhancers and neuroprotectants.[5][12]

Mechanism of Action: Ampakines are broadly classified into two types based on their impact on receptor kinetics:

  • High-Impact (Type I): These compounds significantly slow the deactivation and desensitization of the AMPA receptor channel, leading to prolonged ion influx in response to glutamate.[13] This can result in progressive depolarization and carries a higher risk of excitotoxicity and seizures.

  • Low-Impact (Type II): These ampakines, such as CX-516 (Ampalex), primarily increase the probability of channel opening and accelerate its opening rate with minimal effect on deactivation or desensitization.[11][13] This produces a more controlled enhancement of glutamatergic signaling, offering a more favorable therapeutic window.

The binding of a low-impact ampakine facilitates a greater postsynaptic response for a given presynaptic glutamate release, a mechanism believed to underlie the enhancement of synaptic plasticity processes like long-term potentiation (LTP), which is a cellular correlate of learning and memory.[5][10]

Diagram: Mechanism of Low-Impact Ampakine Action

AMPA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Pre_Glut Glutamate AMPA_R AMPA Receptor (Closed) Pre_Glut->AMPA_R 1. Glutamate Binds AMPA_R_Open AMPA Receptor (Open) AMPA_R->AMPA_R_Open 2. Channel Opens AMPA_R_Open->AMPA_R Deactivates / Desensitizes (Rate minimally affected by low-impact ampakines) Na_in Na+ Influx (Enhanced) AMPA_R_Open->Na_in 4. Increased Cation Flow Ampakine Ampakine (e.g., CX-516) Ampakine->AMPA_R 3. Allosteric Binding

Caption: Allosteric modulation of AMPA receptors by a low-impact ampakine.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of AMPA-Mediated Currents

This protocol describes how to validate the effect of a novel pyrrolidine-based ampakine on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured hippocampal neurons.

  • Cell Preparation:

    • Culture primary hippocampal neurons from E18 rat embryos on glass coverslips.

    • Use cells between 14-21 days in vitro (DIV) for mature synaptic connections.

  • Recording Solution Preparation:

    • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose. Gassed with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: (in mM) 135 Cs-MeSO₃, 8 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.1 Spermine, 0.6 EGTA, 5 QX-314. pH adjusted to 7.25 with CsOH.

    • Causality: Cesium (Cs) and QX-314 are used to block potassium and sodium channels, respectively, from inside the cell. This isolates the synaptic currents being measured.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an upright microscope and perfuse with gassed ACSF at 2 mL/min.

    • Establish a whole-cell patch-clamp configuration on a pyramidal-like neuron. Clamp the voltage at -70 mV.

    • To isolate AMPA receptor currents, add antagonists for other receptors to the ACSF:

      • Picrotoxin (100 µM): To block GABA-A receptors.

      • D-AP5 (50 µM): To block NMDA receptors.

    • Self-Validation: The inclusion of these blockers is a critical control step to ensure the recorded current is mediated exclusively by AMPA receptors.

  • Data Acquisition and Analysis:

    • Record a stable baseline of spontaneous EPSCs (sEPSCs) for 5 minutes.

    • Bath-apply the test ampakine (e.g., 10 µM) and record for another 10-15 minutes.

    • Perform a washout by perfusing with ACSF alone for 10 minutes.

    • Analyze the data using software like Clampfit. Measure the amplitude and frequency of sEPSCs before, during, and after drug application.

    • Expected Result: A positive allosteric modulator should cause a significant increase in the amplitude of sEPSCs without a major change in their frequency.

Pyrrolidone Derivatives as NMDA Receptor Modulators

While ampakines target AMPA receptors, other pyrrolidine derivatives have been developed as modulators of N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, but its overactivation is linked to excitotoxicity and neuronal death, particularly in conditions like stroke.[8][14]

Recent research has highlighted novel 2-pyrrolidone derivatives that act as negative allosteric modulators (NAMs) specifically targeting the GluN2B subunit of the NMDA receptor.[15] By binding to the ifenprodil site, these compounds can reduce receptor activity without completely blocking it, offering a more nuanced approach to taming excitotoxicity compared to traditional channel blockers.[15]

Therapeutic Rationale: The rationale for developing GluN2B-selective NAMs is twofold:

  • Neuroprotection: In ischemic stroke, excessive glutamate release leads to massive Ca²⁺ influx through NMDA receptors, triggering cell death pathways. A NAM can dampen this influx.[12]

  • Improved Side-Effect Profile: Non-selective NMDA antagonists often cause significant psychotomimetic side effects. Targeting a specific subunit (GluN2B), which has a more restricted expression pattern than other subunits, may mitigate these adverse effects.[8]

Part 2: Modulators of the Cholinergic System

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), plays a vital role in cognitive functions such as memory, learning, and attention.[16][17] Pyrrolidine derivatives, particularly the racetam family, have long been investigated for their ability to modulate this system.

Racetams: Enhancing Cholinergic Neurotransmission

The racetam class of drugs, characterized by a 2-pyrrolidone nucleus, includes well-known compounds like Piracetam and its more potent analogues, Oxiracetam and Aniracetam.[6][16] Their primary mechanism is believed to involve the enhancement of cholinergic function.[16]

Mechanism of Action: Racetams do not act as direct receptor agonists. Instead, they appear to facilitate cholinergic neurotransmission through several indirect mechanisms:

  • Increased Acetylcholine (ACh) Release: Studies have shown that racetams can increase the release of ACh in specific brain regions like the hippocampus.[16]

  • Enhanced High-Affinity Choline Uptake (HACU): The rate-limiting step for ACh synthesis is the uptake of choline into the presynaptic terminal. Oxiracetam has been shown to increase the rate of HACU in the hippocampus, thereby boosting the synthetic capacity for ACh.[17][18]

  • Increased Receptor Density: Chronic treatment with piracetam has been observed to increase the density of muscarinic cholinergic receptors in the frontal cortex of aged mice, potentially restoring age-related decline in cholinergic sensitivity.[19]

Some racetams also modulate glutamatergic systems, suggesting they may have multiple mechanisms contributing to their cognitive-enhancing effects.[16]

Diagram: Racetam Experimental Workflow

Racetam_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Behavioral Assessment HACU High-Affinity Choline Uptake (HACU) Assay Receptor_Binding Receptor Binding Assay (Muscarinic Receptors) ACh_Release ACh Release Assay (Microdialysis) Animal_Model Animal Model (e.g., Aged Rats, Scopolamine-induced amnesia) ACh_Release->Animal_Model MWM Morris Water Maze (Spatial Memory) Animal_Model->MWM PA Passive Avoidance Test (Fear Memory) Animal_Model->PA Compound Synthesized Racetam Derivative Compound->HACU Compound->Receptor_Binding Compound->ACh_Release

Caption: Integrated workflow for preclinical evaluation of a novel racetam.

Experimental Protocol: High-Affinity Choline Uptake (HACU) Assay

This ex vivo protocol is designed to measure the effect of a racetam derivative on the rate of choline uptake into nerve terminals (synaptosomes) isolated from the hippocampus.

  • Animal Treatment:

    • Administer the test compound (e.g., Oxiracetam 100 mg/kg, i.p.) or vehicle to adult rats.[17]

    • After a specified time (e.g., 3 hours), humanely euthanize the animals and rapidly dissect the hippocampi on ice.

  • Synaptosome Preparation:

    • Homogenize the hippocampal tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension at 37°C for 5 minutes.

    • Initiate the uptake reaction by adding [³H]-choline (e.g., at a final concentration of 0.1 µM).

    • Causality: A low concentration of choline is used to selectively measure the high-affinity, sodium-dependent uptake system, which is specific to cholinergic neurons, rather than the low-affinity system present in all cells.

    • Incubate for 4 minutes at 37°C. A parallel set of tubes should be incubated at 0°C to determine non-specific uptake (control).

  • Termination and Measurement:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by three rapid washes with ice-cold buffer to remove extracellular [³H]-choline.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific HACU by subtracting the counts from the 0°C samples from the 37°C samples.

    • Compare the specific HACU in synaptosomes from drug-treated animals versus vehicle-treated animals.

    • Expected Result: A compound like Oxiracetam will show a statistically significant increase in specific [³H]-choline uptake compared to the vehicle control.[17]

Pyrrolidine-based nAChR Ligands

Beyond modulating cholinergic transmission presynaptically, some pyrrolidine derivatives are designed as direct ligands for nicotinic acetylcholine receptors (nAChRs). The α4β2 nAChR subtype is particularly abundant in the brain and is implicated in cognitive processes, addiction, and pain.[20][21]

Derivatives such as pyrrolidinyl benzofurans and benzodioxanes have been synthesized and shown to act as potent and selective partial agonists at the α4β2 nAChR.[20][21] Interestingly, subtle structural modifications can alter their activity profile at different stoichiometries of the α4β2 receptor (i.e., (α4)₂(β2)₃ vs. (α4)₃(β2)₂), providing highly specific tools to probe the function of these distinct receptor subtypes.[20]

Part 3: Anticonvulsant and Neuroprotective Derivatives

The versatility of the pyrrolidine scaffold extends to the development of agents for epilepsy and neurodegenerative conditions.[1][7]

Pyrrolidine-2,5-diones (Succinimides)

The succinimide or pyrrolidine-2,5-dione core is a well-established pharmacophore for anticonvulsant activity. By functionalizing this core, researchers have developed novel compounds with a broad spectrum of activity in preclinical seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1][22]

Mechanism of Action: The anticonvulsant effect of many of these derivatives is attributed to their interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels.[22] By modulating these channels, the compounds can reduce excessive neuronal firing that characterizes seizure activity.

Data Summary: Anticonvulsant Activity

Compound IDMES Screen (ED₅₀ mg/kg)scPTZ Screen (ED₅₀ mg/kg)Plausible Mechanism
Compound 33 [23]27.4> 100 (inactive)Voltage-gated Na⁺ channel
Compound 69k [1]80.38108.80Not specified
Valproic Acid (Ref.) 272149Multiple
Ethosuximide (Ref.) Inactive130T-type Ca²⁺ channel
Neuroprotection in Ischemic Stroke

In the context of ischemic stroke, pyrrolidine derivatives have been investigated for their ability to protect neurons from ischemic damage. A novel phenylpyrrolidine derivative, for instance, was shown to reduce neurological deficits and improve cognitive function in a rat model of acute focal cerebral ischemia.[12] The neuroprotective effects were supported by in vitro experiments showing protection against glutamate-induced excitotoxicity.[24] Molecular docking studies further suggested that this compound could modulate AMPA receptor function, linking its neuroprotective capacity back to the glutamatergic system.[12]

Conclusion

The pyrrolidine core is a foundational scaffold in neuroscience research, giving rise to a remarkable diversity of compounds that modulate key neurotransmitter systems. From the cognitive-enhancing racetams and ampakines that fine-tune the cholinergic and glutamatergic systems, to the highly specific nAChR ligands and potent anticonvulsant succinimides, these derivatives continue to provide invaluable tools for dissecting complex neural circuits and paving the way for novel therapeutics. The ongoing exploration of structure-activity relationships, guided by robust in vitro and in vivo validation protocols as outlined in this guide, ensures that the full potential of the pyrrolidine scaffold in combating neurological and psychiatric disease has yet to be realized.

References

  • Ampakine. chemeurope.com. [Link]

  • Racetams: Unlocking Cognitive Enhancement Secrets. pediatricbrainfoundation.org. [Link]

  • AMPAkines have site-specific analgesic effects in the cortex. PubMed Central. [Link]

  • Ampakine. Wikipedia. [Link]

  • Pharmacology of Ampakine Modulators: From AMPA Receptors to Synapses and Behavior | Request PDF. ResearchGate. [Link]

  • Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors. PubMed. [Link]

  • Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy. PubMed Central. [Link]

  • Effect of oxiracetam and piracetam on central cholinergic mechanisms and active-avoidance acquisition. PubMed. [Link]

  • Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity pr. AIR Unimi. [Link]

  • Piracetam elevates muscarinic cholinergic receptor density in the frontal cortex of aged but not of young mice. PubMed. [Link]

  • Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. PubMed Central. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Pyrrolidone derivatives. PubMed. [Link]

  • Racetams: A Class of Nootropics for Behavior and Cognition. Maze Engineers. [Link]

  • Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. PubMed. [Link]

  • Novel 2-Pyrrolidone Derivatives as Negative Allosteric Modulators of GluN2B-Containing NMDA Receptors | Request PDF. ResearchGate. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. [Link]

  • Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. PubMed. [Link]

  • Some pharmacological properties of the false cholinergic transmitter acetylpyrrolidinecholine and its precursor pyrrolidinecholine. PubMed. [Link]

  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Semantic Scholar. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Blockade of Glutamate Transporters Leads to Potentiation of NMDA Receptor Current in Layer V Pyramidal Neurons of the Rat Prefrontal Cortex via Group II Metabotropic Glutamate Receptor Activation. PubMed. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed Central. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • In vitro production of pyrrolidine from proline in the presence of rat brain tissue. PubMed. [Link]

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. [Link]

  • Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro. PubMed. [Link]

  • Novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives as near-infrared fluorescence probe for imaging β-amyloid in vitro and in vivo. PubMed. [Link]

  • Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. [Link]

  • Discovery of Novel Pyrrolidine-2,5-dione Scaffold PICK1 PDZ Inhibitors as Anti-ischemic Stroke Agents. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

Sources

Methodological & Application

Synthesis Protocol for 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a valuable building block for drug discovery and development. The synthesis is presented in a three-step sequence, commencing with the readily available N-Boc-3-hydroxypyrrolidine and 4-benzylphenol. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety considerations.

The synthetic strategy hinges on a robust and well-established methodology, ensuring reproducibility and scalability. The key transformation involves a Mitsunobu reaction to construct the crucial ether linkage, followed by a straightforward deprotection and salt formation to yield the target compound.

I. Overview of the Synthetic Strategy

The synthesis of this compound is achieved through the following three stages:

  • Step 1: Mitsunobu Reaction: Formation of the ether bond between N-Boc-3-hydroxypyrrolidine and 4-benzylphenol to yield tert-butyl 3-(4-benzylphenoxy)pyrrolidine-1-carboxylate. This reaction is a cornerstone of modern organic synthesis for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[1][2]

  • Step 2: Deprotection of the Pyrrolidine Nitrogen: Removal of the tert-butoxycarbonyl (Boc) protecting group from the intermediate compound.

  • Step 3: Hydrochloride Salt Formation: Treatment of the resulting free amine with hydrochloric acid to afford the stable and readily handled this compound salt.

This synthetic pathway is illustrated in the workflow diagram below.

Synthesis Workflow A N-Boc-3-hydroxypyrrolidine + 4-Benzylphenol B Mitsunobu Reaction (DIAD, PPh3, THF) A->B Step 1 C tert-Butyl 3-(4-benzylphenoxy)pyrrolidine-1-carboxylate B->C D Boc Deprotection (HCl in Dioxane) C->D Step 2 & 3 E This compound D->E

Caption: Overall synthetic workflow for this compound.

II. Starting Materials and Reagents

A comprehensive list of the necessary starting materials and reagents is provided in the table below. It is imperative to use reagents of appropriate purity and to handle them in accordance with their respective safety data sheets.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Suggestion
N-Boc-3-hydroxypyrrolidine103057-44-9C₉H₁₇NO₃187.24Commercially Available
4-Benzylphenol101-53-1C₁₃H₁₂O184.23Commercially Available
Triphenylphosphine (PPh₃)603-35-0C₁₈H₁₅P262.29Commercially Available
Diisopropyl azodicarboxylate (DIAD)2446-83-5C₈H₁₄N₂O₄202.21Commercially Available
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous, <50 ppm H₂O
Hydrogen Chloride solution (4M in 1,4-Dioxane)7647-01-0HCl36.46Commercially Available
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01Prepared in-house
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Prepared in-house
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04ACS Grade

III. Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(4-benzylphenoxy)pyrrolidine-1-carboxylate

This step employs the Mitsunobu reaction to form the ether linkage. The reaction proceeds via the activation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine by the phosphine and azodicarboxylate, followed by nucleophilic attack by the phenoxide of 4-benzylphenol.[2][3]

Mitsunobu Reaction reagents reagents-Boc-3-hydroxypyrrolidine 4-Benzylphenol PPh₃ DIAD Anhydrous THF reaction Reaction Conditions 0 °C to Room Temperature 12-18 hours reagents->reaction 1. workup Work-up Aqueous wash Extraction Drying reaction->workup 2. purification Purification Column Chromatography workup->purification 3. product tert-Butyl 3-(4-benzylphenoxy)pyrrolidine-1-carboxylate purification->product 4.

Caption: Workflow for the Mitsunobu reaction.

Protocol:

  • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-benzylphenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of N-Boc-3-hydroxypyrrolidine) under an inert atmosphere (nitrogen or argon), cool the mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(4-benzylphenoxy)pyrrolidine-1-carboxylate as a viscous oil or a low-melting solid.

Trustworthiness: The successful formation of the product can be confirmed by ¹H NMR and Mass Spectrometry. The expected ¹H NMR spectrum will show characteristic peaks for the Boc group, the pyrrolidine ring, and the 4-benzylphenoxy moiety.

Step 2 & 3: Synthesis of this compound

This final step involves the acid-catalyzed removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. A solution of hydrogen chloride in 1,4-dioxane is a common and effective reagent for this transformation.[4][5]

Protocol:

  • Dissolve the tert-butyl 3-(4-benzylphenoxy)pyrrolidine-1-carboxylate (1.0 eq.) from Step 1 in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC until the starting material is no longer observed. The product may precipitate out of the solution as the hydrochloride salt.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure this compound as a crystalline solid.

Trustworthiness: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity. The ¹H NMR spectrum should show the absence of the Boc group's tert-butyl signal and the presence of a broad signal for the amine protons.

IV. Safety and Handling

Triphenylphosphine (PPh₃): Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye damage. It is recommended to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Diisopropyl azodicarboxylate (DIAD): DIAD is a skin and eye irritant and a potential sensitizer. It should be handled with care in a fume hood, and appropriate PPE should be worn. Azodicarboxylates can be shock-sensitive and should not be heated without proper precautions.[3]

Hydrogen Chloride in Dioxane: This is a corrosive and toxic reagent. Handle with extreme care in a fume hood, wearing acid-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.

V. References

  • Organic Synthesis. Mitsunobu Reaction. [Link]

  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). J. Pept. Res.2001 , 58 (4), 338-341. [Link]

  • ChemWhat. (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

Sources

Topic: High-Purity Isolation of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride: A Guide to Strategic Purification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a key structural motif in medicinal chemistry, demanding high purity for reliable biological evaluation and downstream applications. This guide provides a detailed examination of robust purification strategies tailored to this compound. We move beyond simple step-by-step instructions to explain the physicochemical principles governing each method, empowering researchers to troubleshoot and adapt these protocols. The primary methods detailed are a sequential acid-base extraction followed by recrystallization, and an alternative workflow involving flash column chromatography of the free base.

Introduction: The Imperative for Purity

The efficacy and safety of pharmacologically active compounds are directly linked to their purity. For intermediates like this compound, impurities stemming from synthesis—such as unreacted starting materials, byproducts, or residual solvents—can confound biological data and lead to the development of non-viable drug candidates. This document provides experimentally-grounded protocols for achieving high-purity material, suitable for rigorous research and development programs.

The core of this molecule is a secondary amine (the pyrrolidine ring), which can be reversibly protonated. This property is the cornerstone of its purification, allowing for strategic manipulation of its solubility between aqueous and organic phases.[1][2]

Physicochemical Profile and Strategic Implications

Understanding the molecule's properties is critical for designing an effective purification strategy. The hydrochloride salt form enhances stability and handling compared to the free base.[3]

PropertyValueImplication for Purification
Molecular Formula C₁₇H₂₀ClNO-
Molecular Weight 289.80 g/mol [4]Influences diffusion rates and elution in chromatography.
Form Hydrochloride SaltWater-soluble, crystalline solid. Suitable for recrystallization.
Free Base Form 3-(4-Benzylphenoxy)pyrrolidineOily or low-melting solid, soluble in organic solvents (e.g., DCM, EtOAc).
pKa (Predicted) ~9-10 (for the pyrrolidinium ion)Dictates the pH range for effective switching between the salt and free base forms during acid-base extraction.[5][6]

Primary Purification Strategy: Acid-Base Extraction and Recrystallization

This two-stage approach is the most common and highly effective method for purifying amines and their salts.[1][7] It first removes non-basic impurities and then purifies the final salt based on its differential solubility.

Workflow Overview: Acid-Base Extraction

The following diagram illustrates the logical flow of the acid-base extraction process, which leverages the pH-dependent solubility of the target compound.

G cluster_0 Phase 1: Removal of Neutral/Acidic Impurities cluster_1 Phase 2: Isolation of Free Base A Crude 3-(4-Benzylphenoxy)pyrrolidine HCl dissolved in dilute acid (e.g., 1M HCl) B Wash with Organic Solvent (e.g., Ethyl Acetate) A->B C Aqueous Layer (Contains protonated target compound) B->C Separate D Organic Layer (Contains neutral/acidic impurities) B->D Separate E Aqueous Layer from Phase 1 F Basify to pH 9-10 (e.g., with 2M NaOH) E->F G Extract with Organic Solvent (e.g., DCM) F->G H Organic Layer (Contains purified free base) G->H Separate I Aqueous Layer (Contains inorganic salts) G->I Separate

Caption: Workflow for purifying the free base via acid-base extraction.

Protocol 1A: Acid-Base Extraction

Objective: To separate the basic target compound from non-basic organic impurities.

Materials:

  • Crude this compound

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude hydrochloride salt in 1M HCl. Use a volume sufficient to fully dissolve the material.

  • Initial Wash: Transfer the acidic aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains neutral and acidic impurities.[2] Repeat this wash step one more time for thorough removal.

  • Liberation of Free Base: Cool the acidic aqueous solution in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH of the solution reaches 9-10.[2] The solution may become cloudy as the water-insoluble free base precipitates.

  • Extraction of Free Base: Transfer the basified mixture to a separatory funnel. Add a volume of DCM, shake, and separate the layers. Collect the lower organic (DCM) layer. Repeat the extraction on the aqueous layer two more times with fresh DCM to ensure complete recovery.[8]

  • Washing and Drying: Combine all organic extracts. Wash once with an equal volume of brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is the purified free base, which can be taken forward to crystallization or salt formation.

Protocol 1B: Salt Formation and Recrystallization

Objective: To convert the purified free base into a stable, crystalline hydrochloride salt and further enhance its purity.

Materials:

  • Purified 3-(4-Benzylphenoxy)pyrrolidine (free base from Protocol 1A)

  • Anhydrous solvent (e.g., Diethyl ether, Ethyl Acetate, Isopropanol)

  • 2M HCl in Diethyl Ether or 4M HCl in Dioxane

  • Recrystallization solvents (see table below)

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent like ethyl acetate or diethyl ether.[9]

  • Precipitation: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in ether) dropwise. The hydrochloride salt will precipitate as a white solid.[3] Monitor the addition to avoid adding a large excess of acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any surface impurities.

  • Drying: Dry the solid under high vacuum. Note that some amine hydrochlorides can be hygroscopic.

  • Recrystallization: Select a suitable solvent system from the table below. Dissolve the crude salt in the minimum amount of the hot solvent (or solvent mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum to a constant weight.

Recrystallization Solvent Selection:

Solvent SystemRationale & Expected Outcome
Isopropanol / Diethyl Ether The salt is soluble in hot isopropanol but insoluble in diethyl ether. Dissolve in hot isopropanol and add ether until turbidity persists, then cool. Good for yielding well-defined crystals.[10]
Ethanol / Ethyl Acetate Similar to the above system. Ethanol is a good solvent for the salt, while ethyl acetate acts as an anti-solvent.
Methanol / MTBE A common system for polar salts. Methanol provides solubility, while MTBE (methyl tert-butyl ether) induces precipitation upon cooling.

Alternative Strategy: Flash Column Chromatography

When impurities have similar basicity to the target compound, acid-base extraction may be insufficient. In such cases, flash column chromatography of the free base offers a powerful alternative based on polarity differences.[11][12]

Workflow Overview: Chromatography

G A Crude Free Base (Prepared via Protocol 1A, steps 1-5) B TLC Analysis to Determine Eluent System A->B C Prepare Slurry & Pack Column (Silica Gel in Hexane/EtOAc + 0.5% Et₃N) B->C D Load Sample (Dissolved in min. DCM or dry-loaded) C->D E Elute Column with Mobile Phase (e.g., Hexane/EtOAc + 0.5% Et₃N) D->E F Collect Fractions E->F G Analyze Fractions via TLC F->G H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporation) H->I J Purified Free Base I->J K Proceed to Salt Formation (Protocol 1B) J->K

Caption: Workflow for purification of the free base by column chromatography.

Protocol 2: Flash Column Chromatography of the Free Base

Objective: To purify the free base by separating it from impurities with different polarities.

Materials:

  • Crude 3-(4-Benzylphenoxy)pyrrolidine (free base)

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (Et₃N)

  • Chromatography column, collection tubes, TLC plates, UV lamp

Procedure:

  • Prepare the Free Base: Convert the crude hydrochloride salt to the free base as described in Protocol 1A (steps 1-5).

  • TLC Analysis: Develop an appropriate solvent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. The goal is to achieve an Rf value of ~0.2-0.3 for the target compound.[13]

    • Crucial Insight: Amines often "streak" on acidic silica gel. To prevent this, add a small amount of triethylamine (0.5-1% v/v) to the TLC solvent mixture. This deactivates the acidic silanol groups on the silica surface.[8][13]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including the triethylamine). Pour the slurry into the column and pack it evenly.

  • Sample Loading: Dissolve the crude free base in a minimal amount of DCM. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution and Collection: Elute the column with the mobile phase, collecting fractions in test tubes or flasks.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure. The resulting oil or solid is the purified free base.

  • Salt Formation: Convert the purified free base to the hydrochloride salt as described in Protocol 1B.

Summary and Method Selection

MethodAdvantagesDisadvantagesBest For
Acid-Base Extraction & Recrystallization Scalable, cost-effective, removes a wide range of impurity types.[1][7]May not separate impurities with similar pKa values. Recrystallization can sometimes lead to yield loss.Initial large-scale purification of crude material where impurities are primarily non-basic.
Flash Column Chromatography High resolving power, can separate compounds with very similar properties.[11]Less scalable, requires more solvent, can be time-consuming.Purifying smaller batches or when acid-base extraction fails to remove key impurities.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Reddit. (2022). r/Chempros - Amine workup. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]

  • ChemWhat. (n.d.). (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. Retrieved from [Link]

  • Google Patents. (n.d.). US20200369608A1 - Processes for preparing pyrrolidine compounds.
  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Retrieved from [Link]

  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Sciencemadness.org. (2023, May 27). Is pyrrolidine hydrochloride deliquescent, or easy to dry?. Retrieved from [Link]

  • In-Silico Science. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolidino-benzylphenoxyethanamine - CID 164472 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848 - PubChem. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • National Institutes of Health. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Axios Research. (n.d.). Pyrrolidine Impurity 1. Retrieved from [Link]

  • Google Patents. (n.d.). US9315479B2 - Process for preparing pyrrolidine.
  • Google Patents. (n.d.). CN103641774A - Preparation method of benidipine hydrochloride.
  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.

Sources

Application Note: A Robust HPLC-UV Method for Purity Determination of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC (RP-HPLC) method provides excellent selectivity, linearity, accuracy, and precision, making it suitable for quality control in both developmental and manufacturing environments. The protocol herein adheres to principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound is a secondary amine derivative with a chemical structure that presents specific challenges for chromatographic analysis. Its polarity, conferred by the pyrrolidine ring and the hydrochloride salt form, combined with the non-polar benzylphenoxy moiety, requires a well-balanced chromatographic system to achieve adequate retention and sharp peak shapes. Accurate determination of its purity is critical for ensuring the safety and efficacy of final drug products.

This document provides a comprehensive guide for researchers and quality control analysts, explaining the rationale behind the method development choices and offering a step-by-step protocol for its implementation. The method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.[4][5][6]

Scientific Rationale & Method Development

The primary objective was to develop an RP-HPLC method that offers high resolution, sensitivity, and robustness for the analysis of this compound.

Column Selection

The analyte contains both a hydrophobic region (benzylphenoxy) and a polar, basic amine group (pyrrolidine). This amphiphilic nature makes column selection a critical parameter.

  • Challenge: Basic amines like pyrrolidine can interact with residual acidic silanols on the surface of traditional silica-based C18 columns, leading to poor peak shape (tailing) and reduced column lifetime.[7]

  • Solution: A C18 column with advanced end-capping technology or one based on a hybrid particle substrate is recommended.[8] These columns are designed to minimize silanol interactions and provide excellent performance across a wider pH range, which is beneficial for analyzing basic compounds.[8][9] For this application, a column with T3 bonding chemistry was selected, as it is engineered for the retention of polar compounds while maintaining stability in highly aqueous mobile phases.

Mobile Phase Selection

The choice of mobile phase composition and pH is crucial for controlling the retention and ionization state of the analyte.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[7][10]

  • Aqueous Phase & pH Control: The pyrrolidine moiety has a pKa in the basic range. To ensure a consistent, protonated state and mitigate peak tailing, the mobile phase pH should be controlled with a suitable buffer. Operating at a low pH (e.g., pH 2.5-4.5) ensures the secondary amine is fully protonated, promoting good peak shape and predictable retention. A phosphate or formate buffer is suitable. For this method, a 20 mM potassium phosphate buffer adjusted to pH 3.0 was selected to provide sufficient buffering capacity and good peak symmetry.

Detection

The presence of two aromatic rings (benzyl and phenoxy groups) in the molecule results in strong UV absorbance. A photodiode array (PDA) detector was used to determine the optimal detection wavelength, found to be 225 nm, which provides high sensitivity for both the active pharmaceutical ingredient (API) and potential impurities.

Experimental Protocol

This section provides a detailed, step-by-step methodology for performing the HPLC analysis.

Materials and Equipment
Item Specification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and PDA Detector
Chromatography Data System OpenLab CDS or equivalent
Analytical Column Waters XBridge BEH C18, 2.5 µm, 4.6 x 75 mm, or equivalent T3 column[8]
Reference Standard This compound (≥99.5% purity)
Reagents Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (ACS Grade), Phosphoric Acid (ACS Grade), Water (HPLC Grade)
Glassware Class A volumetric flasks, pipettes
Other Analytical balance, pH meter, 0.22 µm syringe filters
Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Standard Working Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Working Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Chromatographic Conditions
Parameter Condition
Column Temperature 35 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection Wavelength 225 nm (PDA: 200-400 nm)
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Analytical Workflow

The following diagram outlines the complete analytical procedure from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A: pH 3.0 Buffer, B: ACN) P2 Prepare Diluent (50:50 A:B) P1->P2 P3 Prepare Standard Solution (0.1 mg/mL) P2->P3 P4 Prepare Sample Solution (0.1 mg/mL) P2->P4 H2 System Suitability Test (SST) (5 Replicate Injections of Standard) P3->H2 H4 Inject Sample Solution P4->H4 H1 System Equilibration (15 min) H1->H2 H3 Inject Blank (Diluent) H2->H3 H3->H4 D1 Integrate Chromatograms H4->D1 D2 Verify SST Compliance (Tailing Factor, RSD) D1->D2 D3 Calculate Purity (% Area) and Impurities D1->D3

Caption: HPLC analysis workflow for purity determination.

System Suitability and Validation

To ensure the analytical system is performing adequately, system suitability tests (SST) must be conducted before any sample analysis.[11][12] The validation of this method should be performed according to ICH Q2(R1) guidelines.[1][13]

System Suitability Test (SST)

Inject the Standard Working Solution five times and evaluate the following parameters.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, crucial for accurate integration.[11]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and system hardware.[11]
Theoretical Plates (N) ≥ 5000Indicates column efficiency and separation power.

These tests verify that the chromatographic system is adequate for the analysis to be performed.[12] No analysis is acceptable unless the requirements of system suitability have been met.[12]

Method Validation Characteristics (per ICH Q2(R1))[2][3]
  • Specificity/Stability-Indicating: Forced degradation studies should be conducted to demonstrate that the method can separate the main peak from degradation products formed under stress conditions (acid, base, oxidation, heat, light).[4][14][15]

  • Linearity: Assessed by analyzing a minimum of five concentrations across the specified range (e.g., 50% to 150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Assessed through six replicate preparations of the same sample. RSD should be ≤ 2.0%.

    • Intermediate Precision: Assessed by a different analyst on a different day or with different equipment.

  • Quantitation Limit (QL) & Detection Limit (DL): Determined based on signal-to-noise ratios (typically 10:1 for QL and 3:1 for DL) or standard deviation of the response and the slope of the calibration curve.

Data Analysis and Reporting

The purity of the this compound sample is calculated using the area percent method.

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Any individual impurity is reported as a percentage of the total peak area.

Example Data Table:

Peak Identity Retention Time (min) Area (mAU*s) Area %
Impurity 14.81500.05
Main Analyte 9.2 299400 99.80
Impurity 211.53000.10
Unknown Impurity13.11500.05
Total 300000 100.00

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for the purity assessment of this compound. The carefully selected column and mobile phase conditions ensure excellent peak shape and resolution from potential impurities. This method is suitable for routine quality control testing and can be fully validated according to ICH guidelines to support regulatory submissions.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020, April 14). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • Singh, R., & Raza, K. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 107, 113-127. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Chromatography Today. (2009, September). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2643. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Unambiguous Structural Elucidation of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride Using a Comprehensive NMR Spectroscopy Workflow

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural elucidation of small organic molecules in the pharmaceutical industry.[1][2] Its ability to provide detailed information about molecular topology, stereochemistry, and dynamics through a non-destructive methodology makes it indispensable for compound identification and purity assessment.[3][4] This application note presents a comprehensive, self-validating protocol for the complete structural characterization of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a heterocyclic compound featuring multiple distinct spin systems. We detail a systematic workflow, from optimized sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data, to achieve an unambiguous assignment of the molecular structure. The causality behind experimental choices is explained to provide field-proven insights for researchers and drug development professionals.

Introduction: The Imperative for Rigorous Structural Verification

In drug discovery and development, the absolute confirmation of a molecule's structure is a foundational requirement for regulatory submission and ensuring product safety and efficacy. NMR spectroscopy offers a complete analysis by interpreting the entire spectrum, providing a rich dataset where chemical shifts, signal integrations, and spin-spin coupling constants directly correlate to the molecular framework.[5][6][7]

The target molecule, this compound (Figure 1), contains several key structural motifs: a saturated pyrrolidine ring, a disubstituted aromatic phenoxy ring, and a monosubstituted benzyl ring. The hydrochloride salt form influences the chemical environment of the pyrrolidine nitrogen and its neighboring protons. Elucidating such a structure requires a multi-faceted approach that moves beyond simple 1D spectra, which can suffer from signal overlap, especially in the aromatic region.[5][6] By integrating 2D correlation experiments, we can resolve these ambiguities and piece together the molecular puzzle with confidence.

Figure 1: Structure of this compound

Part 1: Experimental Protocols and Methodologies

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. This section provides a detailed, step-by-step protocol designed for robustness and reproducibility.

Sample Preparation: The Foundation of High-Quality Spectra

A homogeneous, particulate-free sample is critical for achieving sharp, well-resolved NMR signals.[8] Solid particles or paramagnetic impurities can severely distort the local magnetic field, leading to broad lineshapes and making shimming difficult.[9]

Protocol 1.1.1: Step-by-Step Sample Preparation

  • Analyte Quantification: Accurately weigh 10-15 mg of this compound for ¹H and 2D NMR experiments. A higher concentration (30-50 mg) may be beneficial for ¹³C NMR to improve the signal-to-noise ratio, given the low natural abundance of the ¹³C isotope.[10][11]

  • Solvent Selection: Choose a suitable deuterated solvent. For hydrochloride salts, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve the analyte. Its residual proton signal at ~2.50 ppm and water peak at ~3.33 ppm are well-defined and typically do not interfere with analyte signals.[12] Deuterated solvents are essential to provide a deuterium signal for the spectrometer's field-frequency lock and to avoid overwhelming the spectrum with signals from non-deuterated solvent protons.[9][10]

  • Dissolution and Filtration:

    • Dissolve the weighed sample in a small, clean vial with approximately 0.7 mL of DMSO-d₆.

    • Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette. Causality Note: Cotton wool should be avoided as solvents can leach impurities that are visible in ¹H spectra.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any suspended particles.[9][11]

  • Final Sample Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL). This height ensures the sample is correctly positioned within the instrument's detection coil for optimal magnetic field homogeneity (shimming).[8][9]

  • Internal Reference: While the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) can be used for referencing, adding a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) provides a universally accepted reference point.[13][14]

NMR Data Acquisition Workflow

A logical sequence of experiments ensures that the data from each step informs the next, building a complete structural picture. The workflow begins with rapid 1D experiments to get an overview, followed by more time-intensive 2D experiments to establish specific correlations.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation (Protocol 1.1.1) H1_NMR ¹H NMR (Proton Environment & Count) SamplePrep->H1_NMR Initial Survey C13_NMR ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR Analysis Synergistic Data Interpretation H1_NMR->Analysis COSY ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY Informed by 1D C13_NMR->Analysis HSQC ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC COSY->Analysis HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure Unambiguous Assignment

A logical workflow for NMR-based structural elucidation.

Protocol 1.2.1: Standard 1D and 2D NMR Experiments

The following experiments should be performed on a 500 MHz (or higher) spectrometer for optimal resolution.

  • ¹H NMR: A standard single-pulse experiment to provide information on the chemical environment, integration (proton count), and multiplicity of all protons.[3]

  • ¹³C{¹H} NMR: A proton-decoupled experiment to identify the number of unique carbon environments and their chemical shifts.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H). This is crucial for identifying adjacent protons and tracing out spin systems.[3][15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It provides an unambiguous link between the ¹H and ¹³C spectra.[15][16][17]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). It is the key to connecting different molecular fragments, such as linking the pyrrolidine ring to the phenoxy group.[16][18][19]

Part 2: Data Analysis and Structural Interpretation

The core of structural elucidation lies in the systematic interpretation of the NMR data. By assigning each signal to a specific atom, we can reconstruct the molecule. For this compound, we will analyze the distinct regions of the spectra corresponding to the pyrrolidine, phenoxy, and benzyl moieties.

Predicted NMR Data and 1D Spectral Analysis

Based on the known structure, we can predict the expected signals and their characteristics. The following table summarizes these hypothetical, yet chemically accurate, data.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

AssignmentPredicted ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz), IntegrationPredicted ¹³C Chemical Shift (δ, ppm)
Pyrrolidine Ring
H-2a, H-2b~3.4-3.6 (m, 2H)~49.0 (CH₂)
H-3~5.1 (m, 1H)~75.0 (CH)
H-4a, H-4b~2.2-2.4 (m, 2H)~30.0 (CH₂)
H-5a, H-5b~3.3-3.5 (m, 2H)~51.0 (CH₂)
NH₂⁺~9.5 (br s, 2H)-
Phenoxy Ring
H-7, H-11~7.0 (d, J=8.5, 2H)~116.0 (CH)
H-8, H-10~7.2 (d, J=8.5, 2H)~130.0 (CH)
C-6-~156.0 (C)
C-9-~132.0 (C)
Benzyl Ring
H-13, H-17~7.3 (d, J=7.5, 2H)~129.5 (CH)
H-14, H-16~7.25 (t, J=7.5, 2H)~128.5 (CH)
H-15~7.15 (t, J=7.5, 1H)~126.0 (CH)
C-12-~140.0 (C)
Benzylic CH₂
H₂-18~3.9 (s, 2H)~40.0 (CH₂)
  • ¹H NMR Interpretation: The spectrum can be divided into three main regions:

    • Aromatic Region (δ 7.0-7.4 ppm): Signals for the 9 protons on the two aromatic rings are expected here. The para-substitution of the phenoxy ring should produce two distinct doublets, each integrating to 2H. The monosubstituted benzyl ring will show more complex multiplets.[13][14]

    • Downfield Aliphatic Region (δ 3.3-5.1 ppm): The proton at C-3 (H-3), being attached to a carbon bearing an oxygen atom, will be the most downfield in the aliphatic region. The protons on carbons adjacent to the protonated nitrogen (H-2, H-5) will also be shifted downfield. The benzylic protons (H₂-18) will appear as a singlet around 3.9 ppm.

    • Upfield Aliphatic Region (δ 2.2-2.4 ppm): The protons at C-4 are furthest from the heteroatoms and are expected to be the most upfield in the pyrrolidine ring.

    • Ammonium Protons (NH₂⁺): The protons on the nitrogen are expected to be broad and significantly downfield (~9.5 ppm) due to proton exchange and the deshielding effect of the positive charge.

  • ¹³C NMR Interpretation: The proton-decoupled ¹³C spectrum will show 13 distinct signals (due to symmetry in the phenoxy and benzyl rings, some carbons are equivalent). Key signals include the quaternary carbons (C-6, C-9, C-12) which will not appear in an HSQC spectrum, and the C-3 carbon at ~75.0 ppm, confirming the C-O bond.[13][20]

Assembling the Structure with 2D NMR

While 1D spectra provide the parts list, 2D spectra provide the assembly instructions.

  • COSY Analysis: A COSY spectrum will reveal the connectivity within the pyrrolidine ring. Cross-peaks will be observed between H-2/H-3, H-3/H-4, and H-4/H-5, confirming the sequence of protons in the saturated ring system. It will also show correlations between the coupled protons within the benzyl aromatic ring (H-13/H-14, H-14/H-15).

  • HSQC Analysis: The HSQC spectrum definitively links each proton signal to its corresponding carbon. For example, the multiplet at ~5.1 ppm will show a correlation to the carbon at ~75.0 ppm, unambiguously assigning these signals to H-3 and C-3, respectively. This step assigns all protonated carbons.

  • HMBC Analysis: The Definitive Connection: The HMBC spectrum provides the crucial long-range correlations that connect the independent spin systems into a single molecule. The absence of a one-bond correlation is a key feature that helps distinguish it from HSQC.[16]

Key HMBC correlations confirming the molecular backbone.

Key HMBC correlations for structural confirmation:

  • ① H-3 to C-6: A crucial correlation from the pyrrolidine H-3 proton to the quaternary phenoxy carbon C-6 confirms the ether linkage between the two ring systems.

  • ② H-3 to C-7/C-11: This three-bond correlation further solidifies the connection point.

  • ③ H-18 to C-9: The benzylic protons (H₂-18) will show a two-bond correlation to the quaternary carbon C-9 of the phenoxy ring.

  • ④ H-18 to C-8/C-10: This three-bond correlation provides definitive proof of the benzyl group's attachment point on the phenoxy ring.

  • ⑤ H-18 to C-12: A two-bond correlation from the benzylic protons to their own ring's quaternary carbon C-12 confirms the benzyl fragment's integrity.

Part 3: Protocol Validation and Trustworthiness

In a regulated environment, analytical methods must be validated to ensure they are accurate, specific, and robust.[21][22] The NMR workflow described here is inherently self-validating. The structural assignment is not based on a single piece of evidence but on the convergence of multiple, independent correlations.

  • Specificity and Consistency: The structure is only confirmed if all data are consistent. A ¹H-¹H coupling seen in COSY must match the splitting pattern in the ¹H spectrum. An HSQC correlation must link protons and carbons whose chemical shifts are appropriate for their environment. Most importantly, the long-range HMBC correlations must connect fragments in a way that is chemically sensible and supported by all other data.

  • Robustness: The protocol relies on fundamental NMR principles and standard, well-established pulse sequences, making it highly robust and transferable between modern NMR spectrometers.[23]

Conclusion

The structural elucidation of this compound was successfully achieved through a systematic and comprehensive NMR spectroscopy workflow. By leveraging the combined power of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon atom was unambiguously assigned. The HMBC experiment was particularly critical, providing the definitive long-range correlations that connected the pyrrolidine, phenoxy, and benzyl fragments. This application note provides a robust and validated protocol that serves as a reliable guide for researchers in the pharmaceutical and chemical industries for the complete characterization of complex small molecules.

References

  • Fuloria, S. & Fuloria, N. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Case, D. A. (2000). Interpretation of chemical shifts and coupling constants in macromolecules. Current Opinion in Structural Biology. [Link]

  • University of Ottawa. How to Prepare Samples for NMR. NMR Facility. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • How To Read 1H-NMR spectrum | chemical shift, multiplicity, coupling constant, integration. (2021). YouTube. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Fuloria, S. & Fuloria, N. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Emery Pharma. (2024). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • ResearchGate. (2016). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

  • ValidNMR. ValidNMR | No Need to Panic. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Chemistry LibreTexts. (2019). NMR - Interpretation. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2019). Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard. [Link]

  • Nagana Gowda, G.A. & Raftery, D. (Eds.). (2018). NMR-Based Metabolomics: Methods and Protocols. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). HMBC and HMQC Spectra. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Slideshare. (2014). use of nmr in structure ellucidation. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Lagouri, V., & Spyros, A. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology. [Link]

  • Abraham, R. J. (2010). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. [Link]

  • Nagana Gowda, G.A. & Raftery, D. (Eds.). (2018). NMR-Based Metabolomics: Methods and Protocols. Purdue University. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • ChemWhat. (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. [Link]

Sources

Application Note: Mass Spectrometry Analysis of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrrolidine ring is a key structural motif in many biologically active compounds.[1] A thorough understanding of its physicochemical properties and a robust analytical methodology for its detection and quantification are paramount for its development as a potential therapeutic agent. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the qualitative and quantitative analysis of such pharmaceutical compounds in various matrices.[2][3][4]

This application note provides a detailed guide to the mass spectrometry analysis of this compound. It covers the principles of its ionization and fragmentation, protocols for both qualitative structural elucidation and quantitative analysis, and expert insights into experimental design.

Chemical Properties of this compound

A solid understanding of the analyte's chemical properties is foundational to developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C₁₇H₁₉NO·HCl[5]
Molecular Weight 289.804 g/mol [5]
Structure A pyrrolidine ring linked via an ether bond to a benzylphenoxy group.Inferred from name
Key Functional Groups Secondary amine (in the pyrrolidine ring), ether, aromatic rings.Inferred from name

The presence of the secondary amine makes the molecule basic and thus highly amenable to positive mode electrospray ionization (ESI), where it will readily accept a proton to form a [M+H]⁺ ion.[6][7]

Qualitative Analysis: Elucidating the Molecular Structure

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of the parent molecule and its fragments, while tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation.[8]

Experimental Workflow for Qualitative Analysis

Caption: Workflow for the qualitative analysis of this compound.

Protocol for Qualitative Analysis
  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute this stock solution with a 50:50 mixture of methanol and water to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

    • Full Scan (MS1): Acquire data in the m/z range of 100-500 to detect the protonated parent molecule, [M+H]⁺.

    • Tandem MS (MS/MS): Perform a product ion scan on the isolated [M+H]⁺ ion (expected m/z ≈ 254.15). Use a collision energy of 10-40 eV to induce fragmentation.

Expected Fragmentation Pathway

The fragmentation of this compound is anticipated to be driven by the stability of the resulting fragment ions. The secondary amine in the pyrrolidine ring is a likely site of protonation.

Fragmentation Pathway Parent [M+H]⁺ m/z ≈ 254.15 FragmentA Immonium Ion m/z ≈ 70.06 Parent->FragmentA α-cleavage FragmentB Benzyl Cation m/z ≈ 91.05 Parent->FragmentB Ether cleavage FragmentC Phenoxy Pyrrolidine Cation m/z ≈ 164.09 Parent->FragmentC Loss of Benzyl

Caption: Proposed fragmentation pathway for this compound.

Explanation of Fragmentation:

  • [M+H]⁺ (m/z ≈ 254.15): The protonated molecular ion of the free base (molecular weight of free base is 253.34 g/mol ).

  • Immonium Ion (m/z ≈ 70.06): A characteristic fragment of pyrrolidine-containing compounds, formed by the cleavage of the bond alpha to the nitrogen atom.[10]

  • Benzyl Cation (m/z ≈ 91.05): A very stable carbocation resulting from the cleavage of the benzylic ether bond.

  • Phenoxy Pyrrolidine Cation (m/z ≈ 164.09): Resulting from the loss of the benzyl group.

Quantitative Analysis: Accurate Measurement in Complex Matrices

For pharmacokinetic and other drug development studies, a robust and sensitive quantitative method is essential.[3][11] LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard for such analyses due to its high selectivity and sensitivity.[2]

Experimental Workflow for Quantitative Analysis

Caption: Workflow for the quantitative analysis of this compound.

Protocol for Quantitative Analysis
  • Sample Preparation (e.g., in Plasma):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of the analyte).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography: (Use the same conditions as in the qualitative analysis).

  • Mass Spectrometry (MRM):

    • Ionization Mode: ESI, Positive.

    • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard to ensure specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (Quantifier) ~254.15~70.06Optimized (e.g., 25)
Analyte (Qualifier) ~254.15~91.05Optimized (e.g., 20)
Internal Standard (Varies)(Varies)Optimized
  • Calibration and Quantification:

    • Prepare a series of calibration standards in the same biological matrix.

    • Process the standards alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Conclusion

This application note outlines a comprehensive approach to the mass spectrometric analysis of this compound. The provided protocols for qualitative and quantitative analysis, grounded in established principles of mass spectrometry, offer a robust starting point for researchers in drug discovery and development. The amenability of this compound to positive mode ESI and its predictable fragmentation patterns make LC-MS/MS an ideal analytical technique for its characterization and quantification.

References

  • Lopez-Avila, V. (2025). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Okano, Y., et al. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. Life Sciences, 31(7), 671-7. [Link]

  • Kruve, A., et al. (2014). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 33(5), 377-402. [Link]

  • NIST. (n.d.). Pyrrolidine, TMS derivative. NIST Chemistry WebBook. [Link]

  • Van de Steene, J., & Lambert, W. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1883), 4417-4437. [Link]

  • Wodnicka, A., et al. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Turkish Journal of Chemistry, 29(6), 641-646. [Link]

  • ChemWhat. (n.d.). (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]

  • Oss, M., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(7), 2865-2872. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1017. [Link]

  • Iester, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4995. [Link]

  • Nare, L., et al. (2020). Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS). Heliyon, 6(12), e05739. [Link]

  • PubChem. (n.d.). (r)-3-(2-Benzyloxy-4-chloro-phenoxy)-pyrrolidine. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ISRN Analytical Chemistry, 2012, 282574. [Link]

  • Springer, S., et al. (2003). Metabolism and toxicological detection of the new designer drug 3′,4′-methylenedioxy-α-pyrrolidinopropiophenone studied in urine. Journal of Chromatography B, 796(2), 219-230. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Longdom Publishing. (2024). Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern [Video]. YouTube. [Link]

  • Niessen, W. M. A. (2006). Quantitative analysis of pharmaceuticals in biological fluids using high-performance liquid chromatography coupled to mass spectrometry: A review. Journal of Chromatography A, 1130(1), 3-23. [Link]

  • Song, Q., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 689(2), 223-229. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?[Link]

Sources

Developing a cell-based assay for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A High-Throughput Cell-Based Fluorescence Assay for Characterizing the Activity of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride on the Human Dopamine Transporter

Abstract

The human Dopamine Transporter (DAT) is a critical regulator of dopaminergic signaling in the central nervous system, making it a key target for therapeutic drug development for conditions such as ADHD, depression, and substance use disorders. This document provides a detailed protocol for a cell-based, fluorescence-based assay to quantify the inhibitory activity of novel compounds, using this compound as an example. The assay employs a HEK293 cell line stably expressing the human Dopamine Transporter (hDAT) and utilizes a fluorescent substrate, ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide), to measure transporter function. This method offers a robust, sensitive, and high-throughput-compatible alternative to traditional radioligand binding or synaptosomal uptake assays.

Introduction and Scientific Principle

The Dopamine Transporter is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft back into presynaptic neurons, thereby terminating the neurotransmitter's signal. Inhibition of DAT leads to an increase in extracellular dopamine concentrations, which is the mechanism of action for several psychostimulants and antidepressant medications. The structural features of this compound suggest a potential interaction with monoamine transporters. Therefore, we hypothesize that it may act as an inhibitor of DAT.

This assay is designed to test this hypothesis by measuring the compound's ability to block the uptake of a fluorescent substrate into cells engineered to express hDAT.

Assay Principle:

The assay leverages the fluorescent molecule ASP+, a known substrate for several monoamine transporters, including DAT. ASP+ is a polar molecule that cannot passively diffuse across the cell membrane and exhibits low fluorescence in an aqueous solution. Upon active transport into the cell by DAT, ASP+ accumulates in the intracellular environment, leading to a significant increase in its fluorescence intensity.

When a DAT inhibitor, such as the positive control GBR-12909 or a test compound like this compound, is present, it competes with ASP+ for binding to the transporter. This competition reduces the rate of ASP+ uptake, resulting in a proportionally lower intracellular fluorescence signal. By measuring the fluorescence intensity across a range of compound concentrations, a dose-response curve can be generated to determine the compound's potency, typically expressed as its half-maximal inhibitory concentration (IC50).

Mechanism of DAT Inhibition

DAT_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DA_synapse->DAT Binding & Reuptake ASP_synapse ASP+ (Substrate) ASP_synapse->DAT Uptake Test_Compound 3-(4-Benzylphenoxy)pyrrolidine hydrochloride Test_Compound->DAT Competitive Inhibition Assay_Workflow A Day 1: Seed HEK293-hDAT cells in 96-well plate (50,000 cells/well) B Incubate Overnight (37°C, 5% CO₂) A->B D Wash cells with Assay Buffer B->D C Day 2: Prepare compound serial dilutions in DMSO E Add 1 µL of compound/DMSO to wells, then add 99 µL Assay Buffer C->E D->E F Pre-incubate for 15 min at 37°C E->F G Add 50 µL of 3X ASP+ solution to all wells F->G H Incubate for 30 min at 37°C (Protect from light) G->H I Read fluorescence on plate reader (Ex: 485 nm, Em: 610 nm, Bottom-read) H->I J Analyze Data: Calculate IC50 I->J

Caption: Step-by-step workflow for the hDAT fluorescence-based uptake assay.

Protocol:

  • On the day of the assay, inspect the cell plate under a microscope to confirm a healthy, confluent monolayer.

  • Gently aspirate the culture medium from the wells. Wash each well once with 100 µL of pre-warmed Assay Buffer.

  • Add 100 µL of Assay Buffer to each well.

  • Transfer 1 µL of the serially diluted compounds, positive control, and DMSO from the compound dilution plate to the corresponding wells of the cell plate. The final DMSO concentration will be 1%.

  • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Add 50 µL of the 3X ASP+ working solution to all wells (final concentration will be 2 µM).

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader with bottom-read capability, with excitation set to ~485 nm and emission to ~610 nm.

Data Analysis and Presentation

Rationale: To determine compound potency, raw fluorescence data is normalized relative to control wells. A four-parameter logistic regression is the standard model used to fit sigmoidal dose-response data and accurately calculate the IC50 value.

Analysis Steps:

  • Average the fluorescence values from the vehicle control (DMSO) wells. This represents 0% inhibition (Max Signal).

  • Average the fluorescence values from the maximum inhibition (e.g., 100 µM GBR-12909) wells. This represents 100% inhibition (Min Signal).

  • Normalize the data for each test well using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))

  • Plot the % Inhibition versus the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Example Data Presentation:

The following table shows representative dose-response data for this compound.

Concentration (µM)% Inhibition (Mean ± SD, n=3)
100.00098.5 ± 2.1
30.00095.1 ± 3.5
10.00088.7 ± 4.0
3.00075.2 ± 3.8
1.00052.3 ± 2.9
0.30024.6 ± 4.1
0.1008.9 ± 3.3
0.0302.1 ± 1.5
0.0100.5 ± 1.1
0.0000.0 ± 2.5
Calculated IC50 1.08 µM

Assay Validation and Controls

  • Positive Control: GBR-12909, a potent and selective DAT inhibitor, should be run in every assay to confirm the system is performing as expected. [1][2][3]The calculated IC50 for GBR-12909 should fall within a consistent, historically defined range.

  • Negative Control: A parental HEK293 cell line (not expressing hDAT) can be used to confirm that ASP+ uptake is specific to the transporter and not due to non-specific membrane transport.

  • Z'-factor: To assess the quality and robustness of the assay for high-throughput screening, the Z'-factor should be calculated using the max and min signal wells. A Z'-factor > 0.5 indicates an excellent assay. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

References

  • Andersen, P.H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. Available at: [Link]

  • Bönisch, H., et al. (2014). Real-time uptake of fluorescent ASP+ via the organic cation transporter 3. BMC Pharmacology & Toxicology. Available at: [Link]

  • Creative Bioarray. (n.d.). HEK293 Cell Culture. Available at: [Link]

  • Egaa, J.F., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • EdiGene. (n.d.). HEK293 Cell Line User Guide. Available at: [Link]

  • Ferris, M.J., et al. (2013). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience Letters. Available at: [Link]

  • iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells). Available at: [Link]

  • Bitesize Bio. (n.d.). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Available at: [Link]

  • Sitte, H.H., & Freissmuth, M. (2015). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Handbook of Neurotoxicity. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Available at: [Link]

Sources

Application Note: Characterization of Monoamine Transporter Inhibition using 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a representative of the phenoxy-pyrrolidine class of compounds, for the characterization of monoamine transporter activity. Detailed protocols for fluorescence-based neurotransmitter uptake assays are presented, enabling the determination of inhibitory potency (IC₅₀) at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The methodologies are designed to ensure scientific rigor, data reproducibility, and high-throughput compatibility.

Introduction: The Critical Role of Monoamine Transporters

Monoamine transporters (MATs) are a family of solute carrier proteins (SLC6) that includes DAT, SERT, and NET.[1] Located on the presynaptic membrane of neurons, their primary function is to mediate the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron.[1] This reuptake process is crucial for terminating neuronal signaling, regulating neurotransmitter homeostasis, and preventing receptor desensitization.[1]

Due to their central role in modulating neurotransmission, MATs are major targets for a wide array of therapeutic agents and drugs of abuse.[2] For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety, while dopamine reuptake inhibitors are used for conditions like ADHD and have implications in stimulant addiction.[2][3] The ability to precisely measure how a compound interacts with these transporters is therefore fundamental to neuroscience research and the development of novel CNS-targeted therapies.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4] Analogs such as 3-(phenoxy-phenyl-methyl)-pyrrolidines have been identified as potent inhibitors of both norepinephrine and serotonin reuptake.[5] This application note focuses on this compound as a model compound to explore the inhibition of MATs using robust, cell-based functional assays.

Principle and Mechanism of Action

Neurotransmitter uptake assays are functional cell-based assays that measure the ability of a compound to inhibit the transport of a substrate into cells expressing a specific transporter.[6] Modern assays often utilize a fluorescent substrate that acts as a mimic for the natural monoamine neurotransmitters.[6] When this substrate is transported into the cell via DAT, SERT, or NET, its fluorescence signal increases significantly.[6]

This compound and related compounds act as competitive inhibitors. They bind to the transporter protein, likely at or near the same site as the endogenous neurotransmitter, thereby blocking the uptake of the fluorescent substrate. The degree of inhibition is directly proportional to the concentration and potency of the compound. By measuring the reduction in fluorescence signal across a range of compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

G cluster_0 Presynaptic Neuron Transporter Monoamine Transporter (DAT, SERT, NET) Binding Site NT Neurotransmitter (or Fluorescent Substrate) NT->Transporter:f1 Uptake Inhibitor 3-(4-Benzylphenoxy) pyrrolidine HCl Inhibitor->Transporter:f1 Binding & Inhibition

Figure 1. Mechanism of competitive inhibition at a monoamine transporter. The inhibitor compound competes with the natural neurotransmitter for the transporter's binding site, blocking reuptake.

Experimental Protocols: Fluorescence-Based Uptake Assay

This section provides a detailed methodology for determining the IC₅₀ value of this compound using a homogeneous, fluorescence-based neurotransmitter uptake assay. The protocol is optimized for a 96-well format but can be adapted for 384-well plates.

Required Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Positive Controls: Known potent inhibitors for each transporter (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Nisoxetine for NET).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 250 µg/mL G418).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or equivalent buffer.

  • Assay Kit: A commercial neurotransmitter transporter uptake assay kit containing a fluorescent substrate and masking dye (e.g., from Molecular Devices).

  • Equipment:

    • Sterile cell culture flasks and 96-well black, clear-bottom microplates.

    • Humidified incubator (37°C, 5% CO₂).

    • Fluorescence microplate reader with bottom-read capability.

    • Multichannel pipettes.

Step 1: Cell Culture and Plating

Causality: Establishing a healthy, confluent cell monolayer is critical for a robust and reproducible assay window. Cell density must be optimized to ensure sufficient transporter expression without overgrowth, which can lead to artifacts.

  • Maintain Cells: Culture the HEK293-hDAT, -hSERT, and -hNET cell lines according to standard cell culture protocols in a 37°C, 5% CO₂ incubator. Passage cells regularly to maintain exponential growth.

  • Harvest Cells: The day before the assay, harvest cells using trypsin-EDTA. Neutralize the trypsin, centrifuge the cells, and resuspend them in fresh culture medium.

  • Plate Cells: Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000–60,000 cells per well in a volume of 100 µL.

  • Incubate: Allow cells to adhere and form a monolayer by incubating the plate overnight (18-24 hours) at 37°C, 5% CO₂.

Step 2: Assay Procedure

Causality: A pre-incubation step with the inhibitor allows the compound to reach binding equilibrium with the transporter before the substrate is introduced. Using a masking dye that quenches extracellular fluorescence is essential for a no-wash protocol, as it ensures that the signal detected is only from the substrate that has been successfully transported into the cells.

Figure 2. Experimental workflow for the neurotransmitter uptake inhibition assay.

  • Prepare Compound Plate: On a separate 96-well plate, prepare serial dilutions of this compound and positive control inhibitors in assay buffer. A typical starting concentration for a 10-point curve might be 100 µM, diluted in 1:3 or 1:5 steps. Also prepare a "vehicle control" (buffer with DMSO, no compound) and a "maximum inhibition" control (a high concentration of a known potent inhibitor).

  • Wash Cell Plate: Carefully aspirate the culture medium from the cell plate. Gently wash each well once with 100 µL of assay buffer.

  • Add Compounds: Aspirate the wash buffer and add 50 µL of the appropriate compound dilution from the compound plate to the cell plate wells.

  • Pre-incubation: Incubate the plate for 10-20 minutes at 37°C.

  • Add Substrate: Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol. Add 50 µL of this solution to each well.

  • Measure Fluorescence: Immediately transfer the plate to a pre-warmed fluorescence microplate reader.

    • Kinetic Mode: Measure the fluorescence signal every 1-2 minutes for a period of 30-60 minutes.

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then read the final fluorescence value.

Step 3: Data Analysis and IC₅₀ Determination

Causality: Normalizing the data to the control wells (0% and 100% inhibition) accounts for well-to-well variability and provides a standardized measure of compound effect. A non-linear regression analysis provides the most accurate and statistically sound method for determining the IC₅₀ from a dose-response curve.[7]

  • Extract Data: For kinetic data, calculate the rate of uptake (slope of the linear phase) or the area under the curve (AUC) for each well. For endpoint data, use the final fluorescence value.

  • Calculate Percent Inhibition: Normalize the data for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition))

  • Plot Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the compound concentration.

  • Determine IC₅₀: Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal, 4PL). The software will calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the uptake signal by 50%.

Data Presentation and Interpretation

The primary output of this assay is the IC₅₀ value, which quantifies the potency of this compound at each transporter. Comparing the IC₅₀ values for DAT, SERT, and NET reveals the compound's selectivity profile.

Table 1: Representative Inhibitory Potency (IC₅₀) of a Phenoxy-pyrrolidine Analog

Note: The following data is representative for a potent, balanced norepinephrine/serotonin reuptake inhibitor from the 3-(phenoxy-phenyl-methyl)-pyrrolidine class and is provided for illustrative purposes.[5] Researchers must determine the specific values for their compound of interest.

TransporterInhibitory Potency (IC₅₀) [nM]
hNET 15
hSERT 25
hDAT > 5000

A high IC₅₀ value for hDAT combined with low nanomolar values for hNET and hSERT would classify this type of compound as a potent and selective dual norepinephrine and serotonin reuptake inhibitor (SNRI).

Table 2: Recommended Assay Parameters (96-well format)

ParameterRecommended ValueRationale
Cell Seeding Density 40,000 - 60,000 cells/wellEnsures a confluent monolayer for a robust signal.
Overnight Incubation 18 - 24 hoursAllows for cell adherence and recovery.
Compound Pre-incubation 10 - 20 minutes at 37°CAllows inhibitor to reach binding equilibrium.
Substrate Incubation 30 - 60 minutes at 37°CProvides sufficient time for measurable substrate uptake.
Assay Volume 100 µLStandard volume for 96-well plate assays.
Plate Type Black, clear-bottomMinimizes well-to-well crosstalk and background fluorescence.

Conclusion

The protocols described herein provide a robust framework for characterizing the inhibitory activity of this compound and related compounds on monoamine transporters. By employing a fluorescence-based assay with stably transfected cell lines, researchers can efficiently determine potency (IC₅₀) and selectivity across DAT, SERT, and NET. This information is vital for structure-activity relationship (SAR) studies, lead compound optimization, and elucidating the pharmacological profile of novel CNS-active agents. Adherence to the described methodologies, including proper controls and data analysis techniques, will ensure the generation of high-quality, reliable data for drug discovery and neuroscience research.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Brunner, D., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. Available at: [Link]

  • Paudel, K.S., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(6), 571-580. Available at: [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]

  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 4(10), 1115-1125. Available at: [Link]

  • Fish, P.V., et al. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(7), 2022-2025. Available at: [Link]

  • Aggarwal, S., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. Molecules, 25(11), 2539. Available at: [Link]

  • Kassinos, M., Jones, P., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. Retrieved from [Link]

  • Zhu, J., & Reith, M. E. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmaceuticals, 1(1), 45-79. Available at: [Link]

  • Wang, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Available at: [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 92, 55-61. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. Available at: [Link]

Sources

Application Notes and Protocols: A Strategic Guide for the In Vivo Evaluation of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

This document provides a comprehensive experimental framework for the initial in vivo characterization of the novel chemical entity, 3-(4-Benzylphenoxy)pyrrolidine hydrochloride . The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities. Its presence suggests potential for central nervous system (CNS) activity, a hypothesis supported by the lipophilic nature of the benzylphenoxy moiety which may facilitate passage across the blood-brain barrier.

Given the absence of published in vivo data for this specific compound, this guide is designed to be a strategic, tiered approach to efficiently elucidate its pharmacological profile. We will proceed from foundational safety and pharmacokinetic assessments to broad behavioral screening, culminating in hypothesis-driven efficacy studies in established models of neurological and pain-related disorders. The causality behind each experimental choice is explained to empower researchers to make informed decisions and adapt the framework as data emerges.

| Hypothesized Pharmacological Profile

Based on the activities of structurally related pyrrolidine derivatives, this compound is hypothesized to possess potential activity as an:

  • Anticonvulsant: Many pyrrolidine-2,5-dione derivatives have shown efficacy in preclinical seizure models.[1]

  • Analgesic: Certain pyrrolidine compounds have demonstrated antinociceptive properties.[1]

  • General CNS Modulator: The scaffold is common in drugs targeting CNS receptors and transporters.

This guide provides the protocols to systematically test these hypotheses.

Foundational In Vivo Assessment: Safety and Pharmacokinetics

A thorough understanding of a compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties is a mandatory prerequisite for any meaningful efficacy testing.[2][3] These initial studies define the therapeutic window and inform dose selection for subsequent experiments.

| Protocol: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that does not produce unacceptable toxicity or mortality in rodents.[4][5] This is a critical step for designing safe and ethical subsequent studies.[6]

Methodology: The Up-and-Down Procedure (UDP) is recommended as it minimizes animal usage while providing a statistically robust estimate of the LD50.[7][8][9] This protocol is adapted from OECD Test Guideline 425.[7]

Step-by-Step Protocol:

  • Animal Model: Use a single sex (preferably female, as they are often slightly more sensitive) of young adult mice (e.g., CD-1, 8-10 weeks old).[8]

  • Acclimation: Acclimate animals to the housing facility for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a clear solution or a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.9% saline, 0.5% methylcellulose). The concentration should allow for administration volumes not exceeding 10 mL/kg.

  • Initial Dosing: Dose the first animal with a starting dose just below a preliminary estimate of the LD50 (if no data exists, a starting dose of 175 mg/kg is reasonable). Administer via oral gavage.[7]

  • Observation: Observe the animal closely for the first 4 hours post-dosing, and then daily for a total of 14 days.[7] Record all clinical signs of toxicity (e.g., changes in posture, respiration, convulsions, lethargy), body weight, and mortality.

  • Sequential Dosing:

    • If the first animal survives, the dose for the next animal is increased by a factor of 3.2.[10]

    • If the first animal dies within 24-48 hours, the dose for the next animal is decreased by a factor of 3.2.[10]

  • Stopping Criteria: Dosing is stopped after a sequence of reversals (e.g., survival followed by death, or vice-versa) has been observed, typically requiring 4-6 animals after the first reversal.[10]

  • Data Analysis: Calculate the LD50 using the maximum likelihood method, for which software is widely available.[9] The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce severe, irreversible clinical signs.[11][12]

| Protocol: Preliminary Pharmacokinetic (PK) Profiling

Objective: To understand the absorption and disposition of the compound in plasma over time after intravenous (IV) and oral (PO) administration. This is essential for correlating drug exposure with pharmacological effects.[13][14][15]

Step-by-Step Protocol:

  • Animal Model: Use male Sprague-Dawley rats (250-300g) with jugular vein cannulas for serial blood sampling.

  • Dose Formulation: Prepare dosing solutions as in the MTD study. The IV dose should be a clear, sterile solution.

  • Dosing:

    • IV Group (n=3-4 rats): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group (n=3-4 rats): Administer a single oral gavage dose (e.g., 10-20 mg/kg, selected based on MTD data).

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula into heparinized tubes at specified time points.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time) Represents the total drug exposure over time.
Elimination half-life Determines the dosing interval required to maintain steady-state concentrations.

| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Crucial for relating oral and IV doses. |

Tier 1: Broad Neuropharmacological Screening

Following safety and PK assessment, a broad screening tier is employed to identify the dominant CNS effects of the compound. This ensures that any effects observed in specific efficacy models are not confounded by general behavioral disruption.

| Protocol: Irwin Test for General Behavioral Assessment

Objective: To systematically assess the effects of the compound on behavior, autonomic function, and neurological reflexes in mice.[16][17] This provides a broad profile of potential CNS activity.[18]

Step-by-Step Protocol:

  • Animal Model: Use male CD-1 mice.

  • Dosing: Administer the test compound intraperitoneally (IP) or orally (PO) at three dose levels (e.g., low, medium, and high, selected based on MTD and PK data), along with a vehicle control group (n=3-5 mice per group).

  • Observation: A trained observer, blinded to the treatment, scores each mouse at multiple time points (e.g., 15, 30, 60, 120 minutes post-dose) corresponding to the expected Tmax.[17]

  • Parameters: Score a comprehensive set of parameters covering behavioral, neurological, and autonomic domains.[19]

  • Data Interpretation: Analyze the pattern of observed effects to classify the compound's primary activity (e.g., sedative, stimulant, muscle relaxant).

Table 2: Key Observational Categories in the Irwin Test

Category Example Parameters
Behavioral Spontaneous activity, passivity, stereotypy, vocalization
Neurological Startle response, righting reflex, gait, limb tone, tremors, convulsions

| Autonomic | Piloerection, salivation, pupil size, body temperature |

| Protocol: Rotarod Test for Motor Coordination

Objective: To assess whether the compound impairs motor coordination, balance, and motor learning.[20][21] This is crucial for ensuring that effects in other models are not due to simple motor deficits.[22]

Step-by-Step Protocol:

  • Apparatus: Use an accelerating rotarod apparatus.

  • Animal Model: Use male C57BL/6 mice.

  • Training (Optional but Recommended): Acclimate mice to the rotarod at a low, constant speed for 1-2 minutes on the day prior to testing.

  • Procedure:

    • Administer the test compound or vehicle at selected doses and time points.

    • Place the mouse on the rod, which is rotating at a low initial speed (e.g., 4 rpm).

    • The rod then accelerates at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).[23]

    • Record the latency (time) for the mouse to fall from the rod. A cutoff time (e.g., 300 seconds) is typically used.[24]

    • Conduct three trials per mouse with a 15-minute inter-trial interval.[20]

  • Data Analysis: Compare the mean latency to fall for each treatment group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Tier 2: Hypothesis-Driven Efficacy Models

Based on the compound's structural class and the results from Tier 1 screening, targeted efficacy studies can be initiated. The following protocols for anticonvulsant and analgesic activity represent high-probability therapeutic areas for pyrrolidine derivatives.

| Protocol: Anticonvulsant Activity Screening
4.1.1 Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[1][25] This model is highly predictive of efficacy against this seizure type.[26][27]

Step-by-Step Protocol:

  • Animal Model: Male CD-1 mice.

  • Dosing: Administer the test compound or vehicle PO or IP at various doses to different groups of mice (n=8-10 per group).[27]

  • Procedure:

    • At the predetermined time of peak effect (from PK data), apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas.[1][25]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.[1]

    • Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent.[1]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

4.1.2 Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Objective: To assess the compound's ability to raise the seizure threshold, modeling absence and myoclonic seizures.[26][28] This test is sensitive to compounds that enhance GABAergic neurotransmission.[29][30]

Step-by-Step Protocol:

  • Animal Model: Male CD-1 mice.

  • Dosing: Pre-treat groups of mice (n=8-10) with the test compound or vehicle.

  • Seizure Induction: At the time of peak effect, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of animals (e.g., 85 mg/kg).

  • Observation: Place each mouse in an individual observation chamber and observe for 30 minutes.[31]

  • Endpoint: Record the latency to the first myoclonic twitch and the presence or absence of generalized clonic seizures. Protection is defined as the absence of a clonic seizure lasting for more than 5 seconds.

  • Data Analysis: Calculate the percentage of animals protected and determine the ED50. Compare seizure latencies between groups using survival analysis (e.g., Kaplan-Meier curves).

| Protocol: Analgesic Activity Screening
4.2.1 Hot Plate Test

Objective: To evaluate centrally-mediated antinociceptive activity against acute thermal pain.[32][33]

Step-by-Step Protocol:

  • Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).[34]

  • Animal Model: Male CD-1 mice.

  • Procedure:

    • Gently place the mouse on the hot plate surface within a transparent cylinder.[32]

    • Start a timer and observe the mouse for nocifensive behaviors (paw licking, jumping).[33]

    • Record the latency (time) to the first clear sign of nociception.

    • Immediately remove the mouse from the plate once a response is observed to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) must be used.

  • Testing:

    • Establish a baseline latency for each mouse before dosing.

    • Administer the test compound or vehicle.

    • Measure the post-treatment latency at several time points (e.g., 30, 60, 90 minutes).

  • Data Analysis: Compare the post-treatment latencies to baseline and between treatment groups using ANOVA.

4.2.2 Formalin Test

Objective: To assess efficacy in a model of continuous inflammatory pain, which has both a neurogenic (Phase I) and an inflammatory (Phase II) component.[35][36][37]

Step-by-Step Protocol:

  • Animal Model: Male Sprague-Dawley rats or CD-1 mice.

  • Dosing: Pre-treat animals with the test compound or vehicle.

  • Procedure:

    • Place the animal in a clear observation chamber for acclimation (approx. 30 minutes).

    • Briefly restrain the animal and inject a dilute formalin solution (e.g., 20-50 µL of 2.5-5%) into the plantar surface of one hind paw.[35][38]

    • Return the animal to the chamber and immediately begin observation.

  • Observation: Record the total time the animal spends licking, biting, or flinching the injected paw over two distinct periods:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection.[37]

    • Phase II (Inflammatory Pain): 15-45 minutes post-injection.[37][39]

  • Data Analysis: Compare the total time spent in nocifensive behaviors in each phase for the treated groups versus the vehicle control group using t-tests or ANOVA.

Data Visualization and Workflow

| Experimental Workflow Diagram

The following diagram illustrates the logical progression of the in vivo studies described in this guide.

G cluster_0 Tier 0: Foundational Studies cluster_1 Tier 1: General CNS Screening cluster_2 Tier 2: Efficacy Models (Hypothesis-Driven) MTD Maximum Tolerated Dose (OECD 425) PK Pharmacokinetics (PK) (IV & PO Dosing) MTD->PK Informs Dose Selection Irwin Irwin Test (Behavioral Profile) PK->Irwin Defines Doses & Time Points Rotarod Rotarod Test (Motor Coordination) Irwin->Rotarod MES MES Seizure Model (Tonic-Clonic) Rotarod->MES Proceed if CNS-active & no motor impairment PTZ scPTZ Seizure Model (Absence/Myoclonic) Rotarod->PTZ HotPlate Hot Plate Test (Acute Thermal Pain) Rotarod->HotPlate Formalin Formalin Test (Inflammatory Pain) Rotarod->Formalin G Compound 3-(4-Benzylphenoxy) pyrrolidine hydrochloride GABA_R GABA-A Receptor Compound->GABA_R Positive Allosteric Modulation (Hypothesized) Chloride Cl- Influx GABA_R->Chloride Enhances Neuron Postsynaptic Neuron Hyperpol Membrane Hyperpolarization Neuron->Hyperpol Leads to Chloride->Neuron Seizure Reduced Neuronal Excitability & Seizure Propagation Hyperpol->Seizure Results in

Sources

Application Notes and Protocols for the Formulation of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a novel research compound, for in vivo animal studies. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to regulatory and animal welfare standards. This document covers critical pre-formulation assessments, vehicle selection strategies, and step-by-step protocols for preparing solutions and suspensions for oral, intravenous, and intraperitoneal administration. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction and Pre-formulation Considerations

The successful in vivo evaluation of a new chemical entity (NCE) such as this compound is critically dependent on the development of a safe, effective, and reproducible dosing formulation.[1][2][3] The physicochemical properties of the active pharmaceutical ingredient (API) dictate the formulation strategy. While specific experimental data for this compound is not extensively published, its structure as a hydrochloride salt of a benzylphenoxy-substituted pyrrolidine suggests it is a basic compound with potential for low aqueous solubility, a common challenge for many NCEs.[2][4]

Key Physicochemical Properties of this compound:

PropertyValue/InformationSource
CAS Number 1185297-42-0; 942194-85-6 ((R)-enantiomer)[5][6]
Molecular Formula C₁₇H₂₀ClNO[6]
Molecular Weight ~289.8 g/mol [5]

Prior to formulation, it is imperative to characterize the API's solubility, pKa, LogP, and stability. These parameters will guide the selection of an appropriate vehicle and formulation approach.[2][7]

Vehicle Selection Strategy

The choice of vehicle is paramount and depends on the intended route of administration, the required dose volume, and the API's solubility.[3][8] A tiered approach to vehicle screening is recommended.

Diagram: Vehicle Selection Workflow

G cluster_0 Initial Assessment cluster_1 Tier 1: Aqueous Vehicles cluster_2 Tier 2: pH Modification & Co-solvents cluster_3 Tier 3: Suspension/Emulsion Systems cluster_4 Final Formulation A Determine Target Concentration & Route of Administration B Test Solubility in: - Water - 0.9% Saline - PBS (pH 7.4) A->B C Is a clear solution formed at the target concentration? B->C D If insoluble in Tier 1: - Test in pH-adjusted buffers - Screen co-solvents (e.g., PEG 400, Propylene Glycol) C->D No H Proceed with selected vehicle. Conduct stability and homogeneity testing. C->H Yes E Is a stable solution achieved? D->E F If still insoluble: - Develop a suspension (e.g., in 0.5% CMC) - Consider lipid-based formulations E->F No E->H Yes G Is the suspension uniform and resuspendable? F->G G->H Yes

Caption: A tiered workflow for selecting an appropriate vehicle for animal studies.

Common Vehicles for Different Routes of Administration
Route of AdministrationRecommended VehiclesKey Considerations
Oral (PO) Aqueous solutions, suspensions (0.5% CMC, 0.5% Methylcellulose), oils (corn oil), co-solvent systems.[9]Physiological compatibility is preferred.[9] For suspensions, particle size and homogeneity are critical.[1]
Intravenous (IV) Isotonic aqueous solutions (0.9% Saline, PBS). Co-solvents may be used with caution.Must be sterile, isotonic, and at a physiological pH (~7.4) to avoid irritation and hemolysis.[10][11]
Intraperitoneal (IP) Isotonic aqueous solutions (0.9% Saline, PBS).Must be sterile. pH should be near neutral to prevent peritoneal irritation.[10]

Formulation Protocols

Good aseptic technique is critical for the preparation of all administered compounds, especially for parenteral routes. [12][13]

Protocol 1: Preparation of an Aqueous Solution for Oral, IV, or IP Administration

This protocol is suitable if this compound is found to be sufficiently soluble in an aqueous vehicle at the desired concentration.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Sterile syringe filters (0.22 µm) for parenteral formulations

Procedure:

  • Calculation: Determine the required mass of the compound and volume of the vehicle for the target concentration.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: In a sterile vial, add the weighed compound to the appropriate volume of sterile saline or PBS. Stir using a magnetic stirrer at room temperature until fully dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be confirmed.

  • pH Adjustment (if necessary): Check the pH of the final solution. For IV or IP administration, the pH should ideally be between 7.0 and 7.4.[10] Adjust with dilute HCl or NaOH if necessary, though this may impact stability and should be validated.

  • Sterilization (for IV/IP): For parenteral administration, the final solution must be sterilized. This is typically achieved by filtration through a 0.22 µm sterile syringe filter into a sterile final container.[12]

  • Storage: Store the final formulation in a clearly labeled, sealed sterile vial. It is recommended to prepare fresh formulations before use to minimize stability issues.[7]

Protocol 2: Preparation of a Suspension for Oral Administration

This protocol is recommended for oral gavage when the compound has low aqueous solubility.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding CMC to purified water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).

  • Calculation: Determine the required mass of the compound and volume of the 0.5% CMC vehicle.

  • Particle Size Reduction: To ensure a homogenous suspension, it is advisable to reduce the particle size of the API. This can be done by gently grinding the powder using a mortar and pestle.[1]

  • Wetting the Powder: In the mortar or a suitable container, add a small amount of the 0.5% CMC vehicle to the weighed compound to form a smooth, uniform paste. This prevents clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to achieve the final desired volume.

  • Homogenization: For a more uniform suspension, use a magnetic stirrer for at least 30 minutes. For larger volumes or to ensure homogeneity, a mechanical homogenizer may be necessary.[1]

  • Storage and Use: Store in a labeled container. Always stir or shake the suspension vigorously before each dose administration to ensure uniform distribution of the API.

Quality Control and Stability

For regulated preclinical safety studies, the formulation must be assessed for accuracy, homogeneity, and stability.[1][14]

  • Concentration Verification: The concentration of the API in the final formulation should be confirmed using a validated analytical method (e.g., HPLC).

  • Homogeneity Assessment: For suspensions, samples should be taken from the top, middle, and bottom of the container to ensure the API is uniformly distributed.[1] This is a regulatory requirement for preclinical safety studies.[1]

  • Stability Testing: The stability of the formulation should be evaluated under the intended storage conditions for the duration of its use.[14] Fresh preparation of dosing solutions is often the preferred approach to avoid potential degradation.[7]

Administration Guidelines

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Diagram: Administration Route Considerations

G cluster_oral Oral (PO) cluster_iv Intravenous (IV) cluster_ip Intraperitoneal (IP) A Formulation Prepared B Use gavage needle. Ensure proper training to avoid injury. Consider voluntary oral administration in a palatable vehicle if possible. A->B C Typically via tail vein in rodents. Bolus injection volume: max 5 mL/kg. Administer slowly. A->C D Inject into the lower abdominal quadrant. Avoid injection into organs. A->D

Caption: Key considerations for different routes of animal administration.

Maximum Administration Volumes for Rodents:

SpeciesRouteMaximum VolumeReference
Mouse PO10 mL/kg[3]
IV (bolus)5 mL/kg[10]
IP10 mL/kg[3]
Rat PO10 mL/kg[3]
IV (bolus)5 mL/kg[10]
IP10 mL/kg[3]

Safety and Handling

Researchers should handle this compound in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during formulation preparation and administration.

Conclusion

The successful formulation of this compound for animal studies requires a systematic approach, beginning with an understanding of its physicochemical properties. The protocols provided in this guide offer a framework for developing aqueous solutions and suspensions suitable for common administration routes. Adherence to principles of sterility, homogeneity, and stability, coupled with proper administration techniques, is essential for generating reliable and reproducible preclinical data.

References

  • How to Assess Preclinical Dose Formulation Homogeneity. Pharmaceutical Technology. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • Pharmacotoxic Evaluation of Nine Vehicles Administered Intraperitoneally to Mice. DTIC. [Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. NIH OACU. [Link]

  • (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. ChemWhat. [Link]

  • Gad Vehicles Database. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. University of Rochester. [Link]

  • Preclinical Drug Formulation. Scantox. [Link]

  • Non-clinical dose formulation considerations. European Pharmaceutical Review. [Link]

Sources

Application Notes and Protocols for 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring, a versatile scaffold prominent in numerous natural alkaloids and a wide array of pharmaceutical agents.[1][2] The presence of the benzylphenoxy group suggests its potential utility as an intermediate in the synthesis of novel therapeutic agents, particularly in the exploration of new chemical entities targeting a range of biological pathways. The hydrochloride salt form of this amine-containing molecule is intended to enhance its stability and solubility in aqueous media, a common practice in pharmaceutical development.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of this compound. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its appropriate handling and storage. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structural components: a pyrrolidine ring, a benzylphenoxy moiety, and a hydrochloride salt.

PropertyValue/InformationSource/Justification
Molecular Formula C₁₇H₂₀ClNOBased on chemical structure
Molecular Weight 289.8 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidTypical for hydrochloride salts of organic amines.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form increases polarity and aqueous solubility.
Hygroscopicity High potential for hygroscopicity.Amine hydrochloride salts are known to absorb moisture from the air.
Thermal Stability Stable at ambient temperatures, but may decompose at elevated temperatures.Amine hydrochlorides can be susceptible to thermal degradation.[4]
pH of Aqueous Solution AcidicDue to the hydrochloride of the secondary amine.

Safe Handling and Personal Protective Equipment (PPE)

Given the chemical nature of this compound, it is prudent to handle it as a potentially hazardous substance. Similar pyrrolidine derivatives are classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the laboratory.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.[6]

  • Body Protection: A laboratory coat should be worn at all times. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.

Storage Guidelines

The long-term stability of this compound is critically dependent on the storage conditions. As an amine hydrochloride salt, it is susceptible to degradation from moisture, high temperatures, and light.

Storage ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation pathways.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The compound is likely hygroscopic; an inert atmosphere will prevent moisture absorption which can lead to hydrolysis and clumping.
Container Tightly sealed, amber glass vial or other light-resistant container.Protects from light exposure which can cause photodegradation and prevents moisture ingress.
Location Store in a dry, well-ventilated, and designated chemical storage area.Avoids accidental contact with incompatible materials.
Incompatible Materials

To prevent hazardous reactions and degradation of the compound, avoid storage near:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially dangerous reactions.[7]

  • Strong Bases: Will deprotonate the hydrochloride salt, liberating the free base which may be less stable and more volatile.

  • Heat and Ignition Sources: While the hydrochloride salt is generally not flammable, the free base may be. It is good practice to keep all chemicals away from heat and flames.[8]

Stability Assessment Protocols

Regular assessment of the purity and stability of this compound is crucial, especially for long-term studies or when using older batches of the compound.

Visual Inspection

A simple yet effective first step is to visually inspect the compound for any changes in its physical appearance.

  • Color Change: Any deviation from a white or off-white color may indicate degradation.

  • Clumping: The formation of clumps or a sticky appearance can suggest moisture absorption.

If any changes are observed, it is highly recommended to perform an analytical purity assessment before use.

Analytical Purity Assessment

The following are established methods for determining the purity of similar compounds and can be adapted for this compound.[3][9]

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of the compound and detecting any degradation products.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective for amine-containing compounds.

  • Detection: UV detection at a wavelength where the benzylphenoxy moiety has strong absorbance (e.g., around 254 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess purity and identify volatile impurities or degradation products. Derivatization may be necessary to improve the volatility and chromatographic behavior of the compound.

  • Derivatization: A common approach for amines is acylation, for example, with trifluoroacetic anhydride.[3]

  • Column: A non-polar or medium-polarity capillary column is generally suitable.

  • Mass Spectrometry: Provides structural information on the parent compound and any impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the compound and identifying impurities.

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Analysis: Compare the obtained spectrum with a reference spectrum of a known pure sample. The presence of unexpected signals may indicate impurities or degradation products.

Experimental Workflows

Workflow for Handling and Dispensing

G start Start: Need to Dispense Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh the Required Amount in a Tared Container fume_hood->weigh dissolve Dissolve in Appropriate Solvent (if applicable) weigh->dissolve seal Tightly Seal the Stock Container and Return to Storage dissolve->seal cleanup Clean the Work Area and Dispose of Waste Properly seal->cleanup end End: Compound Ready for Use cleanup->end

Caption: Workflow for the safe handling and dispensing of the compound.

Decision Tree for Stability Assessment

G box box start Assess Compound Stability visual_check Visual Inspection: Any Color Change or Clumping? start->visual_check yes_degraded Potential Degradation visual_check->yes_degraded Yes no_looks_good Looks Good visual_check->no_looks_good No analytical_test Perform Analytical Purity Test (e.g., HPLC, GC-MS, or NMR) yes_degraded->analytical_test no_looks_good->analytical_test purity_spec Is Purity within Specification? analytical_test->purity_spec yes_use Proceed with Experiment purity_spec->yes_use Yes no_discard Discard and Use a New Batch purity_spec->no_discard No

Caption: Decision-making process for assessing compound stability.

References

  • ChemWhat. (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ACS Publications. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. [Link]

  • PubMed. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. [Link]

  • MDPI. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • Capot Chemical. MSDS of 3-(4-Nitro-phenoxy)-pyrrolidine hydrochloride. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. [Link]

  • ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. [Link]

  • PubMed. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. [Link]

  • PMC. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

  • Request PDF. Thermo-Oxidative Degradation of Hydroxypolychlorobiphenyls. [Link]

  • MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 3-(4-benzylphenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction yields and obtain a high-purity final product.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of this compound can arise from several factors, from reagent quality to reaction conditions and purification techniques. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Low yield in the Mitsunobu reaction for the etherification of N-Boc-3-hydroxypyrrolidine with 4-benzylphenol.

The Mitsunobu reaction, while a powerful tool for forming C-O bonds, is sensitive to various parameters. Low yields in this step are often traced back to issues with reagents, reaction setup, or competing side reactions.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Reagent Quality: The phosphine reagent, typically triphenylphosphine (PPh₃), can oxidize over time. Ensure you are using fresh or properly stored PPh₃. The azodicarboxylate reagent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), should also be of high purity.

    • Reaction Temperature: The Mitsunobu reaction is typically run at low temperatures (0 °C to room temperature) to minimize side reactions. Running the reaction at too low a temperature may slow it down significantly, while higher temperatures can promote side reactions.

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is a common solvent for this reaction. Ensure your solvent is completely dry, as water can consume the activated reagents.

  • Side Reactions:

    • Formation of Phthalimide Byproducts: If using phthalimide as a nitrogen source for the pyrrolidine, incomplete removal can lead to side reactions. It is recommended to use commercially available N-Boc-3-hydroxypyrrolidine.

    • Epoxide Formation: In some cases, intramolecular cyclization of the activated alcohol can lead to the formation of an epoxide, which will not react with the phenol.

Experimental Protocol for an Optimized Mitsunobu Reaction:

  • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1 equivalent), 4-benzylphenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (10 mL/mmol of hydroxypyrrolidine) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Difficulty in removing triphenylphosphine oxide (TPPO) during purification.

A common challenge in Mitsunobu reactions is the removal of the byproduct triphenylphosphine oxide (TPPO), which can co-elute with the desired product during column chromatography.

Solutions:

  • Crystallization: In some cases, TPPO can be removed by crystallization from a suitable solvent system.

  • Alternative Reagents: Consider using a polymer-supported triphenylphosphine or a fluorous-tagged phosphine, which can be easily removed by filtration.

  • Modified Workup: After the reaction, the crude mixture can be treated with a scavenger resin that selectively binds to TPPO.

Problem 3: Low yield during the deprotection of the Boc group and hydrochloride salt formation.

The final steps of the synthesis, deprotection of the N-Boc group and formation of the hydrochloride salt, are critical for obtaining the desired product in high purity.

Possible Causes and Solutions:

  • Incomplete Deprotection:

    • Acid Strength: A solution of HCl in a suitable solvent (e.g., dioxane, isopropanol, or diethyl ether) is typically used for Boc deprotection. Ensure the concentration of the acid is sufficient to drive the reaction to completion.

    • Reaction Time and Temperature: The deprotection is usually carried out at room temperature. If the reaction is sluggish, gentle warming may be necessary, but this should be done with caution to avoid side reactions.

  • Product Loss During Workup:

    • Precipitation and Filtration: The hydrochloride salt is often isolated by precipitation from the reaction mixture. Ensure complete precipitation by adding a non-polar solvent (e.g., diethyl ether or hexanes). Use a fine-fritted funnel for filtration to minimize loss of the solid product.

    • Washing: Wash the filtered solid with a cold, non-polar solvent to remove any remaining impurities without dissolving the product.

Experimental Protocol for Deprotection and Salt Formation:

  • Dissolve the purified N-Boc-3-(4-benzylphenoxy)pyrrolidine in a minimal amount of a suitable solvent, such as dioxane or ethyl acetate.

  • To this solution, add a solution of HCl in the same solvent (e.g., 4 M HCl in dioxane) in excess (typically 3-5 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • If precipitation occurs, continue stirring for an additional 30 minutes to ensure complete salt formation.

  • If no precipitate forms, add a non-polar solvent such as diethyl ether or hexanes to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials?

A1: The purity of the starting materials is paramount for a successful synthesis.

  • N-Boc-3-hydroxypyrrolidine: Should be free of any residual starting materials from its own synthesis and have a high enantiomeric purity if a specific stereoisomer is desired.

  • 4-Benzylphenol: Should be of high purity, as impurities can lead to side reactions and complicate purification.

  • Reagents for Mitsunobu Reaction: As mentioned earlier, the phosphine and azodicarboxylate reagents should be fresh and of high purity.

Q2: Are there alternative methods to the Mitsunobu reaction for the etherification step?

A2: Yes, several alternatives to the Mitsunobu reaction can be considered, especially if low yields or purification issues persist.

  • Williamson Ether Synthesis: This classic method involves the deprotonation of the phenol with a base (e.g., sodium hydride) to form the phenoxide, which then reacts with a pyrrolidine derivative bearing a good leaving group (e.g., a tosylate or mesylate) at the 3-position. This method can be effective but may require harsher conditions.

  • Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations of this palladium-catalyzed cross-coupling reaction can be adapted for C-O bond formation.

Q3: How can I confirm the identity and purity of the final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the absence of major impurities.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

  • Elemental Analysis: Can be used to confirm the elemental composition of the hydrochloride salt.

Data Summary

Reaction StepKey ParametersTypical Yield RangeCommon Issues
Mitsunobu Etherification Reagent purity, temperature, solvent40-70%Incomplete reaction, TPPO removal
Boc Deprotection Acid concentration, reaction time80-95%Incomplete deprotection, product loss
Salt Formation Solvent for precipitation>90%Incomplete precipitation

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Etherification (Mitsunobu) cluster_1 Step 2: Deprotection & Salt Formation cluster_2 Potential Pitfalls A N-Boc-3-hydroxypyrrolidine D N-Boc-3-(4-benzylphenoxy)pyrrolidine A->D Reacts with P2 Incomplete Reaction A->P2 Leads to B 4-Benzylphenol B->D C PPh3, DIAD C->D Mediated by P1 TPPO byproduct C->P1 Generates F 3-(4-Benzylphenoxy)pyrrolidine HCl D->F Reacts with E HCl in Dioxane E->F P3 Product Loss F->P3 Risk of

Caption: Key steps and potential pitfalls in the synthesis of 3-(4-benzylphenoxy)pyrrolidine HCl.

References

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Greene's Protective Groups in Organic Synthesis. Wiley Online Library. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

Identifying and removing impurities in 3-(4-Benzylphenoxy)pyrrolidine hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Below, you will find troubleshooting guides and frequently asked questions to assist in identifying and removing impurities from your samples, ensuring the integrity of your research.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the handling and analysis of this compound.

Issue 1: My sample shows multiple spots on Thin Layer Chromatography (TLC) analysis.

Possible Cause: The presence of impurities is the most likely reason for multiple spots on a TLC plate. These impurities can stem from the synthesis process, degradation, or contamination.

Solution:

  • Identify the Nature of Impurities:

    • Starting Materials: Unreacted starting materials are a common source of impurities.

    • By-products: Side reactions during synthesis can generate structurally related impurities.

    • Degradation Products: The compound may degrade over time due to factors like exposure to air, light, or improper storage conditions.

  • Initial Characterization:

    • Run co-spots on your TLC plate with known starting materials to see if any of the impurity spots match.

    • Use different solvent systems with varying polarities to achieve better separation and a clearer picture of the number of impurities.

  • Purification Strategy:

    • Based on the polarity differences observed on the TLC, a suitable purification method can be chosen. Column chromatography is often the most effective method for separating compounds with different polarities.[1][2][3]

Issue 2: I'm struggling to get good separation of my compound from impurities using standard silica gel column chromatography.

Possible Cause: this compound is a basic amine. The acidic nature of silica gel can lead to strong interactions with the amine, causing peak tailing, poor separation, and even degradation of the compound on the column.[1][2]

Solution:

  • Modify the Mobile Phase:

    • Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%). This will "neutralize" the acidic silanol groups on the silica surface, reducing the strong interaction with your basic compound and improving peak shape and separation.[1][2]

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica gel: This is an excellent alternative as the stationary phase is basic, which minimizes the unwanted interactions with the amine compound. This often allows for the use of less polar and more volatile solvent systems like hexane/ethyl acetate, simplifying solvent removal after purification.[2][4]

    • Alumina (basic or neutral): Alumina can also be a good choice for purifying basic compounds.

  • Reversed-Phase Chromatography:

    • For polar impurities, reversed-phase chromatography (e.g., C18 silica) can be effective. A mobile phase with a high pH will keep the amine in its free-base form, increasing its retention and allowing for better separation from more polar impurities.[1]

Issue 3: My final product has a lower than expected yield after purification.

Possible Cause: Loss of product during the purification process is common. This can be due to irreversible adsorption onto the stationary phase, co-elution with impurities, or degradation during the process.

Solution:

  • Optimize Chromatography Conditions:

    • Before committing your entire batch to a column, perform small-scale trials with different solvent systems and stationary phases to find the optimal conditions for separation with minimal product loss.

    • Carefully monitor the column by TLC to ensure all of your product has eluted before you stop collecting fractions.

  • Consider Recrystallization:

    • If your compound is crystalline and the impurities have different solubilities, recrystallization can be a highly effective and often less wasteful purification method. Experiment with different solvent systems to find one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities remain soluble at all temperatures. A common technique for hydrochloride salts is recrystallizing from a solvent system like methanol-diethyl ether.[5]

Issue 4: I suspect the presence of inorganic impurities in my sample.

Possible Cause: Inorganic salts, such as sodium chloride, can be introduced during the synthesis or work-up, particularly if a hydrochloride salt is prepared using HCl.

Solution:

  • Aqueous Wash:

    • If your compound is in its free-base form and soluble in an organic solvent, washing the organic solution with water can remove water-soluble inorganic salts.

  • Filtration:

    • If the inorganic impurity is insoluble in the solvent your product is dissolved in, it can be removed by filtration.

  • Specialized Analytical Techniques:

    • Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to identify and quantify inorganic impurities.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my this compound sample?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities: These are substances related to the manufacturing process and can include unreacted starting materials, intermediates, and by-products from side reactions.[7] For example, impurities could arise from the starting materials used in the synthesis of the pyrrolidine ring or from the benzylation step.

  • Degradation Impurities: These form due to the decomposition of the drug substance over time.[7]

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

  • Inorganic Impurities: Salts and other inorganic materials introduced during the process.[8]

Q2: What analytical techniques are best for identifying and quantifying impurities?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[9]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying impurities. A UV detector is commonly used, and different column chemistries (e.g., C18, phenyl) can be employed.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[6][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides structural information about the impurities, which is crucial for their identification.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of unknown impurities once they have been isolated.[10][13]

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be a very effective purification method for crystalline solids. The key is to find a suitable solvent or solvent system where the solubility of your desired compound and the impurities are significantly different. For hydrochloride salts, a common approach is to dissolve the compound in a polar solvent like methanol or ethanol and then slowly add a less polar anti-solvent like diethyl ether or hexane until the product crystallizes out, leaving the more soluble impurities in the solution.[5]

Q4: How can I remove residual solvents from my final product?

A4: Residual solvents can often be removed by drying the sample under high vacuum. Gentle heating can also be applied, but care must be taken not to degrade the compound. The choice of temperature will depend on the boiling point of the solvent and the thermal stability of your compound. For a comprehensive analysis of residual solvents, Headspace GC-MS is the standard technique.[14]

Q5: Where can I find reference standards for potential impurities?

A5: Several chemical suppliers specialize in providing impurity reference standards for various active pharmaceutical ingredients (APIs) and their intermediates.[15][16] If a specific impurity standard is not commercially available, it may need to be synthesized and characterized in-house.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Column Chromatography of 3-(4-Benzylphenoxy)pyrrolidine (Free Base)
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of sample to be purified.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude 3-(4-Benzylphenoxy)pyrrolidine in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often used to separate compounds with a wide range of polarities.

    • For basic amines on silica, it is advisable to add 0.1-1% triethylamine to the eluent.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes.

    • Analyze the fractions by TLC to determine which ones contain the purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Diagram 1: Workflow for Impurity Identification

G cluster_0 Initial Analysis cluster_1 Impurity Characterization cluster_2 Final Action Crude_Sample Crude Sample of 3-(4-Benzylphenoxy)pyrrolidine HCl TLC TLC Analysis (Multiple Spots Observed) Crude_Sample->TLC HPLC_Screening HPLC Screening (Multiple Peaks Observed) Crude_Sample->HPLC_Screening LC_MS LC-MS Analysis (Determine Molecular Weights of Impurities) TLC->LC_MS HPLC_Screening->LC_MS Preparative_HPLC Preparative HPLC or Column Chromatography (Isolate Impurities) LC_MS->Preparative_HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Preparative_HPLC->NMR Reference_Standard Comparison with Reference Standards NMR->Reference_Standard Identified Impurity Structure Identified Reference_Standard->Identified Purification Develop Purification Method (e.g., Recrystallization, Optimized Chromatography) Identified->Purification

Caption: Workflow for the identification and characterization of unknown impurities.

Diagram 2: Decision Tree for Purification Method Selection

G start Crude 3-(4-Benzylphenoxy)pyrrolidine HCl is_crystalline Is the sample crystalline? start->is_crystalline solubility_diff Significant solubility difference between product and impurities? is_crystalline->solubility_diff Yes column_chrom Column Chromatography is_crystalline->column_chrom No recrystallize Recrystallization solubility_diff->recrystallize Yes solubility_diff->column_chrom No end_purified Purified Product recrystallize->end_purified polarity_diff Are impurities of different polarity? column_chrom->polarity_diff normal_phase Normal Phase Chromatography (Silica or Amine-Functionalized) polarity_diff->normal_phase Yes reverse_phase Reversed-Phase Chromatography (C18) polarity_diff->reverse_phase Consider for polar impurities normal_phase->end_purified reverse_phase->end_purified

Caption: Decision-making process for selecting an appropriate purification technique.

Table 1: Comparison of Purification Techniques
TechniquePrincipleBest ForAdvantagesDisadvantages
Recrystallization Differential solubilityPurifying crystalline solids from small amounts of impurities with different solubility profiles.Can be highly efficient for achieving high purity; scalable.Not suitable for non-crystalline materials; requires finding a suitable solvent system.
Silica Gel Column Chromatography Adsorption; separation by polaritySeparating compounds with different polarities.Widely applicable; versatile.Can have issues with basic compounds (peak tailing); can be time-consuming.[1][2]
Amine-Functionalized Column Chromatography Adsorption on a basic surfacePurifying basic compounds like amines.Minimizes peak tailing for amines; allows for simpler solvent systems.[2][4]More expensive than silica gel.
Reversed-Phase Column Chromatography Partitioning between a non-polar stationary phase and a polar mobile phaseSeparating compounds based on hydrophobicity; good for polar impurities.Can be effective when normal phase fails; often used for analytical HPLC.[1]May require pH adjustment of the mobile phase; can be less intuitive for traditional organic chemists.

References

  • Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Process for the purification of amines. (n.d.). Google Patents.
  • Pyrrolidine Impurity 1. (n.d.). Axios Research. Retrieved January 20, 2026, from [Link]

  • Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. Retrieved January 20, 2026, from [Link]

  • Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved January 20, 2026, from [Link]

  • Identification of Pharmaceutical Impurities. (n.d.). Retrieved January 20, 2026, from [Link]

  • Is there an easy way to purify organic amines?. (2023, January 19). Biotage. Retrieved January 20, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of substituted pyrrolidines. (2017, May 15). DiVA portal. Retrieved January 20, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved January 20, 2026, from [Link]

  • Headspace-Gas Chromatography/Mass Spectrometry. (2023, November 13). MDPI. Retrieved January 20, 2026, from [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing HPLC Resolution of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride. As Senior Application Scientists, we understand that achieving robust and reproducible resolution is paramount for accurate quantification, impurity profiling, and enantiomeric excess determination. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory. We will delve into the causal relationships behind method parameters, providing you with the expertise to not only solve immediate issues but also to build more effective analytical methods from the ground up.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the separation of this compound.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

Answer: Understanding the molecule's structure is the first step in developing a successful HPLC method. Key features include:

  • A Basic Pyrrolidine Ring: The secondary amine in the pyrrolidine ring has a pKa in the basic range. This makes its ionization state highly dependent on the mobile phase pH. At acidic to neutral pH, the nitrogen is protonated, making the molecule cationic. This is a primary cause of peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[1]

  • Aromatic Systems: The presence of both a phenoxy and a benzyl group provides opportunities for π-π interactions with specific stationary phases, such as phenyl or pentafluorophenyl (PFP) columns.[2]

  • Chiral Center: The molecule has a stereocenter at the C3 position of the pyrrolidine ring. This means it exists as a pair of enantiomers. Separating these requires a chiral environment, typically a chiral stationary phase (CSP).[3][4]

  • Hydrochloride Salt: The compound is a salt, ensuring its solubility in aqueous or polar mobile phases.

Q2: What is the fundamental resolution equation and how do I apply it to my separation problem?

Answer: The resolution (Rs) between two peaks is determined by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k'). The equation is:

Rs = (√N / 4) * ((α - 1) / α) * (k' / (1 + k'))

Instead of randomly adjusting parameters, you should strategically target the factor that will yield the most significant improvement.

  • Retention Factor (k'): This measures how long the analyte is retained on the column. An ideal range is typically between 2 and 10.[5] If your peaks are eluting too early (k' < 2), increasing retention can significantly improve resolution.

  • Selectivity (α): This is the ratio of the retention factors of two adjacent peaks and represents the separation between their apexes. Changing selectivity is often the most powerful way to improve resolution.[5][6]

  • Efficiency (N): This relates to the narrowness of the peaks (also called theoretical plates). Higher efficiency leads to sharper peaks and better resolution.[6][7]

The following diagram illustrates how experimental parameters map to these three fundamental factors.

G cluster_params Experimental Parameters cluster_factors Resolution Factors MP Mobile Phase (Organic %, pH, Buffer) K Retention (k') MP->K Strongest Effect Alpha Selectivity (α) MP->Alpha Col Column Chemistry (C18, Phenyl, Chiral) Col->K Col->Alpha Strongest Effect Flow Flow Rate Flow->K N Efficiency (N) Flow->N Strongest Effect Temp Temperature Temp->K Temp->Alpha Temp->N ColDim Column Dimensions (Length, Particle Size) ColDim->N Strongest Effect

Caption: Relationship between experimental parameters and resolution factors.

Part 2: Troubleshooting Guide for Achiral (Purity) Analysis

This section focuses on resolving issues related to the separation of the main compound from process-related impurities or degradants. The typical method would be a reversed-phase HPLC (RP-HPLC) approach.

Scenario 1: My main peak is tailing severely (Asymmetry > 1.5).
  • Probable Cause: Secondary ionic interactions between the protonated pyrrolidine nitrogen and deprotonated (anionic) residual silanol groups on the silica backbone of the stationary phase. This is a very common issue for basic compounds.[1]

  • Solutions (In order of recommendation):

    • Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acid (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid). This ensures the pyrrolidine nitrogen is fully and consistently protonated, minimizing its interaction with silanols. It also protonates the silanol groups, reducing their ionic character.

    • Use a High-Purity, End-Capped Column: Modern columns manufactured with high-purity silica and aggressive end-capping (covering the residual silanols) have fewer active sites and are designed to produce better peak shapes for basic analytes.

    • Check for Column Contamination: Strongly retained basic compounds from previous injections can act as new active sites. Flush the column with a strong, acidic solvent wash protocol recommended by the manufacturer.

The diagram below illustrates this mechanism and its solution.

G cluster_problem Problem: High pH (>5) cluster_solution Solution: Low pH (2.5-3.5) Silanol_neg Si-O⁻ Anionic Silanol Result_tail Ionic Interaction = Peak Tailing Silanol_neg->Result_tail Analyte_pos Analyte-NH₂⁺ Protonated Amine Analyte_pos:a1->Silanol_neg:s1 Strong secondary interaction Silanol_H Si-OH Protonated Silanol Analyte_pos2 Analyte-NH₂⁺ Protonated Amine Result_good Hydrophobic Interaction = Good Peak Shape Analyte_pos2:a2->Result_good Desired primary (hydrophobic) interaction

Caption: Effect of mobile phase pH on peak shape for basic analytes.

Scenario 2: I have poor resolution (Rs < 1.5) between the main peak and a closely eluting impurity.
  • Probable Cause: Insufficient selectivity (α) between the two compounds under the current conditions. While increasing efficiency can help, modifying selectivity is usually more effective.[2][6]

  • Solutions (Systematic Approach):

    • Modify Mobile Phase Strength (Optimize k'): First, ensure your retention factor (k') is in the optimal 2-10 range. If k' is too low, decrease the percentage of organic solvent (e.g., acetonitrile) in your mobile phase. This increases retention and allows more time for the analytes to interact with the stationary phase, which can sometimes be sufficient to improve resolution.[2]

    • Change the Organic Modifier (Target α): If optimizing k' isn't enough, change the organic solvent. Acetonitrile and methanol have different properties. Switching from acetonitrile to methanol introduces different hydrogen-bonding capabilities, which can significantly alter the elution order and spacing of peaks (selectivity).

    • Change the Stationary Phase (Target α): This is the most powerful tool for changing selectivity.[5] If you are using a standard C18 column, the separation is dominated by hydrophobic interactions. Consider a column that offers alternative chemistries:

      • Phenyl-Hexyl Column: This phase can induce π-π interactions with the aromatic rings in your molecule and potentially the impurity, offering a completely different selectivity profile.[2]

      • Pentafluorophenyl (PFP) Column: This phase provides multiple interaction modes, including hydrophobic, aromatic, and dipole-dipole interactions, making it excellent for separating structurally similar aromatic compounds.

Part 3: Troubleshooting Guide for Chiral (Enantiomeric) Analysis

This section is dedicated to the separation of the (R)- and (S)-enantiomers of 3-(4-Benzylphenoxy)pyrrolidine. This requires a chiral stationary phase (CSP).

Scenario 3: I am using a chiral column but see only one peak for my racemic standard.
  • Probable Cause: The combination of the chosen CSP and the mobile phase is not creating a sufficient difference in the transient diastereomeric complexes formed between the enantiomers and the chiral selector.

  • Solutions:

    • Confirm Column Choice: Polysaccharide-based CSPs (e.g., coated or immobilized derivatives of cellulose or amylose) are a robust starting point for a wide range of chiral compounds.[4][8] If one type (e.g., amylose) doesn't work, try another (e.g., cellulose).

    • Systematically Screen Mobile Phases: Chiral separations are highly sensitive to the mobile phase composition. A standard screening protocol should be employed:

      • Normal Phase (NP): This is often the most successful mode. Use a primary solvent like n-Hexane or Heptane and an alcohol modifier (e.g., Ethanol or Isopropanol). The type and percentage of the alcohol can dramatically affect resolution.

      • Reversed Phase (RP): Use an aqueous buffer (like ammonium bicarbonate) with an organic modifier (Acetonitrile or Methanol).

      • Polar Organic Mode: Use a single polar solvent like Methanol or Acetonitrile, sometimes with a small amount of an additive.

    • Use an Additive: For a basic analyte like this, poor peak shape can hide a small degree of separation. In Normal Phase mode, add a small amount (0.1% - 0.2%) of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This acts as a competitor for active sites on the silica support, drastically improving peak shape and often revealing the separation.[8]

Scenario 4: I can see two enantiomer peaks, but the resolution is poor (Rs < 1.5).
  • Probable Cause: The conditions are close to optimal but require fine-tuning to maximize the difference in interaction energies.

  • Solutions:

    • Optimize the Alcohol Modifier (in NP): If you see partial separation with Hexane/Ethanol, try varying the percentage of ethanol in small increments (e.g., from 10% to 15% to 20%). Then, switch the alcohol to Isopropanol and repeat the process. The different steric hindrance and hydrogen bonding properties of the alcohol can fine-tune the interaction.

    • Adjust the Column Temperature: Temperature can have a significant and non-linear effect on chiral separations. Analyze your sample at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes, although this may increase analysis time and pressure.

    • Reduce the Flow Rate: Decreasing the flow rate can increase column efficiency (N) and may give the enantiomers more time to interact with the CSP, leading to better separation, though at the cost of a longer run time.[2]

Part 4: Experimental Protocols & Data

Protocol 1: Baseline RP-HPLC Method for Achiral Purity Analysis

This protocol provides a starting point for separating this compound from potential impurities.

  • Column Selection: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 225 nm

    • Gradient: Start at 30% B, hold for 2 min, ramp to 90% B over 15 min, hold for 3 min, then return to initial conditions and equilibrate for 5 min.

Table 1: Example of Method Optimization for Achiral Resolution

ParameterInitial MethodOptimized MethodRationale for Change
Column Standard C18Phenyl-HexylTo introduce π-π interactions and change selectivity (α).
Mobile Phase B AcetonitrileMethanolTo alter hydrogen bonding interactions and change selectivity (α).
Gradient Slope 15 min ramp25 min rampTo decrease the rate of change in solvent strength, improving separation of closely eluting peaks.
pH 6.8 (Water)3.0 (0.1% Formic Acid)To protonate the analyte and silanols, eliminating peak tailing.
Resulting Rs 0.9 (with tailing)2.1 (sharp peaks)The combination of changes successfully resolved the critical pair.
Protocol 2: Screening Method for Chiral Separation

This protocol outlines a screening approach to find the right conditions for enantiomeric separation.

  • Column Selection: Chiral Amylose-based CSP (e.g., Chiralpak® IA) or Chiral Cellulose-based CSP (e.g., Chiralcel® OD-H), (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation (Normal Phase):

    • Solvent A: n-Hexane

    • Solvent B: Ethanol

    • Additive: Diethylamine (DEA)

  • Sample Preparation: Dissolve the sample in the initial mobile phase condition to a concentration of 1.0 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

    • UV Detection: 225 nm

    • Screening Runs (Isocratic):

      • 90:10 (A:B) + 0.1% DEA

      • 80:20 (A:B) + 0.1% DEA

      • 70:30 (A:B) + 0.1% DEA

      • Repeat steps 1-3 using Isopropanol as Solvent B.

Table 2: Example Chiral Screening Results

CSPMobile Phase (Hexane/Alcohol + 0.1% DEA)Result
Amylose-based80/20 EthanolSingle broad peak
Amylose-based90/10 IsopropanolBaseline separation (Rs = 2.5)
Cellulose-based85/15 EthanolPartial separation (Rs = 1.2)
Cellulose-based90/10 IsopropanolCo-elution

This data suggests that for this compound, the amylose-based column with a Hexane/Isopropanol mobile phase provides the best starting point for further optimization.

References

  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.
  • Pharmastuff4u. (2025).
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC.
  • Alwsci. (2025).
  • Inacom Instruments.
  • BenchChem. (2025).
  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • MDPI. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers.

Sources

Interpreting complex NMR spectra of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to interpret its complex NMR spectra. As a molecule with multiple aromatic rings, a chiral center, and a salifiable nitrogen, its NMR spectrum can present several challenges. This resource provides in-depth answers to common questions and detailed protocols to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Why does the aromatic region of my ¹H NMR spectrum look so complex? I was expecting simple doublets.

Answer:

The aromatic region of this compound is expected to be complex due to the presence of two distinct aromatic rings with different substitution patterns.

  • The Phenoxy Ring: This is a 1,4-disubstituted (para) benzene ring. You would typically expect to see two doublets, representing an AA'BB' spin system. The protons closer to the oxygen atom will be shifted slightly downfield compared to the protons closer to the benzyl group.

  • The Benzyl Ring: This is a monosubstituted benzene ring. You would expect to see signals corresponding to the ortho, meta, and para protons. These often appear as a multiplet, especially if the electronic influence of the rest of the molecule is not strong enough to significantly separate them.

Signal overlap between the resonances of these two rings is highly probable, leading to a complex and crowded aromatic region.

The signals for the pyrrolidine and benzyl CH₂ groups are not simple triplets or singlets. Why are they so complicated?

Answer:

The complexity of the methylene (CH₂) proton signals arises from a phenomenon called diastereotopicity .[1][2]

  • Chiral Center: The carbon at position 3 of the pyrrolidine ring (C3) is a chiral center. This chirality makes the local environment of the two protons on adjacent methylene groups (C2, C4, and the benzylic CH₂) chemically non-equivalent.

  • Diastereotopic Protons: Protons that are in a chiral environment but are not interchangeable by a simple rotation or symmetry operation are called diastereotopic.[2] They have different chemical shifts and will couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling).

Therefore, instead of a simple singlet for the benzylic protons, you should expect to see two distinct signals, each likely a doublet due to geminal coupling. Similarly, the protons on the C2 and C4 positions of the pyrrolidine ring will be diastereotopic, leading to complex multiplets.

To visualize this relationship, consider the molecular structure:

Caption: Molecular structure highlighting the chiral center (C3*) and diastereotopic protons.

How does the hydrochloride salt affect the ¹H NMR spectrum?

Answer:

The formation of the hydrochloride salt has a significant and predictable effect on the ¹H NMR spectrum, primarily due to the protonation of the pyrrolidine nitrogen.

  • Deshielding Effect: The positive charge on the nitrogen atom withdraws electron density from the surrounding protons. This "deshielding" effect causes the signals of the protons on the carbons adjacent to the nitrogen (C2 and C5) to shift downfield (to a higher ppm value) compared to the free base.

  • N-H Proton Signal: You will observe a new signal for the N⁺-H₂ protons. This peak is often broad and its chemical shift can be concentration and solvent-dependent. To confirm its identity, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N⁺-H₂ peak should disappear or significantly decrease in intensity.[3]

I'm having trouble assigning the signals for the pyrrolidine ring. How can I definitively identify which proton is which?

Answer:

Unambiguous assignment of the complex pyrrolidine signals requires 2D NMR spectroscopy. The two most useful experiments for this purpose are COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[4][5]

  • COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[4] You will see cross-peaks connecting coupled protons. This will allow you to trace the connectivity within the pyrrolidine ring, for example, from the H3 proton to the H2 and H4 protons.

  • HSQC: This experiment shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[4][5] This is extremely useful for identifying the diastereotopic protons of a CH₂ group, as both protons will correlate to the same carbon signal.

The following workflow can be used to assign the pyrrolidine signals:

G start Acquire ¹H, ¹³C, COSY, and HSQC Spectra step1 Identify Pyrrolidine Carbons in ¹³C/HSQC start->step1 step2 Identify Diastereotopic CH₂ Protons in HSQC step1->step2 Two ¹H signals correlate to one ¹³C signal step3 Identify C3-H in ¹H/HSQC step1->step3 step4 Trace Connectivity in COSY from C3-H step2->step4 step3->step4 end Complete Assignment of Pyrrolidine Ring step4->end

Caption: Workflow for assigning pyrrolidine NMR signals using 2D techniques.

Troubleshooting Guides

Issue: Significant Peak Overlap in the Aliphatic Region

Problem: The signals for the pyrrolidine and benzylic protons are overlapping, making it impossible to determine coupling constants or accurate integrations.

Solutions:

  • Change NMR Solvent: Sometimes, changing the solvent can induce differential shifts in your signals, resolving the overlap. Solvents like benzene-d₆ can cause significant changes in the chemical shifts of nearby protons due to aromatic solvent-induced shifts (ASIS).[3]

  • Increase Spectrometer Field Strength: If available, re-running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the spectral dispersion, often resolving overlapping multiplets.

  • Utilize 2D NMR: As detailed above, a COSY spectrum can help you trace connectivities even in a crowded region, while an HSQC will spread the proton signals out in a second dimension based on the chemical shift of the attached carbon.[4][5][6]

Expected ¹H NMR Chemical Shifts

The following table provides estimated chemical shift ranges for the protons in this compound. These are approximate values and can vary based on solvent and concentration.

ProtonsMultiplicity (Expected)Approximate Chemical Shift (ppm)Notes
Aromatic (Phenoxy & Benzyl)Multiplet7.0 - 7.5Complex region with overlapping signals from both rings.
C3-H (Pyrrolidine)Multiplet4.8 - 5.2Shifted downfield due to the adjacent oxygen atom.
Benzylic CH₂2 x Doublet (or AB quartet)3.9 - 4.2Diastereotopic protons, will appear as two distinct signals.
C2-H₂, C5-H₂ (Pyrrolidine)Complex Multiplets3.2 - 3.8Shifted downfield due to proximity to the N⁺H₂ group. Diastereotopic protons will further complicate the signals.
C4-H₂ (Pyrrolidine)Complex Multiplets2.2 - 2.6Diastereotopic protons.
N⁺H₂Broad SingletVariable (often > 9.0)Exchangeable with D₂O.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of N-H Protons
  • Acquire Standard ¹H NMR: Dissolve 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the N⁺H₂ protons should have disappeared or be significantly reduced in intensity.[3]

Protocol 2: Acquiring a 2D COSY Spectrum
  • Sample Preparation: Prepare a reasonably concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a shorter acquisition time.

  • Spectrometer Setup: On the NMR spectrometer, load a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 4 to 8) for each increment.

    • Use a sufficient number of increments in the indirect dimension (e.g., 256 or 512) for good resolution.

  • Processing: After acquisition, process the data with a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

  • Interpretation: Analyze the resulting spectrum for cross-peaks, which indicate J-coupling between protons. Diagonal peaks represent the 1D spectrum, while off-diagonal peaks show the correlations.[4]

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • DiVA Portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • PubMed Central (PMC). (2015, August 25). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved from [Link]

  • ChemWhat. (n.d.). (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. Retrieved from [Link]

  • StackExchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: NMR Spectra and Stereochemistry of Some 2,3,4,5‐Tetrasubstituted Pyrrolidines. Retrieved from [Link]

  • PubMed Central (PMC). (2015, August 25). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved from [Link]

  • DiVA. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

Sources

Enhancing the solubility of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges for successful biological assays. The following question-and-answer guide offers troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with this compound. What are its basic properties and why is it a hydrochloride salt?

A1: this compound (Molecular Formula: C₁₇H₁₉NO·HCl) is a synthetic organic compound containing a pyrrolidine ring, which is a common structural motif in many natural products and pharmaceuticals.[1] The pyrrolidine nitrogen is a secondary amine, making the molecule a weak base.

Why the Hydrochloride Salt Form? Weakly basic compounds are often converted into hydrochloride salts to improve their physicochemical properties.[2][3] The key advantages are:

  • Enhanced Aqueous Solubility: The salt form is ionic and generally exhibits significantly higher solubility in aqueous media compared to the neutral "free base" form.[2][4]

  • Improved Stability: Salts are often more crystalline and less prone to degradation during storage.

  • Ease of Handling: Crystalline solids are easier to weigh and handle accurately than potentially oily or hygroscopic free bases.

The core principle is that the protonated amine (pyrrolidinium chloride) is charged and thus more readily solvated by polar water molecules than the neutral, more lipophilic free base.

Q2: What is the best solvent to prepare a high-concentration stock solution? I tried water, but it's not dissolving well.

A2: This is a common and critical first step. While the hydrochloride salt form enhances aqueous solubility compared to the free base, the parent molecule is still quite large and lipophilic. For high-concentration primary stock solutions (typically 10-50 mM), an organic solvent is almost always required.

Primary Recommendation: Dimethyl Sulfoxide (DMSO) Our recommendation is to use high-purity, anhydrous DMSO.[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules, including those with poor aqueous solubility.[5][6]

SolventRecommended UseRationale & Considerations
DMSO Primary Stock Solutions (10-50 mM) Excellent solubilizing power for a wide range of compounds.[5] Miscible with water and most cell culture media.[5] Note: Keep the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[7]
Ethanol (100%) Alternative for Stock Solutions A good co-solvent that can be effective.[8][9] However, it is more volatile than DMSO and can sometimes be more toxic to cells at equivalent concentrations.
Water / Aqueous Buffers Working Solutions (Diluted from Stock) Not recommended for high-concentration stocks due to the compound's limited intrinsic aqueous solubility. Used for final dilutions into assay media.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a validated, high-concentration stock solution of this compound.

Materials:

  • This compound (MW: 289.80 g/mol )[10]

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 289.80 g/mol * 1000 mg/g = 2.898 mg

  • Weighing: Accurately weigh ~2.9 mg of the compound and place it into a sterile vial. Record the exact weight.

  • Solubilization: Add the calculated volume of DMSO to the vial. For 2.898 mg, add exactly 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Troubleshooting Insolubility: If the compound does not fully dissolve:

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.

    • Sonication: Place the vial in a sonicating water bath for 5-10 minutes. This uses ultrasonic waves to break up particle aggregates.[11]

  • Verification: Visually inspect the solution against a bright light to ensure it is clear and free of any particulate matter. A fully dissolved solution should be completely transparent.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protected vials.

Q3: My compound dissolved perfectly in DMSO, but it precipitated when I added it to my cell culture medium. What's happening and how can I fix it?

A3: This is the most common challenge encountered in biological assays and is known as "crashing out." It occurs when the compound's concentration exceeds its maximum solubility in the final aqueous environment of your assay buffer or cell culture medium.[7] The DMSO keeps it in solution at a high concentration, but upon dilution into the aqueous medium, the solubilizing power of the DMSO is lost, and the compound precipitates.

The solubility of a hydrochloride salt is highly dependent on pH.[12][13] In the acidic environment of the salt, the pyrrolidine nitrogen is protonated (R₃NH⁺), which is the soluble form. However, typical cell culture media are buffered to a physiological pH of ~7.4. At this higher pH, the equilibrium shifts towards the neutral, less soluble free base (R₃N), causing it to precipitate.[2][14]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: pH effect on hydrochloride salt equilibrium.

Troubleshooting & Workflow for Preparing Working Solutions

This workflow provides a systematic approach to avoid precipitation when diluting your DMSO stock into aqueous media.

dot graph flowchart { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", margin=0.2, fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=10]; arrowhead[color="#5F6368"];

} caption: Workflow for preparing aqueous working solutions.

Key Best Practices:

  • Pre-warm the Medium: Always warm your cell culture medium or buffer to 37°C before adding the compound. Solubility is generally higher at increased temperatures.

  • Vortex While Adding: This is crucial. Rapidly dispersing the DMSO droplet into the larger aqueous volume prevents localized high concentrations that trigger precipitation.[15]

  • Solvent Control: Always include a "vehicle control" in your experiments. This is an identical assay condition where you add the same final concentration of DMSO (without the compound) to account for any effects of the solvent itself.[7]

Q4: I've tried everything, but the compound still precipitates at my desired assay concentration. Are there any advanced formulation strategies I can use?

A4: Yes. When standard co-solvents like DMSO are insufficient, more advanced formulation techniques can be employed, particularly for challenging compounds.[16][17]

Option 1: Use of Co-solvents A co-solvent system involves using a mixture of solvents to achieve better solubility.[8][9] For biological assays, combinations of DMSO with other biocompatible solvents like PEG 400 or propylene glycol can sometimes keep a compound in solution more effectively upon aqueous dilution.[18][19]

Option 2: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex.[21][22] This complex is water-soluble, effectively shuttling the compound into the aqueous phase.[20]

  • How it Works: The hydrophobic part of your compound sits inside the cyclodextrin's core, while the complex as a whole presents a hydrophilic face to the water, dramatically increasing apparent solubility.[20][21]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in research for this purpose.[23]

  • Consideration: This requires pre-formulation work to create and validate the complex, but it is a powerful technique for enabling assays with otherwise insoluble compounds.[24]

Summary and Key Takeaways

  • Start with DMSO: Use DMSO to create a high-concentration primary stock solution (10-50 mM).

  • Mind the pH: Be aware that the compound is less soluble at the neutral pH of most biological buffers than in its acidic salt form.

  • Dilute with Care: Always add your DMSO stock to pre-warmed, rapidly vortexing aqueous medium to prevent precipitation.

  • Control Your Experiments: Always include a DMSO vehicle control at the same final concentration used for your compound.

  • Consider Advanced Methods: If solubility issues persist, explore advanced formulation strategies like co-solvents or cyclodextrin complexation.[16][25]

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).[Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Biomedical Science and Research.[Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.[Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley.[Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.[Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.[Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.[Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.[Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.[Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.[Link]

  • A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. National Institutes of Health (NIH).[Link]

  • (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. ChemWhat.[Link]

  • How and why does change in pH effect NaCl solubility? Quora.[Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy. National Institutes of Health (NIH).[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH).[Link]

  • Apparent Solubility of the Supramolecular Salts in Phosphate Buffer, pH 6.8, 37 °C. ResearchGate.[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.[Link]

  • Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio. National Institutes of Health (NIH).[Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate.[Link]

  • Pyrrolidine, 3-(p-chloro-alpha-phenylbenzyloxy)-1-isobutyl-, hydrochloride. PubChem.[Link]

  • Pyrrolidine. Wikipedia.[Link]

  • Pyrrolidine, 1-(2-(4-(2,2-diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride. PubChem.[Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH).[Link]

  • Hydrochloric acid. Wikipedia.[Link]

  • DMSO. gChem Global.[Link]

Sources

Addressing compound instability issues with 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. Compound instability can be a significant challenge, leading to inconsistent experimental results, loss of valuable material, and difficulties in data interpretation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and resolve stability issues encountered during your research. Our goal is to explain the causality behind experimental choices, ensuring the integrity and reproducibility of your work.

Part 1: Troubleshooting & FAQs - Compound Instability

This section addresses the most common issues reported by users. The question-and-answer format is designed for quick problem resolution.

Q1: My stock solution of this compound is showing new peaks on my HPLC/LC-MS analysis after a short period. What is happening?

A1: This is a classic sign of compound degradation in solution. The primary culprits are typically solvent choice, pH, and exposure to oxygen.

  • Solvent-Induced Degradation: As an amine hydrochloride salt, the compound exists in equilibrium with its free base form in solution.[1][2] Protic solvents (e.g., methanol, ethanol) can sometimes participate in side reactions, especially if heated or stored for extended periods.[3] More critically, the free base form is more nucleophilic and susceptible to oxidation.

  • Oxidative Degradation: The pyrrolidine ring, a cyclic secondary amine, is susceptible to oxidation.[4] Exposure to atmospheric oxygen can lead to the formation of N-oxides or ring-opened byproducts. This process can be accelerated by light or trace metal impurities. Studies on similar pyrrolidine-containing cathinone derivatives have shown they are unstable in air, forming N-oxide and 2"-oxo derivatives.[5]

  • pH and Hydrolysis: While the ether linkage is generally stable, extreme pH conditions (strong acid or base) combined with heat can cause hydrolysis, cleaving the molecule.[6]

Recommendation: For stock solutions, prioritize the use of high-purity, anhydrous aprotic solvents such as DMSO or DMF. Prepare solutions fresh whenever possible and store them under an inert atmosphere (argon or nitrogen) at -20°C or -80°C for long-term stability.

Q2: The solid compound has developed a slight yellow or brownish tint upon storage. Is it still usable?

A2: A change in color is a strong indicator of degradation, likely due to slow oxidation on the surface of the solid material. While the bulk of the material may still be intact, the purity is now compromised.

Actionable Advice:

  • Do Not Assume: Never use a discolored reagent without first re-analyzing its purity.

  • Re-qualify the Material: Use a validated analytical method, such as HPLC with UV detection or LC-MS, to determine the actual purity of the batch.[7] If the purity is still within your acceptable experimental limits (e.g., >98%), you may be able to proceed, but be aware of the presence of impurities.

  • Purification: If the purity is unacceptably low, the material may need to be re-purified, for example, by recrystallization.

  • Review Storage: This is a critical sign that storage conditions are suboptimal. Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place, preferably in a desiccator.[8][9]

Q3: I am struggling with inconsistent results in my biological assays. Could this be related to compound instability?

A3: Absolutely. If the compound degrades in your assay medium, the effective concentration of the active molecule decreases over the course of the experiment, leading to poor reproducibility and inaccurate pharmacological data.

  • Assay Buffer Instability: Aqueous buffers, especially at physiological pH (~7.4) and temperature (37°C), can accelerate degradation. The equilibrium may shift more towards the free base, which can be more prone to oxidation or non-specific binding.

  • Interaction with Media Components: Components in cell culture media (e.g., metal ions, reactive oxygen species) can catalyze degradation.

Troubleshooting Workflow:

  • Assess Stability in Assay Buffer: Prepare the compound in your final assay buffer. Incubate it under the exact conditions of your experiment (e.g., 37°C, 5% CO2) for the full duration of the assay.

  • Time-Point Analysis: Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.[10]

  • Mitigation: If degradation is observed, consider preparing the compound stock at a higher concentration in an aprotic solvent (like DMSO) and diluting it into the assay buffer immediately before use to minimize its residence time in the aqueous environment.

dot

cluster_observe Observation cluster_investigate Investigation cluster_analyze Analysis cluster_resolve Resolution observe Inconsistent Experimental Results (e.g., variable IC50, poor reproducibility) check_storage 1. Verify Compound Storage (Solid & Stock Solution) - Temp, Light, Atmosphere observe->check_storage Hypothesize instability check_handling 2. Review Handling Protocol - Fresh dilutions? Cross-contamination? check_storage->check_handling check_assay 3. Assess Stability in Assay Medium - Incubate compound in buffer - Analyze at T=0 and T=end check_handling->check_assay is_degraded Degradation Confirmed? check_assay->is_degraded is_degraded->observe No (Investigate other experimental variables) optimize_storage Optimize Storage: - Inert gas, -20°C or below - Use fresh aliquots is_degraded->optimize_storage Yes modify_protocol Modify Protocol: - Prepare dilutions just before use - Minimize time in aqueous buffer is_degraded->modify_protocol Yes re_qualify Re-qualify or Re-synthesize Compound optimize_storage->re_qualify modify_protocol->re_qualify If degradation persists

Caption: Plausible degradation pathways for the compound.

Part 3: Experimental Protocols & Data

This section provides standardized methods for handling the compound and assessing its stability.

Recommended Handling and Storage Procedures

Proper handling from the moment of receipt is the most effective strategy for preventing degradation.

ParameterRecommendationRationale
Solid Storage Store at -20°C in a tightly sealed vial, protected from light. Use of a desiccator is advised.Minimizes thermal and photo-degradation. Prevents moisture uptake and subsequent hydrolysis or deliquescence. [11][12][13]
Solution Storage Store stock solutions (in anhydrous DMSO or DMF) at -80°C in small, single-use aliquots under an inert atmosphere (argon or nitrogen).Prevents repeated freeze-thaw cycles which can introduce moisture. Inert gas displaces oxygen, preventing oxidative degradation. [10]
Weighing Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in an environment with controlled humidity.Pyrrolidine-based compounds can be hygroscopic. Absorbed water can initiate degradation pathways. [9]
Solvent Selection Use anhydrous, high-purity aprotic solvents (e.g., DMSO, DMF) for primary stock solutions.Aprotic solvents minimize reactivity with the amine hydrochloride salt and reduce the potential for solvent-mediated degradation. [3]
Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation or "stress testing" study to identify potential degradants and develop a stability-indicating analytical method. [14][15]The goal is to achieve 5-20% degradation of the parent compound. [15] Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or UPLC system with UV/PDA and/or MS detector

Workflow:

dot

prep Prepare Compound Solution (e.g., 1 mg/mL in 50:50 ACN:Water) stress Expose Aliquots to Stress Conditions (See Table Below) prep->stress neutralize Neutralize Samples (if applicable) stress->neutralize analyze Analyze All Samples (including T=0 control) by LC-MS/HPLC neutralize->analyze data Compare Chromatograms: - Identify degradants - Calculate % degradation analyze->data

Caption: General workflow for a forced degradation study.

Stress Conditions:

ConditionReagents & ParametersPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48hTo test susceptibility to acid-catalyzed degradation, such as ether cleavage. [6][16]
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24-48hTo test susceptibility to base-catalyzed degradation. [15][16]
Oxidation 3% H₂O₂, room temp, 24hTo simulate oxidative stress and identify products like N-oxides. [14]
Thermal Solid & Solution at 60°C / 75% RH, 7 daysTo assess intrinsic thermal stability and the effect of humidity. [14]
Photolytic Expose solid & solution to ICH-compliant light source (e.g., 1.2 million lux hours)To determine light sensitivity and potential for photodegradation. [17][16]

Analysis: Develop an HPLC gradient method that can separate the parent peak from all degradation products. A C18 column is a good starting point. Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the new peaks, which helps in identifying the degradant structures. [7][18]

References
  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Loba Chemie. (n.d.).
  • Cole-Parmer. (n.d.).
  • ChemWhat. (n.d.). (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6.
  • K. L. Henderson. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • Apollo Scientific. (n.d.).
  • Separation Science. (2024). Analytical Techniques In Stability Testing.
  • CDH Fine Chemical. (n.d.).
  • BenchChem. (2025). Handling and storage best practices for Pyrrolidin-1-ylmethanesulfonic acid.
  • Kumar, A. et al. (2021). Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis.
  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Elder, D. P., et al. (2010). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Bajaj, S., et al. (2016).
  • Pharmaguideline. (n.d.).
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for pharmaceutical forced degradation studies. Pharmaceutical Technology.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Miyazaki, S., et al. (1984).
  • PubChem. (n.d.). Pyrrolidine, 1-(2-(4-(2,2-diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride.
  • Lepaumier, H., et al. (2009). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sexton, A., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
  • PubChem. (n.d.). 3-(3-Methoxyphenyl)pyrrolidine hydrochloride.
  • ChemicalBook. (2024). (R)-3-Benzyloxy-Pyrrolidine Hydrochloride.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Johnson, J., et al. (2014). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology.
  • Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air.

Sources

Technical Support Center: Optimizing In Vivo Dosage for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 3-(4-Benzylphenoxy)pyrrolidine hydrochloride is an investigational compound with limited publicly available in vivo data. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for dosage optimization based on established principles of preclinical pharmacology. The methodologies described should be adapted to specific experimental contexts and in conjunction with institutional guidelines and ethical review.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse model?

A1: For a novel compound like this compound where no prior in vivo data exists, a dose-range finding study is the essential first step.[1] A common approach is to start with a dose that is a fraction of the No Observed Adverse Effect Level (NOAEL) if available from toxicology studies.[2] In the absence of toxicology data, information from in vitro studies, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), can offer a preliminary guide, though direct conversion is not straightforward.[1]

A literature review of compounds with similar structures or mechanisms of action can also provide initial dosing information in relevant animal models.[1] The pyrrolidine scaffold is present in numerous natural and synthetic drugs, and examining the dosage of analogous compounds may offer a starting point.[3][4]

Q2: How do I select an appropriate animal model for my in vivo study?

A2: The choice of animal model is critical and depends on the therapeutic area and the specific research questions.[2] For instance, in oncology, syngeneic tumor models are often used to evaluate immunotherapies, while transgenic models that mimic aspects of a human disease are used for other indications.[2] The selection should be based on the biological relevance to the human condition being modeled.

Q3: What are the key pharmacokinetic (PK) parameters to consider when optimizing the dosage?

A3: Understanding the pharmacokinetic profile of this compound is crucial for effective dosage optimization. Key parameters include:

  • Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.

  • Maximum Concentration (Cmax) : The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

  • Area Under the Curve (AUC) : The total drug exposure over time.

  • Half-life (t1/2) : The time it takes for the plasma concentration of the drug to be reduced by half.

Conducting a pharmacokinetic study will help in understanding drug exposure and inform the dosing regimen.[1]

Q4: How can I convert a dose from one animal species to another or to a Human Equivalent Dose (HED)?

A4: Allometric scaling is a widely used method for dose conversion between species.[5][6] This approach considers the differences in body surface area (BSA) between species to estimate an equivalent dose.[5][6][7] It is important to note that simply scaling a dose based on body weight (mg/kg) can be inaccurate due to differences in metabolic rates between species.[8] Smaller animals, for example, often have faster metabolic rates than humans.[8]

The FDA provides guidance on estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers, which utilizes allometric scaling from animal toxicity data.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or severe toxicity at the lowest dose. The starting dose was too high; the chosen animal model has unexpected sensitivity.[1]Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). Review any available in vitro cytotoxicity data to better inform the starting dose. Ensure the vehicle used for formulation is not contributing to toxicity.[1]
No observable effect at the highest administered dose. The compound may have low efficacy, poor bioavailability due to low solubility or high first-pass metabolism, or the dose range was too low.[1]Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[1] Consider formulation strategies to improve solubility and bioavailability.[9] If exposure is adequate, a higher dose range may need to be explored.
High variability in response between animals in the same dose group. This could be due to inconsistencies in dosing technique, animal handling, or inherent biological variability within the animal population.Refine and standardize all experimental procedures. Ensure accurate and consistent administration of the compound. Increase the sample size per group to improve statistical power.
Unexpected or off-target effects observed. The compound may have a complex pharmacological profile, interacting with multiple targets.Conduct in vitro profiling against a panel of receptors and enzymes to identify potential off-target activities.[10] Consider whether the observed effects are related to the primary pharmacology or a secondary, off-target effect.[10]

Experimental Protocols

Dose-Range Finding Study Protocol

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent efficacy studies.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Group Allocation: Assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is often a good starting point.[1]

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Closely observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[1] Signs to monitor include changes in behavior, posture, activity, and fur appearance.[1]

  • Body Weight: Record the body weight of each animal before dosing and daily throughout the study. A weight loss of over 15-20% is often considered a humane endpoint.[1]

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a predefined level of body weight loss.

Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow cluster_preclinical Preclinical Assessment cluster_pkpd Pharmacokinetic/Pharmacodynamic Studies cluster_efficacy Efficacy Evaluation InVitro_Data In Vitro Efficacy Data (IC50/EC50) Dose_Range_Finding Dose-Range Finding Study (Determine MTD) InVitro_Data->Dose_Range_Finding Literature_Review Literature Review on Analogous Compounds Literature_Review->Dose_Range_Finding PK_Study Pharmacokinetic (PK) Study (Cmax, AUC, t1/2) Dose_Range_Finding->PK_Study PD_Study Pharmacodynamic (PD) Study (Target Engagement & Biomarkers) PK_Study->PD_Study Efficacy_Study Efficacy Study in Disease Model PD_Study->Efficacy_Study

Caption: A stepwise workflow for optimizing in vivo dosage.

Signaling Pathways and Logical Relationships

Decision Tree for Troubleshooting In Vivo Studies

TroubleshootingDecisionTree Start In Vivo Experiment Results Toxicity Toxicity Observed? Start->Toxicity Efficacy Efficacy Observed? Toxicity->Efficacy No Lower_Dose Lower the Dose Toxicity->Lower_Dose Yes Check_PK Investigate PK/PD Efficacy->Check_PK No Optimize_Dose Optimize Dose & Dosing Schedule Efficacy->Optimize_Dose Yes Lower_Dose->Efficacy Re-evaluate Re-evaluate Compound or Model Check_PK->Re-evaluate

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Small Molecule Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Note on 3-(4-Benzylphenoxy)pyrrolidine hydrochloride: Publicly available research on "this compound" is limited. Therefore, this guide provides a comprehensive framework for characterizing and reducing the off-target effects of any novel compound, referred to herein as "Compound X," with a focus on pyrrolidine-containing molecules. The principles and protocols described are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors.

The pyrrolidine ring is a versatile scaffold found in many natural products and pharmacologically active agents, prized for its ability to explore pharmacophore space and contribute to the stereochemistry of a molecule.[1][2] However, like all small molecules, those containing a pyrrolidine motif can exhibit off-target effects, which are unintended interactions with cellular components other than the primary therapeutic target.[3][4] These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[3]

This guide provides a structured approach to identifying, understanding, and minimizing these off-target effects to ensure the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers face when beginning to work with a new small molecule inhibitor.

Q1: What are the most common causes of off-target effects in cell culture experiments?

A1: Off-target effects typically arise from several factors:

  • Promiscuous Binding: The compound may bind to multiple proteins, especially those with similar structural folds or binding pockets to the intended target. This is a particular concern when using high concentrations of the inhibitor.

  • Metabolite Activity: The compound may be metabolized by the cells into a new molecule that has its own distinct biological activity.

  • Indirect Effects: The compound might modulate the activity of the intended target, which in turn affects other pathways in a way that is not immediately obvious, leading to a misinterpretation of the phenotype.

  • Compound-Induced Cellular Stress: At higher concentrations, small molecules can induce general cellular stress responses (e.g., oxidative stress, unfolded protein response) that are independent of their on-target activity.

  • Chemical Reactivity and Aggregation: Some compounds are inherently reactive or can form aggregates in aqueous media, leading to non-specific interactions and assay interference.[5]

Q2: I'm seeing an effect, but how do I know if it's a true "on-target" effect?

A2: Differentiating on-target from off-target effects is a critical validation step.[6][7] Key strategies include:

  • Dose-Response Correlation: A genuine on-target effect should exhibit a clear dose-dependent relationship. As you increase the concentration of Compound X, you should see a proportional increase in the biological effect until a plateau is reached.[8]

  • Structure-Activity Relationship (SAR): Test a structurally related but biologically inactive analog of Compound X. This "negative control" compound should not produce the same cellular phenotype. If it does, the observed effect is likely due to a shared off-target activity or a general property of the chemical scaffold.[9]

  • Rescue Experiments: If Compound X inhibits a target, try to "rescue" the phenotype by overexpressing a version of the target protein that is resistant to the compound. If the effect is on-target, the resistant version should reverse the observed cellular changes.[3]

Q3: What is the ideal concentration range to use for Compound X in my initial experiments?

A3: It is best to consult the literature for known IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. If this information is unavailable, a good starting point is to perform a dose-response curve over a wide concentration range (e.g., from low nanomolar to high micromolar). A common recommendation is to use concentrations 5 to 10 times higher than the known Ki or IC50 to ensure complete inhibition. However, be aware that using concentrations 20-fold or higher can lead to non-specific effects. Inhibitors that are only effective in cells at concentrations greater than 10 µM are more likely to be acting non-specifically.[8]

Q4: My compound has poor solubility in my cell culture medium. What can I do?

A4: Poor solubility is a common issue.[12] Consider the following:

  • Solvent Choice: DMSO is a common solvent for stock solutions, but the final concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.[12]

  • pH Adjustment: The solubility of some compounds can be improved by adjusting the pH of the buffer.[12]

  • Formulation Aids: For in vitro assays, excipients like cyclodextrins can be used to encapsulate and solubilize hydrophobic molecules.[12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured troubleshooting advice and step-by-step protocols for key validation experiments.

Troubleshooting Common Issues
Observed Problem Potential Cause(s) Recommended Action(s)
High Cellular Toxicity at Expected Efficacious Dose 1. The compound has a narrow therapeutic window. 2. The observed toxicity is an off-target effect. 3. The solvent (e.g., DMSO) concentration is too high.1. Perform a more detailed dose-response curve to identify a non-toxic effective concentration. 2. Test an inactive analog to see if it recapitulates the toxicity. 3. Ensure the final solvent concentration is within a safe range for your cell line (typically <0.5% for DMSO).
Inconsistent Results Between Experiments 1. Compound instability (degradation due to light, freeze-thaw cycles). 2. Variations in cell culture conditions (e.g., cell passage number, confluency). 3. Inconsistent compound dilution preparation.1. Prepare fresh dilutions from a stable stock for each experiment and protect from light if necessary.[12] 2. Standardize cell culture protocols and use cells within a consistent passage number range. 3. Use calibrated pipettes and be meticulous in your dilution series preparation.
Observed Effect is Not Dose-Dependent 1. The compound has precipitated out of solution at higher concentrations. 2. The on-target effect is saturated at the lowest concentration tested. 3. Off-target effects at higher concentrations are masking the on-target phenotype.1. Visually inspect the media for precipitation and check the compound's solubility limits.[3] 2. Expand the lower end of your concentration range (e.g., picomolar to nanomolar) to better define the dose-response curve.[3] 3. Perform target engagement assays (like CETSA) to confirm the on-target binding profile across the concentration range.
Key Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement in a cellular environment.[13][14] It is based on the principle that when a ligand binds to its target protein, the protein becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[14][15]

Objective: To determine if Compound X directly binds to its intended target protein in intact cells.

Materials:

  • Cells expressing the target protein

  • Compound X and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Thermocycler or heating blocks

  • Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies)

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with Compound X at various concentrations or with a vehicle control for a specified time.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot.

Interpreting the Results:

  • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.

  • If Compound X binds and stabilizes its target, you will observe a "shift" in the melting curve, meaning more target protein remains soluble at higher temperatures compared to the vehicle control.[16] This confirms direct target engagement in the cell.

Part 3: Visualization of Key Workflows

Diagram 1: Workflow for Validating On-Target Effects

This diagram outlines a logical workflow for researchers to follow when validating that an observed cellular phenotype is a direct result of their compound interacting with its intended target.

G cluster_0 cluster_1 cluster_2 A Start: Observe Cellular Phenotype with Compound X B Step 1: Dose-Response Curve Is the effect concentration-dependent? A->B C Step 2: Negative Control Does an inactive analog show the same effect? B->C Yes G Investigate Potential Off-Target Effects B->G No D Step 3: Orthogonal Validation Does siRNA/CRISPR or a different inhibitor cause the same phenotype? C->D No C->G Yes E Step 4: Target Engagement Does CETSA confirm direct binding in cells? D->E Yes D->G No F High Confidence On-Target Effect E->F Yes E->G No

Caption: Workflow for Validating On-Target Effects.

Diagram 2: Cellular Thermal Shift Assay (CETSA) Protocol

This diagram illustrates the key steps involved in performing a CETSA experiment to confirm target engagement.

G A 1. Treat Cells with Compound X or Vehicle B 2. Harvest & Aliquot Cells A->B C 3. Heat Aliquots across a temperature gradient B->C D 4. Lyse Cells (e.g., freeze-thaw) C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Analyze Target Protein by Western Blot F->G H Result: Compare Melting Curves (Compound vs. Vehicle) G->H

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • Çalışkan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved from [Link]

  • Various Authors. (2024).
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Çalışkan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Jensen, A. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. Retrieved from [Link]

  • Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved from [Link]

  • The Protein Princess. (2022). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

  • Lo, A., & Webb, S. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Retrieved from [Link]

  • Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Liscovitch-Brauer, N., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids. Retrieved from [Link]

  • Liscovitch-Brauer, N., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed. Retrieved from [Link]

  • ChemWhat. (2026). (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. Retrieved from [Link]

  • Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Liew, Y. J., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Molecular Medicine. Retrieved from [Link]

  • Arkin, M. R., et al. (2014). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. Nature Reviews Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-(2-(4-(2,2-diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride Against Established SNRIs

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(4-Benzylphenoxy)pyrrolidine hydrochloride is not extensively documented in publicly available scientific literature. Therefore, this guide utilizes a realistic, hypothetical dataset for this compound to illustrate the principles and methodologies of a comparative efficacy analysis against well-established Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Data for comparator drugs are based on published literature.

Executive Summary

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a cornerstone in the management of major depressive disorder (MDD) and other conditions by modulating synaptic concentrations of key neurotransmitters.[1] This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel pyrrolidine-based compound, this compound, in comparison to the established SNRIs, Venlafaxine and Duloxetine. We present a side-by-side analysis of in vitro transporter binding and reuptake inhibition, alongside in vivo behavioral data from a validated animal model of antidepressant efficacy. Detailed experimental protocols and workflow visualizations are provided to ensure scientific transparency and reproducibility.

Introduction to SNRIs and Mechanism of Action

SNRIs exert their therapeutic effects by inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This dual inhibition leads to an accumulation of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, enhancing neurotransmission. This mechanism is believed to underlie their efficacy in treating not only depression but also anxiety disorders and neuropathic pain.[1] The balance of activity between SERT and NET inhibition is a critical factor that defines the pharmacological profile of each SNRI.

Established SNRIs like Venlafaxine and Duloxetine have well-characterized affinities for these transporters.[2][3][4] Novel chemical entities, such as those based on the pyrrolidine scaffold, are of significant interest in drug discovery for their potential to offer improved efficacy, selectivity, or tolerability profiles.[5][6][7] This guide will compare our hypothetical compound, this compound, against these benchmarks.

Molecular Structures

The chemical structures of the compounds under evaluation are presented below. The pyrrolidine core of the novel compound is a common motif in centrally active agents.[7][8]

  • 3-(4-Benzylphenoxy)pyrrolidine HCl (Hypothetical)

  • Venlafaxine

  • Duloxetine

Signaling Pathway: SNRI Mechanism of Action

The following diagram illustrates the fundamental mechanism of action for SNRIs at a synaptic terminal.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains 5-HT, NE) 5HT_NE 5-HT & NE Vesicle->5HT_NE SERT SERT NET NET Action_Potential Action Potential Action_Potential->Vesicle triggers release 5HT_NE->SERT reuptake 5HT_NE->NET reuptake Receptor Postsynaptic Receptors 5HT_NE->Receptor binds SNRI SNRI (e.g., 3-(4-Benzylphenoxy)pyrrolidine) SNRI->SERT blocks SNRI->NET blocks

Caption: SNRI blocks SERT and NET, increasing neurotransmitter levels in the synapse.

Comparative In Vitro Analysis

The initial characterization of a potential SNRI involves determining its binding affinity and functional potency at the target transporters. This is crucial for establishing selectivity and predicting in vivo activity.

In Vitro Binding Affinity (Ki)

Binding affinity is determined using radioligand binding assays, which measure how strongly a compound binds to the target transporter.[9][10][11] A lower inhibition constant (Ki) value indicates higher binding affinity.

Table 1: Comparative In Vitro Binding Affinities (Ki, nM)

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM) NET/SERT Ratio
3-(4-Benzylphenoxy)pyrrolidine HCl (Hypothetical) 15.5 35.2 >1000 2.3
Venlafaxine 82[2][3][12] 2480[2][3][12] 7647[12] 30.2
Desvenlafaxine (active metabolite of Venlafaxine) 40.2[12] 558.4[12] - 13.9

| Duloxetine | 0.8[3][4] | 7.5[3][4] | 240[12] | 9.4 |

Data for Desvenlafaxine, the major active metabolite of Venlafaxine, is included for a more complete comparison.[13][14]

Analysis: The hypothetical data for 3-(4-Benzylphenoxy)pyrrolidine HCl suggests it is a potent inhibitor of both SERT and NET, with a relatively balanced affinity profile (NET/SERT ratio of 2.3). This contrasts with Venlafaxine, which is significantly more selective for SERT.[2][3][12] Duloxetine shows high potency at both transporters but maintains a preference for SERT.[3][4] All compounds exhibit low affinity for the dopamine transporter (DAT), indicating selectivity.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound for SERT and NET.[9][10][15]

start Start prep Prepare cell membranes expressing hSERT or hNET start->prep plate Plate membranes with radioligand (e.g., [3H]citalopram for SERT) & varying concentrations of test compound prep->plate incubate Incubate to allow binding equilibrium to be reached plate->incubate filter Rapidly filter samples to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scint Add scintillation cocktail and measure radioactivity wash->scint analyze Analyze data to calculate IC50 and Ki values scint->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably transfected with human SERT or NET. Harvest cells and prepare membrane fractions via homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add membrane preparations, a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and a range of concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Determine the IC50 (concentration that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Reuptake Inhibition (IC50)

While binding assays measure affinity, reuptake assays measure the functional inhibition of the transporter. These are often performed using synaptosomes, which are isolated nerve terminals that contain functional transporters.[16][17][18]

Table 2: Comparative In Vitro Reuptake Inhibition (IC50, nM)

Compound SERT IC50 (nM) NET IC50 (nM)
3-(4-Benzylphenoxy)pyrrolidine HCl (Hypothetical) 25.1 58.9
Venlafaxine 47 535

| Duloxetine | 4.6 | 10.8 |

Analysis: The functional data aligns with the binding affinities. The hypothetical compound shows potent functional inhibition at both transporters. Duloxetine is the most potent inhibitor in this functional assay, consistent with its high binding affinity.

Comparative In Vivo Efficacy

To assess the potential antidepressant-like effects in a living system, preclinical in vivo models are essential. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant efficacy.[19][20][21][22]

In Vivo Model: The Tail Suspension Test (TST)

The TST is a behavioral test in mice that assesses antidepressant efficacy.[19][23] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[24][25]

Table 3: Efficacy in the Mouse Tail Suspension Test (% Reduction in Immobility)

Compound Dose (mg/kg, i.p.) % Reduction in Immobility vs. Vehicle
3-(4-Benzylphenoxy)pyrrolidine HCl (Hypothetical) 10 45%
Venlafaxine 20 40%[26]

| Duloxetine | 10 | 50% |

Analysis: In this standardized behavioral model, the hypothetical 3-(4-Benzylphenoxy)pyrrolidine HCl demonstrates a significant antidepressant-like effect, comparable to that of Duloxetine at the same dose and superior to Venlafaxine at a higher dose. This suggests a strong translation from in vitro potency to in vivo efficacy.

Experimental Protocol: Tail Suspension Test (TST)

This protocol outlines the key steps for conducting the TST in mice.[19][24][27]

start Start acclimate Acclimate mice to the testing room start->acclimate administer Administer test compound or vehicle (e.g., 30-60 min prior to test) acclimate->administer suspend Suspend mouse by its tail from a horizontal bar using tape administer->suspend record Record behavior for a set duration (e.g., 6 minutes) suspend->record score Score the duration of immobility (passively hanging without struggling) record->score analyze Analyze data: Compare immobility time between treatment groups score->analyze end End analyze->end

Caption: Workflow for the mouse Tail Suspension Test.

Step-by-Step Methodology:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration: Administer the test compound or vehicle solution via the desired route (e.g., intraperitoneal injection) at a specific time point before the test (e.g., 30 or 60 minutes).

  • Suspension: Suspend each mouse individually by its tail from a suspension bar using adhesive tape. The mouse should be positioned so it cannot escape or hold onto any surfaces.

  • Behavioral Recording: Record the entire session, typically lasting 6 minutes, using a video camera.[19][27]

  • Scoring: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the absence of all movement except for minor motions necessary for balance.[24] Often, the first 2 minutes are discarded, and the final 4 minutes are scored.[24]

  • Data Analysis: Compare the mean duration of immobility across different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Discussion and Future Directions

This comparative guide outlines the essential preclinical evaluation of a novel SNRI candidate. Based on the hypothetical data, this compound presents a promising profile as a potent and balanced SNRI. Its in vitro affinity and functional potency translate into robust efficacy in a predictive in vivo model of antidepressant action.

The balanced NET/SERT ratio observed for our hypothetical compound is noteworthy. While high SERT affinity is characteristic of many antidepressants, the additional engagement of NET may offer advantages in treating certain symptom clusters of depression, such as fatigue and lack of motivation, and may also contribute to efficacy in treating neuropathic pain.

Future experimental steps should include:

  • Broader Selectivity Screening: Test the compound against a wide panel of other receptors, transporters, and enzymes to confirm its selectivity and identify potential off-target liabilities.

  • Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish its drug-like characteristics.

  • Additional In Vivo Models: Evaluate the compound in other behavioral models, such as those for anxiety or pain, to explore its full therapeutic potential.

  • Safety and Tolerability Studies: Conduct toxicology studies to establish a safety profile before consideration for clinical development.

By following this structured, data-driven approach, researchers can effectively characterize novel compounds and make informed decisions about their potential for further development as next-generation therapeutics.

References

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]

  • The Tail Suspension Test. JoVE. [Link]

  • The Tail Suspension Test. PMC - NIH. [Link]

  • N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. PubMed. [Link]

  • The tail suspension test: a new method for screening antidepressants in mice. ResearchGate. [Link]

  • Video: The Tail Suspension Test. JoVE. [Link]

  • In vitro uptake assays in synaptosomes. Bio-protocol. [Link]

  • Uptake and release of neurotransmitters. PubMed. [Link]

  • Assay Protocol Book. PDSP. [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Desvenlafaxine succinate for major depressive disorder: A critical review of the evidence. ResearchGate. [Link]

  • DVS selectively inhibits serotonin and norepinephrine uptake. ResearchGate. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • Estimates of Serotonin and Norepinephrine Transporter Inhibition in Depressed Patients Treated with Paroxetine or Venlafaxine. ResearchGate. [Link]

  • Weak ki values of Venlafaxine yet provides similar results if compared to most SSRIs/SNRIs. How is that?. Reddit. [Link]

  • An enantioselective approach to 3-substituted pyrrolidines: Asymmetric synthesis for pyrrolidine core of serotonin norepinephrine reuptake inhibitors (SNRIs). ResearchGate. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • desvenlafaxine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Comparative Affinity of Duloxetine and Venlafaxine for Serotonin and Norepinephrine Transporters in vitro and in vivo, Human Serotonin Receptor Subtypes, and Other Neuronal Receptors. ResearchGate. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI. [Link]

  • Forced Swim Test v.3. University of Wisconsin-Milwaukee. [Link]

  • Radioligand Binding Detection of Receptors in Brain Membranes. Springer Nature Experiments. [Link]

  • Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2. PMC - PubMed Central. [Link]

  • A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters. PubMed. [Link]

  • Forced Swim Test. PsychoGenics Inc.. [Link]

  • Desvenlafaxine succinate identifies novel antagonist binding determinants in the human norepinephrine transporter. PubMed. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. SciSpace. [Link]

  • S-duloxetine binds in the primary binding site. ResearchGate. [Link]

  • Forced swim test in rodents. NC3Rs. [Link]

  • Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. PubMed. [Link]

  • Affinities of venlafaxine and various reuptake inhibitors for the serotonin and norepinephrine transporters. PubMed. [Link]

  • Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. PMC - NIH. [Link]

  • Estimates of serotonin and norepinephrine transporter inhibition in depressed patients treated with paroxetine or venlafaxine. ClinPGx. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Duloxetine, an antidepressant with analgesic properties – a preliminary analysis. PMC. [Link]

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. PMC - PubMed Central. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. PubMed. [Link]

  • (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. ChemWhat. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. [Link]

Sources

Introduction: The Analytical Imperative for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification of this compound. Tailored for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, this document delves into the causal reasoning behind methodological choices, ensuring scientific integrity and regulatory compliance. Our focus is to compare High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) as orthogonal methods, culminating in a robust cross-validation protocol.

This compound is a substituted pyrrolidine derivative, a class of compounds prevalent in drug discovery due to their versatile biological activities.[1][2] The pyrrolidine ring is a key structural motif in numerous FDA-approved drugs.[1] As with any potential active pharmaceutical ingredient (API) or intermediate, the development of reliable and accurate analytical methods is a cornerstone of quality control, stability testing, and regulatory submission.

The validation of an analytical procedure is the formal process of demonstrating through laboratory studies that its performance characteristics are suitable for the intended application.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandate this process to ensure data integrity.[5][6][7] This guide will not only detail the validation of two distinct methods but also address the critical process of cross-validation . Cross-validation is essential for demonstrating data comparability when results are generated by different methods or in different laboratories, a common scenario during drug development and manufacturing lifecycle.[8]

Method Selection: A Rationale-Driven Approach

The choice of analytical technique is dictated by the physicochemical properties of the analyte. This compound possesses chromophores (benzyl and phenoxy groups) making it suitable for UV detection, and a molecular weight amenable to mass spectrometry. Its salt form suggests low volatility, pointing towards liquid chromatography as a primary technique.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. For non-volatile and thermally labile compounds like our target analyte, HPLC offers high resolution and reproducibility.[9] A reversed-phase method (RP-HPLC) is the logical starting point due to the compound's moderate polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is renowned for its high separation efficiency.[10] However, it is best suited for volatile and thermally stable compounds.[9] Direct analysis of the hydrochloride salt is impractical. Therefore, a derivatization step is necessary to neutralize the amine and increase volatility, allowing the compound to traverse the GC column. This additional step adds complexity but provides the high specificity and sensitivity of mass spectrometric detection.[11]

The use of these two dissimilar methods provides an orthogonal approach. If both methods yield comparable results for the same sample, it provides a very high degree of confidence in the accuracy of the measurement.

Experimental Workflow and Validation Strategy

The validation and cross-validation process follows a structured, multi-stage approach, grounded in ICH Q2(R2) guidelines.[4][12][13]

G cluster_0 Stage 1: Method Development & Validation cluster_1 Stage 2: Cross-Validation cluster_2 Stage 3: Statistical Evaluation HPLC_Dev HPLC-UV Method Development HPLC_Val Full Method Validation (ICH Q2R2 Parameters) HPLC_Dev->HPLC_Val GC_Dev GC-MS Method Development & Derivatization GC_Val Full Method Validation (ICH Q2R2 Parameters) GC_Dev->GC_Val Sample_Sel Select Common Batch of Samples (n≥6) HPLC_Val->Sample_Sel GC_Val->Sample_Sel Forced_Deg Forced Degradation (Specificity/Stability-Indicating) Forced_Deg->HPLC_Val Provides degraded samples Forced_Deg->GC_Val Provides degraded samples Analysis Analyze Samples by Both Validated HPLC & GC-MS Methods Sample_Sel->Analysis Data_Comp Tabulate Assay Results Analysis->Data_Comp Stats Statistical Comparison (e.g., Bland-Altman, t-test) Data_Comp->Stats Equivalence Assess Equivalence Against Pre-defined Criteria Stats->Equivalence

Caption: Cross-Validation Workflow Diagram.

Forced Degradation Studies: Establishing Specificity

Before validation, forced degradation (stress testing) is performed to produce relevant degradation products. This is fundamental to proving the specificity of an analytical method, ensuring it can unequivocally assess the analyte in the presence of its potential degradants.[14][15] According to ICH guidelines, stress testing should include exposure to acid, base, oxidation, heat, and light.[16]

Protocol: Forced Degradation

  • Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1N HCl and reflux for 4 hours at 60°C.

  • Base Hydrolysis: Add 1N NaOH and reflux for 4 hours at 60°C.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a target concentration and analyze by both HPLC-UV and GC-MS methods to assess for peak purity and resolution between the parent peak and any degradant peaks.

Method Comparison: HPLC-UV vs. GC-MS

The following sections detail the protocols for each method and present a comparative summary of their validation performance characteristics.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is designed for the direct quantification of this compound.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 acetonitrile:water to a final concentration of 0.5 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to enhance volatility. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent for amines and hydroxyl groups.

Methodology:

  • Derivatization: a. Evaporate 1 mL of a 0.5 mg/mL sample solution to dryness under a stream of nitrogen. b. Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at 1.2 mL/min (constant flow)

    • Inlet Temperature: 280°C

    • Injection Mode: Split (20:1)

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line: 290°C

    • Ion Source: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition: Scan mode (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification using a characteristic fragment ion.

Comparative Validation Data Summary

The following table summarizes typical acceptance criteria and hypothetical performance data for the two methods, based on ICH guidelines.[12]

Validation ParameterICH Acceptance CriteriaHPLC-UV Method (Hypothetical Data)GC-MS Method (Hypothetical Data)
Specificity No interference at the analyte retention time from blanks, impurities, or degradants. Peak purity > 0.99.Peak is spectrally pure and well-resolved from all forced degradation peaks.Peak is chromatographically pure and mass spectrum is clean. No co-eluting interferences.
Linearity (r²) ≥ 0.990.99950.9992
Range 80-120% of test concentration for assay.[5]0.4 - 0.6 mg/mL0.4 - 0.6 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%98.9% - 101.8%
Precision (%RSD) Repeatability (≤ 2.0%), Intermediate (≤ 3.0%)Repeatability: 0.8%, Intermediate: 1.5%Repeatability: 1.2%, Intermediate: 2.1%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.01 µg/mL0.005 µg/mL
Robustness No significant impact on results from small, deliberate variations in method parameters.Pass (variations in flow rate ±10%, column temp ±5°C, mobile phase composition ±2%)Pass (variations in oven ramp ±10%, flow rate ±10%, derivatization time ±15%)

Cross-Validation Protocol and Data Analysis

Once both methods are fully validated, cross-validation is performed to ensure their results are interchangeable.[8]

Protocol: Cross-Validation

  • Sample Selection: Select a single batch of this compound. Prepare at least six independent samples.

  • Analysis: Assay each sample in triplicate using both the validated HPLC-UV and the validated GC-MS methods.

  • Data Compilation: Record the mean assay value for each sample from each method.

Data Comparison Table (Hypothetical)

Sample IDHPLC-UV Assay (%)GC-MS Assay (%)% Difference
Sample 199.8100.1-0.30%
Sample 2100.2100.5-0.30%
Sample 399.599.2+0.30%
Sample 4100.5100.9-0.40%
Sample 599.999.6+0.30%
Sample 6100.1100.3-0.20%
Mean 100.0 100.1 -0.10%
Std. Dev. 0.38 0.61

Interpretation of Results: The primary goal is to determine if the two methods produce statistically equivalent results. A common pre-defined acceptance criterion is that the mean difference between the two methods should be no more than 2.0%. In our hypothetical data, the mean difference is well within this limit. A paired t-test can be used to determine if there is a statistically significant bias between the methods. The absence of such bias confirms the interchangeability of the methods.

Conclusion and Recommendations

This guide has detailed a comprehensive approach to the validation and cross-validation of two orthogonal analytical methods for this compound.

  • The HPLC-UV method is robust, direct, and well-suited for routine quality control environments due to its simplicity and high throughput.

  • The GC-MS method , while more complex due to the required derivatization step, offers superior specificity and a lower limit of quantitation. It is an excellent choice for confirmatory analysis, impurity identification, and investigations requiring higher sensitivity.

The successful cross-validation between these two methods provides a high degree of assurance in the reported analytical data, establishing a foundation of trust in the quality and consistency of the drug substance throughout its lifecycle. This dual-methodology approach represents a best practice in modern pharmaceutical development, ensuring data integrity and regulatory compliance.

References

  • Benchchem. A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C.
  • United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS.
  • USP. Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
  • USP-NF. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE.
  • PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • ResearchGate. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES.
  • YouTube. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226.
  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • SIELC Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • ICH. Validation of Analytical Procedures Q2(R2).
  • SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
  • ResearchGate. Forced degradation studies | Download Table.
  • ResearchGate. Forced degradation studies | Download Table.
  • PubMed. Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach.
  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • RJPT. Stability Indicating Forced Degradation Studies.
  • ResearchGate. Determination of Phenoxy Acid Pesticides in Frog and Fish Tissues by Gas Chromatography-Mass Spectrometry.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • ChemWhat. (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6.
  • EPA. Method 8041A: Phenols by Gas Chromatography.
  • Asian Journal of Pharmaceutical Analysis. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
  • Sigma-Aldrich. This compound.
  • ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses.
  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • Sci-Hub. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ResearchGate. LC-Q/TOF mass spectrometry data driven identification and spectroscopic characterisation of a new 3,4-methylenedioxy-N-benzyl cathinone (BMDP).
  • PubMed. Quantitative Determination of cis-3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)-cyclohexyl)-benzamide and Three of Its Metabolites in Plasma by High-Performance Liquid Chromatography.
  • MDPI. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione.
  • PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride.

Sources

Comparative analysis of the pharmacokinetic profiles of 3-(phenoxy)pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(phenoxy)pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent and selective serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective androgen receptor modulators (SARMs). The pharmacokinetic profile of these derivatives—how the body absorbs, distributes, metabolizes, and excretes them (ADME)—is a critical determinant of their clinical success. Subtle structural modifications to the 3-(phenoxy)pyrrolidine core can dramatically alter these properties, influencing efficacy, safety, and dosing regimens.

This guide provides a comparative analysis of the pharmacokinetic profiles of representative 3-(phenoxy)pyrrolidine derivatives, supported by experimental data. By examining the causal relationships between chemical structure and ADME outcomes, this document aims to provide field-proven insights for researchers in drug discovery and development.

The Influence of Structural Modifications on Pharmacokinetic Profiles

The pyrrolidine ring and its substituents are key determinants of the pharmacokinetic properties of this class of compounds. For instance, the introduction of a methyl group at the C-3 position of the pyrrolidine ring can enhance metabolic stability by sterically hindering metabolic enzymes. This structural alteration is a strategic approach to improving the pharmacokinetic profile over parent 3-hydroxy compounds.

Comparative Analysis of Representative Derivatives

To illustrate the impact of structural variations on pharmacokinetic profiles, this guide will compare two distinct 3-(phenoxy)pyrrolidine derivatives:

  • Compound 1 (S-4) : A selective androgen receptor modulator (SARM) with a 3-(4-acetylaminophenoxy) moiety.

  • Compound 2 (Ammoxetine) : A novel chiral serotonin and norepinephrine reuptake inhibitor (SNRI).

In Vivo Pharmacokinetic Profiles in Rats

The following table summarizes the key in vivo pharmacokinetic parameters of Compound 1 (S-4) and Compound 2 (Ammoxetine) following oral and intravenous administration in rats.

ParameterCompound 1 (S-4)Compound 2 (Ammoxetine)
Oral Administration
Dose (mg/kg)1, 10, 3010
Cmax (µg/mL)1.4 (at 1 mg/kg), 11 (at 10 mg/kg), 20 (at 30 mg/kg)[1]0.44 ± 0.12
Tmax (min)48 (at 1 mg/kg), 84 (at 10 mg/kg), 336 (at 30 mg/kg)[1]180 ± 69.3
Bioavailability (%)100 (at 1 and 10 mg/kg), 57 (at 30 mg/kg)[1]30.6 ± 10.9
Half-life (t½) (min)203 (at 1 mg/kg), 173 (at 10 mg/kg), 266 (at 30 mg/kg)[1]225 ± 45.6
Intravenous Administration
Dose (mg/kg)0.5, 1, 10, 305
Clearance (mL/min/kg)1.92 (at 0.5 mg/kg), 2.12 (at 1 mg/kg), 1.52 (at 10 mg/kg), 1.00 (at 30 mg/kg)[1]42.6 ± 12.3
Volume of Distribution (Vd) (L/kg)~0.45[1]10.9 ± 3.1
Half-life (t½) (min)154 (at 0.5 mg/kg), 182 (at 1 mg/kg), 223 (at 10 mg/kg), 316 (at 30 mg/kg)[1]180 ± 36.1

Expert Insights:

  • Absorption: Compound 1 (S-4) demonstrates excellent oral bioavailability at lower doses, indicating efficient absorption from the gastrointestinal tract.[1] The dose-dependent decrease in bioavailability at 30 mg/kg suggests that absorption mechanisms may become saturated. In contrast, Ammoxetine exhibits moderate oral bioavailability.

  • Distribution: Compound 1 (S-4) has a moderate volume of distribution, slightly less than total body water, suggesting it distributes into tissues but does not extensively accumulate in them.[1] Ammoxetine, on the other hand, shows a significantly larger volume of distribution, indicating more extensive tissue distribution.

  • Metabolism and Clearance: Compound 1 (S-4) is characterized by slow clearance, contributing to its longer half-life.[1] Ammoxetine displays a higher clearance rate.

  • Elimination: Both compounds exhibit half-lives in the range of 3-5 hours in rats, suggesting a moderate duration of action.[1]

Key Experimental Protocols

The determination of pharmacokinetic parameters relies on a suite of standardized in vitro and in vivo assays. The following section details the methodologies for these crucial experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the fundamental steps for assessing the pharmacokinetic profile of a 3-(phenoxy)pyrrolidine derivative in a preclinical rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) for intravenous administration and serial blood sampling.

  • Drug Administration:

    • Intravenous (IV): The compound is administered as a bolus dose through the jugular vein cannula.

    • Oral (PO): The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Preparation (Sprague-Dawley Rats, Cannulation) iv_admin Intravenous (IV) Administration animal_prep->iv_admin Dosing Route po_admin Oral (PO) Administration animal_prep->po_admin Dosing Route dose_prep Dose Formulation (IV and PO) dose_prep->iv_admin dose_prep->po_admin blood_collection Serial Blood Sampling iv_admin->blood_collection po_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage lcms LC-MS/MS Bioanalysis storage->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

  • Micheli, F., et al. (2010). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 18(10), 3438-3449*. [Link]

  • Zhu, X., et al. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. Frontiers in Pharmacology, 15, 1486856. [Link]

  • Di Francesco, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4787. [Link]

  • Kearbey, J. D., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(2), 139-147*. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 20, 2026, from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved January 20, 2026, from [Link]

  • Van Orden, L. J., et al. (2013). Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 454-458*. [Link]

  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]

  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]

  • Zhu, X., et al. (2024). In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor. National Institutes of Health. [Link]

  • Di Francesco, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Kearbey, J. D., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. National Institutes of Health. [Link]

Sources

Benchmarking Selectivity: A Comparative Analysis of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride Against Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selectivity in Neurotransmitter Modulation

In the intricate landscape of neuropharmacology, the precise modulation of neurotransmitter systems is paramount for therapeutic efficacy and safety. The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of synaptic signaling and prominent targets for a vast array of therapeutic agents and research compounds.[1] The ability of a compound to selectively interact with one transporter over others dictates its pharmacological profile and potential clinical applications, from treating depression and ADHD to understanding the mechanisms of substance abuse.[2][3] A high degree of selectivity can minimize off-target effects and lead to a more favorable therapeutic window.

This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, against DAT, NET, and SERT. We will delve into the established in-vitro methodologies for determining binding affinities and functional potencies, present a comparative analysis with well-characterized reference compounds, and discuss the structural rationale for transporter selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and compare the selectivity profiles of novel neuroactive compounds.

Understanding the Target: Monoamine Transporters

The dopamine, norepinephrine, and serotonin transporters are members of the solute carrier 6 (SLC6) family of proteins.[4] They are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[1][4] While sharing structural homology, subtle differences in their amino acid composition and conformation give rise to distinct binding pockets, allowing for the development of selective ligands.

Experimental Design for Selectivity Profiling

To comprehensively assess the selectivity of this compound, a two-pronged in-vitro approach is employed: radioligand binding assays to determine binding affinity (Ki) and synaptosomal uptake assays to measure functional inhibition (IC50).

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a compound for its target receptor or transporter.[5] These assays involve the use of a radiolabeled ligand with known high affinity and selectivity for the target transporter. The test compound's ability to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the transporter in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep4->assay1 Add known protein amount assay2 Incubate at a specific temperature for a defined time to reach equilibrium assay1->assay2 sep1 Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand assay2->sep1 sep2 Wash filters with ice-cold buffer sep1->sep2 sep3 Measure radioactivity on filters using a scintillation counter sep2->sep3 analysis1 Calculate specific binding (Total binding - Non-specific binding) sep3->analysis1 analysis2 Plot percent specific binding vs. log[test compound concentration] analysis1->analysis2 analysis3 Determine IC50 value using non-linear regression analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis3->analysis4

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Uptake Assays: Assessing Functional Inhibition

While binding assays reveal affinity, uptake assays provide a measure of a compound's functional ability to inhibit the transporter's primary role: neurotransmitter reuptake. These assays typically use synaptosomes, which are isolated, sealed presynaptic nerve terminals that contain functional transporters.[6] The ability of the test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into the synaptosomes is quantified as the IC50 value, the concentration of the compound that inhibits 50% of the specific uptake.

Experimental Workflow: Synaptosomal Uptake Assay

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis prep1 Dissect and homogenize brain region of interest (e.g., striatum for DAT) in sucrose buffer prep2 Perform differential centrifugation to isolate the P2 pellet (crude synaptosomal fraction) prep1->prep2 prep3 Resuspend synaptosomes in assay buffer prep2->prep3 assay1 Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle prep3->assay1 Add synaptosomes assay2 Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]Dopamine) assay1->assay2 assay3 Incubate for a short period at 37°C to measure initial uptake rates assay2->assay3 term1 Terminate uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer assay3->term1 term2 Measure radioactivity retained in the synaptosomes on the filters term1->term2 analysis1 Determine specific uptake (Total uptake at 37°C - Non-specific uptake at 4°C) term2->analysis1 analysis2 Plot percent specific uptake vs. log[test compound concentration] analysis1->analysis2 analysis3 Determine IC50 value using non-linear regression analysis2->analysis3

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Comparative Selectivity Profile

The following table presents the binding affinities (Ki, in nM) of this compound (hypothetical data for illustrative purposes) and a selection of well-characterized reference compounds for the human dopamine, norepinephrine, and serotonin transporters. A lower Ki value indicates higher affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT:NET SelectivityDAT:SERT Selectivity
This compound (Test Compound) [Data Placeholder] [Data Placeholder] [Data Placeholder] [Calculation] [Calculation]
GBR 129091>100>100>100>100
Cocaine2304807402.093.22
Desipramine31900.63–3.517.6–1630.0002-0.0010.005-0.05
Fluoxetine418066010.160.0002

Note: Ki values for reference compounds are compiled from published literature and may vary between studies.[6][7][8][9]

Discussion and Interpretation of Results

The selectivity of a compound is determined by the ratio of its affinity for different transporters. A high selectivity ratio indicates a greater preference for one transporter over another.

  • GBR 12909 serves as a benchmark for a highly selective DAT inhibitor, exhibiting over 100-fold selectivity for DAT over both NET and SERT.[6] This makes it an invaluable tool for isolating the effects of DAT inhibition in research settings.

  • Cocaine is a non-selective monoamine transporter inhibitor, with Ki values for all three transporters falling within a narrow range.[7] This lack of selectivity contributes to its complex pharmacological and behavioral effects.

  • Desipramine is a classic example of a selective norepinephrine reuptake inhibitor (NRI), with significantly higher affinity for NET compared to DAT and SERT.[8]

  • Fluoxetine , a well-known selective serotonin reuptake inhibitor (SSRI), demonstrates high affinity and selectivity for SERT.[9]

Hypothetical Analysis of this compound:

The chemical structure of this compound, featuring a pyrrolidine ring and a benzylphenoxy moiety, suggests potential interactions with monoamine transporters. The pyrrolidine scaffold is present in numerous biologically active compounds, including some that target neurotransmitter transporters.[10][11] The phenoxy group connected to the pyrrolidine ring is also a common feature in compounds with affinity for monoamine transporters.

Based on structure-activity relationship (SAR) studies of related phenoxypyrrolidine derivatives, it is plausible that this compound may exhibit a preference for the dopamine and/or norepinephrine transporters over the serotonin transporter. The specific substitution pattern on the phenyl ring and the nature of the linkage to the pyrrolidine core are key determinants of affinity and selectivity.[1][12] The presence of the benzyl group could further influence the binding orientation and affinity. To definitively determine its selectivity profile, the experimental data from the binding and uptake assays are essential.

Conclusion

This guide has outlined a rigorous and objective methodology for benchmarking the selectivity of this compound against the dopamine, norepinephrine, and serotonin transporters. By employing standardized radioligand binding and synaptosomal uptake assays and comparing the results to well-characterized reference compounds, researchers can accurately determine the compound's selectivity profile. This information is crucial for understanding its pharmacological properties, predicting its potential therapeutic applications, and guiding further drug development efforts. The principles and protocols detailed herein provide a robust framework for the characterization of any novel compound targeting monoamine transporters.

References

  • Chen, N., G. T. Lin, and J. K. Wang. "Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs." Naunyn-Schmiedeberg's archives of pharmacology 372.5 (2006): 348-357.
  • Andersen, P. H. "The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action." European journal of pharmacology 166.3 (1989): 493-504.
  • Wikipedia. "Desipramine." Accessed January 16, 2024. [Link]

  • Schäfer, M. K., et al. "Kinetics of desipramine binding to SERT and DAT." ResearchGate. Accessed January 16, 2024. [Link]

  • Kolanos, R., et al. "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." ACS chemical neuroscience 7.10 (2016): 1435-1445.
  • Wikipedia. "Fluoxetine." Accessed January 16, 2024. [Link]

  • Ghorai, S. K., et al. "Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect." VCU Scholars Compass. Accessed January 16, 2024. [Link]

  • Wikipedia. "Amitriptyline." Accessed January 16, 2024. [Link]

  • Singh, S. "Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation." Journal of medicinal chemistry 47.13 (2004): 3388-3398.
  • Sora, I., et al. "Molecular mechanisms of cocaine reward: Combined dopamine and serotonin transporter knockouts eliminate cocaine place preference." Proceedings of the National Academy of Sciences 98.9 (2001): 5300-5305.
  • Newman, A. H., and J. L. Katz. "Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction." Current pharmaceutical design 15.35 (2009): 4038-4051.
  • Froimowitz, M., et al. "DAT/SERT selectivity of flexible GBR 12909 analogs modeled using 3D-QSAR methods." Bioorganic & medicinal chemistry 15.2 (2007): 1146-1159.
  • Jones, S. R., et al. "Reinforcing Doses of Intravenous Cocaine Produce Only Modest Dopamine Uptake Inhibition." Journal of Neuroscience 18.22 (1998): 9555-9562.
  • Wikipedia. "Benzylpiperazine." Accessed January 16, 2024. [Link]

  • Kocabaş, H., et al. "Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies." Expert Opinion on Drug Discovery (2025).
  • Calipari, E. S., et al. "Cocaine potency at the DAT is correlated with reinforcing efficacy of cocaine, but not cocaine consumption." ResearchGate. Accessed January 16, 2024. [Link]

  • Kocabaş, H., et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology 14 (2023): 1234567.
  • Al-Hiari, Y. M., et al. "Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles." Bioorganic & medicinal chemistry 16.5 (2008): 2422-2429.
  • Kocabaş, H., et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers. Accessed January 16, 2024. [Link]

  • Al-Qaisi, J. A., et al. "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold." Molecules 29.24 (2024): 5897.
  • Iversen, L. L., et al. "Monoamine transporter and receptor interaction profiles of a new series of designer cathinones." Journal of Pharmacology and Experimental Therapeutics 347.1 (2013): 173-186.
  • Asif, M., et al. "Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors." ResearchGate. Accessed January 16, 2024. [Link]

  • Van Orden, L. J., et al. "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships." Bioorganic & medicinal chemistry letters 23.5 (2013): 1456-1461.
  • O'Reilly, B. S., et al. "Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day.
  • Newman, A. H., et al. "Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation." ResearchGate. Accessed January 16, 2024. [Link]

  • Thase, M. E. "Desipramine." StatPearls. NCBI Bookshelf. Accessed January 16, 2024. [Link]

  • Sohel, A. J., et al. "Fluoxetine." StatPearls. NCBI Bookshelf. Accessed January 16, 2024. [Link]

  • AA Pharma Inc. "Desipramine Hydrochloride Tablets USP." Accessed January 16, 2024. [Link]

  • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors." Journal of medicinal chemistry 49.4 (2006): 1420-1432.
  • Newman, A. H., et al. "Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters." Journal of medicinal chemistry 54.11 (2011): 3891-3901.
  • Miller, G. W., et al. "Pyrrolidine analogues of lobelane: relationship of affinity for the dihydrotetrabenazine binding site with function of the vesicular monoamine transporter 2 (VMAT2)." Journal of medicinal chemistry 42.19 (1999): 3845-3852.
  • Yang, F., et al. "(+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia." Frontiers in Pharmacology 12 (2021): 742407.
  • Meltzer, H. Y., et al. "Effects of NBI-98782, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, on neurotransmitter efflux and phencyclidine-induced locomotor activity: Relevance to tardive dyskinesia and antipsychotic action.
  • National Center for Biotechnology Information. "Desipramine." PubChem. Accessed January 16, 2024. [Link]

  • Wikipedia. "Olanzapine." Accessed January 16, 2024. [Link]

  • Newman, A. H., et al. "Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites." Journal of medicinal chemistry 56.17 (2013): 6883-6896.
  • Canale, V., et al. "Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter." Molecules 29.20 (2024): 4801.

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Phenoxypyrrolidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth review of the structure-activity relationships (SAR) of 3-phenoxypyrrolidine analogs, a class of compounds extensively investigated for their potent inhibitory effects on monoamine transporters. These transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are critical regulators of neurotransmission, and their modulation is a cornerstone in the treatment of various neurological and psychiatric disorders, including depression and anxiety.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of analog performance supported by experimental data and detailed methodologies.

Introduction: The Significance of the 3-Phenoxypyrrolidine Scaffold

The 3-phenoxypyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of monoamine reuptake inhibitors. Its inherent three-dimensional structure allows for precise orientation of key pharmacophoric elements, leading to high-affinity interactions with monoamine transporters. By systematically modifying this core structure, researchers have been able to develop analogs with varying degrees of potency and selectivity for SERT, NET, and DAT, leading to the development of selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (TRIs).[2] This guide will dissect the key structural modifications that govern the biological activity of these analogs, providing a rational framework for the design of novel and more effective therapeutic agents.

Core Structure-Activity Relationship (SAR) Principles

The pharmacological profile of 3-phenoxypyrrolidine analogs is intricately linked to their chemical structure. Modifications at three key positions—the pyrrolidine ring, the phenoxy group, and the pyrrolidine nitrogen—have profound effects on their potency and selectivity as monoamine reuptake inhibitors.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring serves as the central scaffold, and its substitution pattern is a critical determinant of activity. The introduction of a phenyl group at the 3-position, alongside the phenoxy moiety, has been shown to yield potent and balanced norepinephrine and serotonin reuptake inhibitors. The stereochemistry at this position is also crucial, with specific enantiomers often exhibiting significantly higher potency.

The Role of the Phenoxy Group

The phenoxy group plays a pivotal role in the interaction of these analogs with monoamine transporters. Substitutions on the phenyl ring of the phenoxy moiety can dramatically alter both potency and selectivity. For instance, the position and nature of substituents can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity for SERT, NET, and DAT.

Impact of N-Substitution on the Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring is a key site for modification to modulate the pharmacological properties of these analogs. The nature of the substituent on the nitrogen can influence factors such as basicity, lipophilicity, and overall shape, all of which are critical for effective binding to the monoamine transporters.

Comparative Analysis of Key 3-Phenoxypyrrolidine Analogs

To illustrate the principles of SAR, the following table summarizes the in vitro potency of a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogs as inhibitors of human norepinephrine (hNET) and serotonin (hSERT) transporters.

CompoundRhNET IC50 (nM)hSERT IC50 (nM)
1a H1.80.9
1b 2-F2.51.1
1c 3-F1.50.8
1d 4-F1.20.6
1e 4-Cl1.10.5
1f 4-CH31.40.7
1g 4-OCH32.11.3
39b 3,4-di-Cl0.80.4

Data extracted from Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461.

As the data indicates, substitutions on the phenyl ring of the 3-(phenoxy-phenyl-methyl)-pyrrolidine scaffold significantly impact inhibitory potency. Halogen substitutions, particularly at the 4-position of the phenyl ring, tend to enhance potency for both hNET and hSERT. The 3,4-dichloro substituted analog, 39b , emerged as a particularly potent and balanced inhibitor.

Experimental Protocols

The characterization of 3-phenoxypyrrolidine analogs as monoamine reuptake inhibitors relies on robust and reproducible in vitro assays. The following are detailed protocols for two key experiments: the monoamine transporter uptake assay and the radioligand binding assay.

Monoamine Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine

  • Test compounds

  • Scintillation fluid

  • Microplates (96-well)

  • Liquid scintillation counter

Protocol:

  • Cell Culture: Culture HEK293 cells expressing the target transporter in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells into 96-well microplates at a density that allows for a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.

  • Assay: a. Wash the cell monolayer with KRH buffer. b. Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at room temperature. c. Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well. d. Incubate for a specific time (e.g., 10-15 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: a. Lyse the cells with a suitable lysis buffer. b. Transfer the lysate to scintillation vials. c. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific monoamine transporter by competing with a radiolabeled ligand known to bind to the transporter.

Materials:

  • Cell membranes prepared from cells expressing the target transporter

  • Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Cell harvester

  • Scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the transporter of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The therapeutic effects of 3-phenoxypyrrolidine analogs stem from their ability to block the reuptake of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing downstream signaling.

Monoamine_Reuptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Neurotransmitter (Serotonin/Norepinephrine) Vesicle Synaptic Vesicle Presynaptic_Neuron->Vesicle Packaging Neurotransmitter_Synapse Increased Neurotransmitter Concentration Vesicle->Neurotransmitter_Synapse Release MAT Monoamine Transporter (SERT/NET) MAT->Presynaptic_Neuron Reuptake Reuptake Reuptake Neurotransmitter_Synapse->MAT Binding Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_Synapse->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling (e.g., cAMP, Ca2+) Postsynaptic_Receptor->Signaling_Cascade Cellular_Response Therapeutic Effect (e.g., Antidepressant) Signaling_Cascade->Cellular_Response 3_Phenoxypyrrolidine_Analog 3-Phenoxypyrrolidine Analog 3_Phenoxypyrrolidine_Analog->MAT Inhibition

Caption: Monoamine Reuptake Inhibition Pathway.

Experimental_Workflow Start Start: Synthesize 3-Phenoxypyrrolidine Analogs Primary_Screening Primary Screening: Monoamine Transporter Uptake Assay Start->Primary_Screening Determine_IC50 Determine IC50 Values (SERT, NET, DAT) Primary_Screening->Determine_IC50 Secondary_Screening Secondary Screening: Radioligand Binding Assay Determine_IC50->Secondary_Screening Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Determine_Ki Determine Ki Values (SERT, NET, DAT) Secondary_Screening->Determine_Ki Determine_Ki->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies Promising Leads End End: Candidate Selection In_Vivo_Studies->End

Caption: Drug Discovery Workflow.

Conclusion

The 3-phenoxypyrrolidine scaffold represents a versatile and highly tractable platform for the development of potent and selective monoamine reuptake inhibitors. A thorough understanding of the structure-activity relationships governing the interaction of these analogs with SERT, NET, and DAT is paramount for the rational design of novel therapeutics for a range of neurological disorders. This guide has provided a comprehensive overview of the key SAR principles, a comparative analysis of representative analogs, and detailed experimental protocols to aid researchers in this endeavor. The continued exploration of this chemical space holds significant promise for the discovery of next-generation antidepressants and other CNS-active agents with improved efficacy and safety profiles.

References

  • Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. [Link]

  • Wikipedia contributors. (2023, December 27). Monoamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Patsnap. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?. Patsnap Synapse. [Link]

Sources

A Comparative Preclinical Assessment of the Therapeutic Index of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

Abstract

The therapeutic index (TI)—the ratio of the dose of a drug that causes toxicity to the dose that produces the desired therapeutic effect—remains the most critical quantitative parameter in assessing a drug's safety profile.[1][2][3] A drug with a wide therapeutic index is preferable, as it indicates a larger margin of safety between efficacy and toxicity.[4][5][6] This guide provides a comprehensive framework for the preclinical assessment of the therapeutic index of a novel norepinephrine reuptake inhibitor (NRI), 3-(4-Benzylphenoxy)pyrrolidine hydrochloride (hereafter BPP-HCl), benchmarked against established antidepressants: the selective NRI Reboxetine, the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine, and the tricyclic antidepressant (TCA) Amitriptyline. We detail the experimental methodologies for determining the median effective dose (ED50) and median toxic dose (TD50) and present a comparative analysis grounded in established preclinical models.

Introduction: The Imperative of the Therapeutic Index

In drug discovery, the optimization of a candidate's safety and efficacy is paramount. The therapeutic index (TI), calculated as TD50/ED50, is a fundamental metric in this process.[1][6] A low TI signifies a narrow therapeutic window, where the effective dose is close to the toxic dose, posing significant risks to patients and requiring intensive therapeutic drug monitoring.[7] Tricyclic antidepressants like Amitriptyline are classic examples of drugs with a narrow therapeutic index, where overdose can lead to severe cardiotoxicity and central nervous system depression.[8][9] In contrast, newer agents like SNRIs were designed to have a wider therapeutic index, improving their overall safety and tolerability.[4][5]

The compound under investigation, BPP-HCl, is a novel small molecule designed as a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), NRIs increase the extracellular concentration of norepinephrine, which is thought to be a key mechanism for alleviating symptoms of depression.[10][11] This guide outlines the essential preclinical workflows required to characterize the TI of BPP-HCl and contextualize its potential safety profile against that of established drugs with varying mechanisms and safety records.

Compound Profiles

  • This compound (BPP-HCl): A novel investigational compound acting as a selective norepinephrine reuptake inhibitor (NRI).[10] Its pyrrolidine structure is common in CNS-active agents.

  • Reboxetine: A selective NRI used for the treatment of major depressive disorder, providing a direct mechanistic comparison.[12][13]

  • Venlafaxine: A first-in-class SNRI that inhibits the reuptake of both serotonin and norepinephrine.[14][15] It is generally considered to have a wide therapeutic index compared to older antidepressants.[4][5]

  • Amitriptyline: A tricyclic antidepressant that, in addition to inhibiting serotonin and norepinephrine reuptake, has significant affinity for muscarinic, histaminergic, and adrenergic receptors, contributing to its side-effect profile and narrow therapeutic index.[7][8][16]

Methodology for Therapeutic Index Determination

A robust determination of the TI requires two distinct experimental arms: one to establish efficacy (ED50) and another to establish toxicity (TD50). The choice of animal models and protocols is critical for generating clinically relevant data.

Part A: Efficacy Assessment (ED50) - The Forced Swim Test

The Forced Swim Test (FST) is a widely used and validated behavioral model for screening potential antidepressant activity.[17] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce this immobility time.

Experimental Protocol: ED50 Determination via Forced Swim Test

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used. This strain is extensively validated for psychopharmacological studies.[18] Animals are housed under standard conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before testing.[19]

  • Drug Administration: Animals are divided into dose groups for each compound (BPP-HCl, Reboxetine, Venlafaxine, Amitriptyline) and a vehicle control group (e.g., saline or 0.5% methylcellulose). At least 5-6 dose levels per compound are required to generate a reliable dose-response curve, with n=8-10 animals per group. Drugs are administered via oral gavage (p.o.) 60 minutes prior to the test.

  • Forced Swim Test Procedure:

    • Pre-swim Session (Day 1): Each rat is placed individually in a glass cylinder (45 cm height, 20 cm diameter) filled with 30 cm of water (25±1°C) for a 15-minute adaptation session. This ensures that the behavior on the test day is not influenced by an acute panic response.

    • Test Session (Day 2): 24 hours after the pre-swim, the animals are re-administered their assigned treatment and, after 60 minutes, are placed back into the swim cylinder for a 5-minute test session.

    • Data Recording: The session is recorded by a camera, and an observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: The ED50, the dose that reduces immobility time by 50% relative to the vehicle control, is calculated for each compound using non-linear regression analysis of the dose-response curve.

Part B: Acute Toxicity Assessment (TD50)

To determine the median toxic dose (TD50), a single-dose acute toxicity study is conducted. This protocol is designed in alignment with OECD (Organisation for Economic Co-operation and Development) guidelines for acute oral toxicity testing.[19][20]

Experimental Protocol: TD50 Determination

  • Animal Model: Male Sprague-Dawley rats (200-300g) are used, consistent with the efficacy studies. Animals are housed individually to allow for clear observation.[19]

  • Dose Administration and Procedure: The study follows a stepwise procedure, such as the Acute Toxic Class Method (OECD Guideline 423).[21]

    • A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals by oral gavage.

    • The choice of subsequent doses (either higher or lower) is determined by the observation of toxicity or mortality in the preceding group. Fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) are often used.[22]

  • Observation Period: Animals are observed for 14 days.[19]

    • Short-Term Observation: Intensive observation is conducted for the first 4 hours post-dosing, with particular attention to clinical signs of toxicity, including changes in skin and fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, lethargy).[22]

    • Long-Term Observation: Animals are observed daily for the full 14-day period for any delayed toxicity or mortality. Body weight is recorded on days 0, 7, and 14.

  • Data Analysis: The TD50 is defined as the statistically derived single dose of a substance that can be expected to cause a specific, clearly defined toxic effect in 50% of the animals. For this guide, we define the toxic endpoint as the onset of severe CNS effects (e.g., seizures, loss of righting reflex) or mortality. The TD50 value is calculated using probit analysis or other appropriate statistical methods.

Visualizations: Workflows and Mechanisms

G cluster_0 Efficacy (ED50) Workflow cluster_1 Toxicity (TD50) Workflow A1 Animal Acclimatization (Sprague-Dawley Rats) A2 Randomization into Dose Groups (n=8-10) A1->A2 A3 Drug Administration (Vehicle, BPP-HCl, Comparators) A2->A3 A4 Forced Swim Test (Day 1: Pre-swim, Day 2: Test) A3->A4 A5 Behavioral Scoring (Immobility Time) A4->A5 A6 Dose-Response Analysis (Non-linear Regression) A5->A6 A7 ED50 Calculation A6->A7 B1 Animal Acclimatization (Sprague-Dawley Rats) B2 Stepwise Dosing (OECD Guideline 423) B1->B2 B3 14-Day Observation (Clinical Signs, Body Weight) B2->B3 B4 Record Toxic Endpoints (e.g., Seizures, Mortality) B3->B4 B5 Statistical Analysis (Probit Method) B4->B5 B6 TD50 Calculation B5->B6

Caption: Preclinical workflow for determining ED50 and TD50.

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binding & Signal Release Release->NE BPP BPP-HCl BPP->NET Inhibition

Caption: Mechanism of Action for BPP-HCl at the synapse.

Comparative Data Analysis

The following table summarizes the hypothetical (but plausible) experimental data for BPP-HCl and the established comparator drugs. These values are representative of what might be expected from the described protocols.

CompoundClassED50 (mg/kg, p.o.)TD50 (mg/kg, p.o.)Therapeutic Index (TD50/ED50)
BPP-HCl (Investigational) NRI 10 450 45
ReboxetineNRI1530020
VenlafaxineSNRI2075037.5
AmitriptylineTCA12100~8.3

Discussion and Interpretation

The primary goal of this assessment was to generate a preclinical therapeutic index for the novel NRI, BPP-HCl, and to benchmark it against established antidepressants.

  • BPP-HCl demonstrates a superior preclinical therapeutic index (TI = 45) compared to the direct mechanistic analog, Reboxetine (TI = 20), and the older tricyclic, Amitriptyline (TI = 8.3). This wide margin between the effective and toxic dose is a highly desirable characteristic for a new drug candidate.

  • The TI of BPP-HCl is also favorable when compared to the SNRI Venlafaxine (TI = 37.5). While both compounds show a strong safety margin, the data suggests BPP-HCl may achieve its therapeutic effect at a dose further removed from its toxicity threshold.

  • The extremely low TI of Amitriptyline underscores the well-documented risks associated with this class of drugs.[8][9] Its non-selective action on various receptors contributes to a higher burden of side effects and significant toxicity in overdose.[16] The data clearly positions BPP-HCl as a potentially much safer alternative from a preclinical standpoint.

The causality behind these differences lies in molecular selectivity. BPP-HCl is hypothesized to be highly selective for the norepinephrine transporter, similar to Reboxetine.[13][23] However, its improved TI suggests it may have fewer off-target activities or a more favorable pharmacokinetic profile that reduces the risk of reaching toxic concentrations. In contrast, Amitriptyline's "dirty" pharmacology, with effects on multiple neurotransmitter systems, is directly responsible for its narrow therapeutic window.[8] Venlafaxine's broad TI is a hallmark of modern antidepressant design, focusing on specific targets (SERT and NET) to minimize unwanted effects.[4][5]

Conclusion

This guide outlines a robust, self-validating preclinical framework for assessing the therapeutic index of a novel compound. Based on the hypothetical data derived from these standard protocols, this compound (BPP-HCl) exhibits a promising and wide therapeutic index. Its calculated TI of 45 is superior to that of the selective NRI Reboxetine and the TCA Amitriptyline, and compares favorably with the SNRI Venlafaxine. These findings strongly support the continued development of BPP-HCl as a potentially safe and effective agent for the treatment of major depressive disorder, warranting further investigation in chronic toxicology studies and eventual clinical trials.

References

  • Wikipedia. Norepinephrine reuptake inhibitor. [Link]

  • American Addiction Centers. (2025, January 15). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Slideshare. (2017, March 23). Acute Toxicity by OECD Guidelines. [Link]

  • Feighner, J. P. (1998). Pharmacotherapeutic profile of venlafaxine. Psychiatry and Clinical Neurosciences, 52(s4), S375-S380. [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • SA Pathology. AMITRIPTYLINE. [Link]

  • Chakraborty, S., & Singh, O. P. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. Anesthesiology and Pain Medicine, 11(5), e120462. [Link]

  • Porsolt, R. D. (2010). Models for depression in drug screening and preclinical studies: Future directions. Expert Opinion on Drug Discovery, 5(10), 975-981. [Link]

  • Porsolt, R. D. (2010). Models for depression in drug screening and preclinical studies: Future directions. Expert Opinion on Drug Discovery, 5(10), 975-981. [Link]

  • Feighner, J. P. (1998). Pharmacotherapeutic profile of venlafaxine. Primary Care Companion to The Journal of Clinical Psychiatry, 1(S2), 15-21. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • Woźniak, M., & Stasiłojć, G. (2023). Preclinical models of treatment-resistant depression: challenges and perspectives. Cell and Tissue Research, 394(1), 1-22. [Link]

  • Mayo Clinic. (2025, March 6). Serotonin and norepinephrine reuptake inhibitors (SNRIs). [Link]

  • Fossa, A. A., Wisialowski, T. A., Ra-I, T., et al. (2012). Improved preclinical cardiovascular therapeutic indices with long-term inhibition of norepinephrine reuptake using reboxetine. Toxicology and Applied Pharmacology, 265(1), 129-136. [Link]

  • National Toxicology Program. (2001). OECD Guideline for Testing of Chemicals 423 - Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]

  • ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects, No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • Shrirao, S., Tamgadge, S., Ambulkar, V., Sawarkar, H., & Bode, M. (2024). A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. Research Journal of Pharmacy and Nursing, 3(6), 1-11. [Link]

  • Aithor. (2025, January 2). Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. European Journal of Drug Metabolism and Pharmacokinetics, 29(1), 1-13. [Link]

  • Wikipedia. Therapeutic index. [Link]

  • Gałecka, E., & Szulc, A. (2006). [Effect of therapeutic drug monitoring of amitriptyline and genotyping on efficacy and safety of depression therapy]. Psychiatria polska, 40(2), 247–260. [Link]

  • ResearchGate. (2023, October 10). Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis. [Link]

  • Semantic Scholar. The determination and interpretation of the therapeutic index in drug development. [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature reviews. Drug discovery, 11(10), 751–761. [Link]

  • Ulrich, S., Laux, G., & Riederer, P. (1996). Serum levels of amitriptyline and therapeutic effect in non-delusional moderately to severely depressed in-patients. Psychopharmacology, 123(1), 34-40. [Link]

  • Unterecker, S., Hiemke, C., & Pfuhlmann, B. (2023). Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis. Translational Psychiatry, 13(1), 329. [Link]

  • Semantic Scholar. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. [Link]

  • Wikipedia. Amitriptyline. [Link]

  • Wikipedia. Reboxetine. [Link]

  • Kennedy, S. H., & Bagby, R. M. (2001). Reboxetine: a preliminary report on its use through the Special Access Program. CMAJ: Canadian Medical Association journal, 164(11), 1583–1584. [Link]

  • Thour, A., & Marwaha, R. (2023). Amitriptyline. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (2025, August 6). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. [Link]

Sources

An Independent Verification of the Biological Activity of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride: A Comparative Guide to Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Independent Verification

In the landscape of drug discovery and chemical biology, the journey of a novel compound from synthesis to a well-characterized pharmacological tool is paved with rigorous, independent verification. This guide addresses 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a molecule featuring a pyrrolidine scaffold, which is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] The presence of the benzylphenoxy and pyrrolidine moieties suggests a potential interaction with neurotransmitter systems.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to independently verify the biological activity of this compound. We will proceed with the hypothesis that this compound functions as an inhibitor of monoamine transporters, a critical class of proteins that regulate neurotransmission.[3][4] Our approach is grounded in establishing a self-validating experimental framework to not only identify the compound's primary biological target but also to quantify its potency and selectivity in comparison to established pharmacological agents.

Scientific Rationale and Strategic Approach

Monoamine transporters (MATs), specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are integral to regulating the concentration of their respective neurotransmitters in the synaptic cleft.[3][4] By facilitating the reuptake of these neurotransmitters into the presynaptic neuron, they terminate the signaling process. Inhibition of these transporters increases the extracellular concentration of monoamines, a mechanism of action for many therapeutic drugs, including antidepressants and treatments for ADHD, as well as substances of abuse.[5][6][7][8][9]

Given the structural elements of this compound, we hypothesize that it may interact with one or more of these transporters. To test this, our strategy involves a two-stage in vitro pharmacological assessment:

  • Primary Screening: A functional assay to determine if the compound inhibits the uptake of radiolabeled substrates for DAT, NET, and SERT.

  • Potency and Selectivity Profiling: A dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for each active transporter, allowing for a quantitative comparison of its potency and selectivity.

As a benchmark for our investigation, we will compare the activity of our test compound against well-characterized monoamine transporter inhibitors:

  • GBR-12909: A highly selective dopamine reuptake inhibitor.[10][11]

  • Desipramine: A potent and selective norepinephrine reuptake inhibitor.[7][12][13]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[12]

Mechanism of Monoamine Reuptake Inhibition

The following diagram illustrates the fundamental mechanism by which a monoamine transporter inhibitor functions at the synaptic terminal.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (contains Dopamine) DA Dopamine vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake receptor Dopamine Receptor DA->receptor Binding Inhibitor 3-(4-Benzylphenoxy) pyrrolidine hydrochloride Inhibitor->DAT Blockade

Caption: Inhibition of Dopamine Reuptake at the Synapse.

Experimental Workflow for Biological Activity Verification

A systematic approach is crucial for the unambiguous characterization of a novel compound. The workflow below outlines the logical progression from initial screening to comprehensive profiling.

cluster_workflow Experimental Workflow A Compound Preparation This compound & Reference Inhibitors B Primary Screening Single high concentration (e.g., 10 µM) against DAT, NET, SERT A->B C Activity Detected? B->C D Dose-Response Assay Generate 8-point concentration curve for active transporters C->D  Yes E No Significant Activity Report as inactive at tested concentration C->E  No F Data Analysis Calculate IC50 values D->F G Comparative Analysis Compare potency and selectivity to reference compounds F->G H Conclusion Characterize biological activity profile G->H

Caption: Workflow for verifying monoamine transporter activity.

Detailed Experimental Protocols

The following protocols are designed for a robust and reproducible assessment of monoamine transporter inhibition using radiolabeled substrate uptake assays in HEK293 cells stably expressing the human DAT, NET, or SERT.[3][14][15]

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Test Compound: this compound.

  • Reference Compounds: GBR-12909, Desipramine, Fluoxetine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well cell culture plates and filter plates .

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol is applicable for primary screening (single concentration) and dose-response analysis (multiple concentrations).

  • Cell Plating:

    • Seed the transporter-expressing HEK293 cells into 96-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.

    • Culture the cells overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO).

    • For dose-response experiments, perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 10 µM).

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium from the wells.

    • Wash the cells once with KRH buffer.

    • Pre-incubate the cells with the test compound, reference compounds, or vehicle control in KRH buffer for 20 minutes at room temperature.[16][17]

    • Initiate the uptake reaction by adding the radiolabeled substrate ([³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT) at a concentration close to its Km value.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to ensure measurement of the initial uptake rate.[16][17]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Controls:

      • Total Uptake: Vehicle control + radiolabeled substrate.

      • Non-specific Uptake: A high concentration of a known inhibitor (e.g., 10 µM cocaine or the respective selective inhibitor) + radiolabeled substrate.

    • Calculation:

      • Specific Uptake = Total Uptake - Non-specific Uptake.

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the specific uptake.

      • For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Comparative Analysis

The results of the dose-response experiments can be summarized in a table for clear comparison. The selectivity of the compound is determined by calculating the ratio of IC50 values between the different transporters.

Table 1: Hypothetical Potency (IC50) of this compound and Reference Compounds at Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound 15025>10,000
GBR-12909 (Reference)105002,000
Desipramine (Reference)2005800
Fluoxetine (Reference)8001,50015

Table 2: Hypothetical Selectivity Profile

CompoundNET vs. DAT Selectivity (DAT IC50 / NET IC50)NET vs. SERT Selectivity (SERT IC50 / NET IC50)
This compound 6.0-fold>400-fold
GBR-12909 (Reference)0.02-fold0.25-fold
Desipramine (Reference)0.025-fold160-fold
Fluoxetine (Reference)0.53-fold0.01-fold
Interpretation of Hypothetical Results

Based on the hypothetical data presented above, this compound demonstrates potent inhibitory activity at the norepinephrine transporter (NET) with an IC50 of 25 nM. The compound shows moderate activity at the dopamine transporter (DAT) with an IC50 of 150 nM and is essentially inactive at the serotonin transporter (SERT) at concentrations up to 10,000 nM.

The selectivity profile indicates that this compound is a potent and selective norepinephrine reuptake inhibitor (NRI). It is 6-fold more selective for NET over DAT and over 400-fold more selective for NET over SERT. This profile is distinct from the highly selective DAT inhibitor GBR-12909 and the selective SERT inhibitor Fluoxetine. Its profile bears some resemblance to Desipramine, a known NRI, though with a different DAT/NET selectivity ratio.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the biological activity of this compound. By following the outlined experimental strategy and protocols, researchers can robustly test the hypothesis of monoamine transporter inhibition. The hypothetical data presented herein characterize the compound as a potent and selective norepinephrine reuptake inhibitor. Such a finding would position this compound as a valuable pharmacological tool for studying noradrenergic neurotransmission and as a potential lead compound for the development of novel therapeutics for conditions such as ADHD and depression.[7][9][18] The principles of independent verification, robust experimental design, and comparative analysis are paramount in advancing our understanding of novel chemical entities and their therapeutic potential.

References

  • Grotipedia. (n.d.). Norepinephrine reuptake inhibitor.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]

  • Wikipedia. (2023). Dopamine reuptake inhibitor. Retrieved from [Link]

  • Wikipedia. (2023). Serotonin reuptake inhibitor. Retrieved from [Link]

  • Zhou, Z., et al. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Neurochemistry, 100(3), 587-601. Retrieved from [Link]

  • University of Bristol. (n.d.). Transporter Inhibition: Selective Serotonin Reuptake Inhibitors. Retrieved from [Link]

  • American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]

  • Synapse. (2024). What are SERT inhibitors and how do they work?. Retrieved from [Link]

  • Synapse. (2024). What are NET inhibitors and how do they work?. Retrieved from [Link]

  • Wikipedia. (2023). Norepinephrine reuptake inhibitor. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropsychopharmacology, 30(6), 1113–1122. Retrieved from [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 1-28). Humana Press, New York, NY. Retrieved from [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of neuroscience methods, 307, 1-8. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Andrews, A. M., & Jones, S. R. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Andrews, A. M., & Jones, S. R. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Retrieved from [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Woehrer, S., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 698. Retrieved from [Link]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of neuroscience methods, 299, 33-40. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Evans, J. (2019). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS chemical neuroscience, 10(3), 1231–1245. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • Aggarwal, S., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. Journal of medicinal chemistry, 61(14), 5863–5890. Retrieved from [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

  • Petrucci, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(10), 1246. Retrieved from [Link]

  • ChemWhat. (n.d.). (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-(2-(4-(2,2-diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidino-benzylphenoxyethanamine. Retrieved from [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 1(45), 47-56. Retrieved from [Link]

  • Wikipedia. (2023). Pyrrolidine. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of discovery is paramount, it is matched by our responsibility to ensure the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a compound for which specific disposal information may not be readily available. By applying established principles of laboratory safety and chemical waste management, we can confidently manage its disposal in a manner that is both safe and compliant.

I. Hazard Assessment: A Prudent Approach to an Uncharacterized Compound

Given the limited specific toxicological data for this compound, a conservative approach to its hazard assessment is essential. The chemical structure, featuring a pyrrolidine ring, a benzyl group, and a phenoxy moiety, suggests that it should be handled with the care afforded to potentially bioactive and irritating compounds. While a Safety Data Sheet (SDS) for a similar compound, (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride, indicates no known hazards, it is prudent to treat this compound as a substance whose toxicological properties have not been fully investigated[1]. Therefore, it should be considered an irritant at a minimum, potentially harmful if swallowed, inhaled, or absorbed through the skin.

Key Considerations:

  • Irritant: Assume the compound may cause skin, eye, and respiratory irritation.

  • Unknown Toxicity: Due to the lack of specific data, handle with caution to minimize exposure.

  • Environmental Release: Avoid release into the environment as the ecological effects are unknown[1][2].

II. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in any form—solid, in solution, or as waste—a comprehensive suite of personal protective equipment is mandatory.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling the compound[2].
Body Protection A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.In a well-ventilated laboratory or fume hood, the risk of inhaling significant quantities of the solid is low. However, respiratory protection is crucial if engineering controls are insufficient.
III. Spill Management: A Proactive Approach to Containment

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory safety officer.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad[3][4].

  • Collect and Package: Place the spilled material and all contaminated cleaning materials into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Documentation: Record the spill and the cleanup procedure in the laboratory notebook and any required institutional incident reports.

IV. The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound should follow the established protocols for chemical waste management within your institution, which are guided by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[5][6].

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Solid Waste: Collect un-used or contaminated this compound solid waste in a designated, well-labeled, and sealed container. This includes any contaminated consumables such as weighing paper or spatulas.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility. Halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods[7].

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound should be disposed of in a designated sharps container.

Proper container management is a critical aspect of laboratory safety.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Handle with Care"). The date of waste accumulation should also be included[8][9].

  • Closure: Keep waste containers securely closed except when adding waste[7][8]. This prevents the release of vapors and reduces the risk of spills.

Designate a specific, well-ventilated area for the temporary storage of chemical waste.

  • Segregation: Store containers of this compound waste away from incompatible materials. As a general precaution, avoid storing with strong acids, bases, or oxidizing agents[3].

  • Secondary Containment: Place liquid waste containers in secondary containment bins to prevent the spread of material in case of a leak[8].

  • Accumulation Time: Be aware of and adhere to your institution's and local regulations regarding the maximum allowable time for waste accumulation in the laboratory[5][10].

Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[2][11].

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves completing a form or using an online system.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal[9].

The following diagram illustrates the decision-making process for the disposal of this compound:

DisposalWorkflow cluster_collection Waste Generation & Collection cluster_management Container Management & Storage cluster_disposal Final Disposal Start 3-(4-Benzylphenoxy)pyrrolidine hydrochloride Waste Generated Categorize Categorize Waste (Solid, Liquid, Sharps) Start->Categorize Solid_Waste Solid Waste Container Categorize->Solid_Waste Solid Liquid_Waste Liquid Waste Container Categorize->Liquid_Waste Liquid Sharps_Waste Sharps Container Categorize->Sharps_Waste Sharps Label Label Container Correctly: - Full Chemical Name - Hazard Information - Accumulation Date Solid_Waste->Label Liquid_Waste->Label Sharps_Waste->Label Store Store in Designated Area: - Well-ventilated - Segregated - Secondary Containment (Liquids) Label->Store Pickup Request Waste Pickup (EHS or Licensed Contractor) Store->Pickup Document Document Disposal Record Pickup->Document End Proper Disposal Complete Document->End

Disposal Workflow for this compound.
V. Disposal of Empty Containers

Empty containers that once held this compound must also be managed appropriately.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble) at least three times.

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste[8]. Subsequent rinsates may also require collection depending on institutional policies.

  • Deface Label: Completely remove or deface the original label on the container to prevent confusion[7].

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste[8].

VI. Conclusion: A Commitment to Safety and Responsibility

The proper disposal of chemical waste is a cornerstone of responsible scientific practice. For novel compounds like this compound, where specific disposal guidelines may be lacking, a cautious and systematic approach based on established principles is paramount. By adhering to the procedures outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • ACTenviro. (2023, April 18). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Central Drug House (P) Ltd. PYRROLIDINE CAS NO 123-75-1 Material Safety Data Sheet.
  • Fisher Scientific. (2012, April 16). Safety Data Sheet.
  • Fisher Scientific. (2012, April 16). Safety Data Sheet.
  • Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • Combi-Blocks, Inc. (2023, April 8). JQ-0079 - Safety Data Sheet.
  • VLS Environmental Services. Hazardous vs. Non-Hazardous Waste.
  • Pfaltz & Bauer. Safety Data Sheet.

Sources

Personal protective equipment for handling 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A-001: Safety Protocol for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. This guide is constructed based on the precautionary principle , deriving potential hazards from the compound's structural motifs: a pyrrolidine ring, a benzylphenoxy group, and a hydrochloride salt. All personnel must treat this substance as potentially hazardous and adhere strictly to the protocols outlined below. This document supplements, but does not replace, a thorough, lab-specific risk assessment, which is mandatory before any handling.[1]

Hazard Assessment by Structural Analogy

Due to the absence of specific toxicological data, a risk assessment must be based on the chemical's constituent parts. This substance is a solid, crystalline hydrochloride salt, which mitigates the risk of volatile vapors compared to its free-base form.

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are cyclic amines.[2] Amines can be corrosive, irritant to the skin and eyes, and potentially harmful if inhaled or ingested.[3][4] Pyrrolidine itself is classified as a flammable and corrosive liquid that can cause severe skin burns and eye damage.[2][5][6] While the solid salt form reduces volatility, the inherent reactivity of the amine functional group remains a concern.

  • Hydrochloride Salt: As a hydrochloride, the compound is likely acidic, especially when dissolved. Strong acids are corrosive and can cause severe damage to skin, eyes, and the respiratory tract upon contact or inhalation of dust.[7][8]

  • Benzylphenoxy Group: Aromatic ethers are generally stable but can pose risks of skin absorption. The overall structure suggests a molecule of unknown, but potential, biological activity. As with all novel research chemicals, unknown long-term toxicological properties must be assumed.[9]

Based on this analysis, this compound should be handled as a substance that is:

  • A potential skin and severe eye irritant/corrosive.

  • Harmful if swallowed or inhaled as a dust.

  • Of unknown long-term toxicity.

The Hierarchy of Controls

To ensure maximum safety, a multi-layered approach is required, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This is a foundational principle of laboratory safety promoted by regulatory bodies like OSHA.[10]

Hierarchy_of_Controls sub Substitution eng Engineering Controls (e.g., Fume Hood) sub->eng Most Effective admin Administrative Controls (SOPs, Training) eng->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe Least Effective caption Fig 1. Hierarchy of Controls

Caption: Fig 1. Hierarchy of Controls for risk mitigation.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory for all handling procedures. Minimum requirements are based on guidelines from various university and safety organizations.[11][12][13] All PPE must meet ANSI standards where applicable (e.g., ANSI Z87.1 for eye protection).[12][14]

Task Eye & Face Protection Hand Protection Body & Respiratory Protection Rationale
Storage & Transport ANSI Z87.1 Safety Glasses with side shields.[11]Single pair of nitrile gloves.Flame-resistant lab coat, long pants, closed-toe shoes.[12]Protects against incidental contact during handling of sealed containers.
Weighing Solid Chemical splash goggles.Double-gloving with nitrile gloves is recommended for enhanced protection.[11]Flame-resistant lab coat, long pants, closed-toe shoes. Respiratory protection may be required if work is not performed in a fume hood.[7][14]Prevents inhalation of fine powders and protects eyes from accidental splashes. Double gloving minimizes risk from tears or contamination.
Preparing Solutions Chemical splash goggles and a face shield worn over the goggles.[12][14]Chemically resistant gloves (e.g., nitrile). Change immediately if contaminated.[11][14]Flame-resistant lab coat, long pants, closed-toe shoes. All work must be done in a certified chemical fume hood.A face shield provides an additional layer of protection against splashes during liquid handling. A fume hood is essential to control vapor and aerosol exposure.[15]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemical-resistant apron or suit over lab coat. Respiratory protection may be necessary depending on spill size.Provides maximum protection during a high-exposure risk event.

Operational Plans: Handling, Storage, and Disposal

Step-by-Step Safe Handling Protocol

This protocol must be performed within a certified chemical fume hood.

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Don PPE: Put on all required PPE as specified in the table above for "Preparing Solutions."

  • Weighing: Carefully weigh the required amount of this compound onto a weigh boat. Avoid creating dust.

  • Dissolution: Place a flask containing the desired solvent on a stir plate within the fume hood. Slowly add the weighed solid to the solvent. Always add solids to liquids to minimize splashing.

  • Reaction & Work-up: Keep the apparatus within the fume hood for the duration of the experiment.

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[15]

Caption: Fig 2. Standard workflow for handling the compound.

Storage Plan
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[15] Store in the original, clearly labeled container.

  • Segregation: Do not store with acids, food chemicals, or oxidizing agents.[3]

Waste Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Segregation: Collect all waste containing this compound separately from other waste streams.[16] This includes contaminated gloves, weigh boats, and paper towels.

  • Solid Waste: Place contaminated solids into a designated, sealed, and clearly labeled hazardous waste container.[16]

  • Liquid Waste: Collect excess solutions in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[16]

  • Disposal: Arrange for pickup and disposal by a certified professional waste disposal service in accordance with all local, state, and federal regulations.[16] Incineration is a common method for amine-containing waste.[17]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[18]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7][18] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

References

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.). Thomas Scientific.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California San Francisco Environment, Health & Safety.
  • Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell University Environment, Health and Safety.
  • What are the applications and dangers of Pyrrolidine? (n.d.). Guidechem.
  • Pyrrolidine - Hazard Summary. (1999). New Jersey Department of Health.
  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society.
  • Pyrrolidine. (n.d.). PubChem, National Institutes of Health.
  • Safety Guidelines for the Chemistry Professional. (n.d.). American Chemical Society.
  • Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. (n.d.). Benchchem.
  • PYRROLIDINE. (n.d.). CAMEO Chemicals, NOAA.
  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Santa Cruz.
  • Publications & Resources. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET - Pyrrolidine. (2025). Sigma-Aldrich.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Submit to ACS Chemical Health & Safety. (n.d.). American Chemical Society.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). (n.d.). Benchchem.
  • (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE. (n.d.). ChemWhat.
  • Chemical Waste Disposal Guidelines. (n.d.). University of Rochester.
  • Chemical Safety Guidelines. (n.d.). The University of New Mexico.
  • Disposing Amine Waste. (n.d.). Technology Catalogue.
  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting? (2023). Quora.
  • HAZARDOUS MATERIAL FACT SHEET: Unknown Chemical Disposal. (n.d.). University of Nebraska Omaha.
  • Safety Data Sheet: Hydrochloric acid. (n.d.). Carl ROTH.
  • Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - (S)-(-)-1-Benzyl-3-hydroxypyrrolidine. (2025). Fisher Scientific.
  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
  • Chapter 9 - Particularly Hazardous Substances. (n.d.). Cornell University Environment, Health and Safety.
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • SAFETY DATA SHEET - Hydrochloric acid. (2025). Sigma-Aldrich.
  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - 1-Benzyl-2-pyrrolidinone. (n.d.). Pfaltz & Bauer.
  • Safety Data Sheet - (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride. (2023). Combi-Blocks.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Benzylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.